Ethyl 5-oxopyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPXTNXXREMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661339 | |
| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60298-18-2 | |
| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 5-oxopyrrolidine-3-carboxylate structure and properties
A Versatile Scaffold for Peptidomimetics and CNS Drug Discovery
Executive Summary
Ethyl 5-oxopyrrolidine-3-carboxylate (CAS: 60298-18-2), often synonymous with 4-ethoxycarbonyl-2-pyrrolidone, represents a critical structural motif in medicinal chemistry. Unlike its regioisomer, the glutamate-derived pyroglutamate (5-oxopyrrolidine-2-carboxylate), this scaffold is typically accessed via the itaconate pathway, offering unique substitution patterns for functionalizing the
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via the Aza-Michael-Cyclization cascade, its physicochemical profile, and its utility as a pharmacophore in the development of GABA analogs, antimicrobial agents, and neuraminidase inhibitors.
Structural Identity & Physicochemical Profile[1][2][3][4][5][6]
The pyrrolidinone ring is a privileged structure in drug design, mimicking the peptide bond in a conformationally constrained cycle. Ethyl 5-oxopyrrolidine-3-carboxylate is characterized by a
Critical Isomer Distinction:
Researchers must distinguish this compound from Ethyl 2-oxopyrrolidine-3-carboxylate (a
Table 1: Physicochemical Properties
| Property | Value | Note |
| IUPAC Name | Ethyl 5-oxopyrrolidine-3-carboxylate | Also: Ethyl 2-oxopyrrolidine-4-carboxylate |
| CAS Number | 60298-18-2 | |
| Molecular Formula | C | |
| Molecular Weight | 157.17 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Tends to crystallize upon high purity |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in Hexanes |
| LogP (Predicted) | ~ -0.2 to 0.1 | Highly polar due to lactam/ester |
| pKa (NH) | ~ 14.5 | Weakly acidic; requires strong base for N-alkylation |
Synthetic Pathways & Process Chemistry
The most robust route to Ethyl 5-oxopyrrolidine-3-carboxylate is the reaction of Diethyl Itaconate with ammonia or primary amines. This process is favored over glutamate cyclization for accessing the 3-carboxy (or 4-carboxy) substitution pattern.
Mechanism: The Aza-Michael-Cyclization Cascade
The synthesis proceeds via a two-step cascade in a single pot:
-
Aza-Michael Addition: The amine nucleophile attacks the
-carbon of the -unsaturated ester (diethyl itaconate). Steric hindrance directs the attack to the terminal alkene carbon. -
Intramolecular Cyclization: The resulting secondary amine attacks the distal ester carbonyl, eliminating ethanol to form the stable 5-membered lactam ring.
Figure 1: The synthetic cascade from Diethyl Itaconate to the target lactam.
Experimental Protocols
Protocol A: Synthesis from Diethyl Itaconate
Targeting the racemic scaffold for further functionalization.
Reagents:
-
Diethyl Itaconate (1.0 eq)
-
Ammonium Hydroxide (28-30% NH
, 5.0 eq) or Ethanolic Ammonia -
Solvent: Ethanol (Absolute)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl Itaconate (10.0 g, 53.7 mmol) in Ethanol (50 mL).
-
Addition: Cool the solution to 0°C using an ice bath to control the exotherm of the initial Michael addition. Slowly add Ammonium Hydroxide (35 mL) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Seal the flask and stir for 24–48 hours. Note: Monitoring by TLC (5% MeOH in DCM) is crucial. The intermediate amino-diester may persist if the reaction is stopped too early.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia. The residue will be a viscous oil.
-
Purification:
-
Method A (Distillation): Vacuum distillation (high vacuum, <1 mmHg) can yield the pure ester.
-
Method B (Crystallization): Triturate the oil with diethyl ether/hexanes to induce precipitation if the product is solid.
-
Method C (Column Chromatography): Silica gel chromatography eluting with DCM:MeOH (95:5).
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the disappearance of alkene protons (5.6–6.2 ppm) and the appearance of the ring methylene protons (2.4–2.8 ppm) and the methine proton (3.2–3.5 ppm).
-
MS (ESI): [M+H]+ = 158.1.
Chemical Reactivity & Functionalization
This scaffold offers three distinct vectors for chemical modification, enabling the construction of diverse libraries.
Figure 2: Functionalization vectors for the pyrrolidone scaffold.
Key Transformations
-
N-Alkylation: The lactam nitrogen (pKa ~14.5) can be deprotonated with Sodium Hydride (NaH) in DMF or THF, followed by reaction with alkyl halides. This is the primary route for introducing lipophilic side chains found in nootropic drugs (e.g., Piracetam analogs).
-
Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles and Schiff bases, which have demonstrated significant antimicrobial and anti-inflammatory activity [1, 2].
-
Hydrolysis: Acidic hydrolysis (HCl) converts the ester to the free carboxylic acid (5-oxopyrrolidine-3-carboxylic acid), often used to couple with amines for peptidomimetic synthesis.
Applications in Drug Discovery[3]
CNS Therapeutics (GABA Analogs)
The 5-oxopyrrolidine-3-carboxylate scaffold is structurally homologous to
-
Target: Voltage-gated calcium channels (
subunit) and GABA-B receptors. -
Strategy: N-alkylation or C-3 substitution is used to tune lipophilicity and receptor affinity.
Antimicrobial & Anti-inflammatory Agents
Derivatives synthesized via the hydrazide intermediate have shown potency against multi-drug resistant (MDR) bacteria. Specifically, 1-(4-substituted phenyl)-5-oxopyrrolidine derivatives exhibit activity against S. aureus by disrupting bacterial cell wall synthesis [2].
Safety & Handling
-
Hazard Identification: Ethyl 5-oxopyrrolidine-3-carboxylate is generally considered a low-hazard chemical but acts as an irritant.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust/vapors during synthesis, particularly when using ammonia.
References
-
Desai, P.S. et al. (2020).[1][2] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[2][3] Rasayan Journal of Chemistry, 13(2), 1054-1062.[1][2] Link
-
Matuliene, G. et al. (2022).[4] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[5][2] Pharmaceuticals, 15(8), 970. Link
-
Zykova, S.S. et al. (2016). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 49(10). Link
-
PubChem. (2025).[6] Ethyl 5-oxopyrrolidine-3-carboxylate (CID 44890818).[6] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2)
The following technical guide provides an in-depth analysis of Ethyl 5-oxopyrrolidine-3-carboxylate, structured for researchers and drug development professionals.
Core Scaffold for Medicinal Chemistry & Advanced Materials [1][2]
Executive Summary
Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2) is a critical heterocyclic building block belonging to the lactam family.[2] Structurally defined by a 2-pyrrolidinone ring with an ethyl ester functionality at the C3 position, this compound serves as a versatile scaffold in the synthesis of bioactive molecules, including nootropics, matrix metalloproteinase (MMP) inhibitors, and antimicrobial agents. Recent material science research has also identified this motif as a key aliphatic fluorophore within carbon dots (CDs), expanding its utility beyond traditional organic synthesis into nanophotonics.
Chemical Profile & Physicochemical Properties
The compound is a beta-proline derivative, characterized by the presence of both a hydrogen bond donor (NH) and acceptors (C=O, Ester). Its amphiphilic nature allows for diverse functionalization strategies.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 60298-18-2 |
| IUPAC Name | Ethyl 5-oxopyrrolidine-3-carboxylate |
| Synonyms | 5-Oxo-3-pyrrolidinecarboxylic acid ethyl ester; 4-Ethoxycarbonyl-2-pyrrolidone |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Appearance | Pale yellow to brown viscous oil or low-melting solid |
| Melting Point | 71–75 °C (Solid form) |
| Boiling Point | ~312 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in Ethanol, DMSO, Chloroform; Moderately soluble in water |
| Stereochemistry | Typically supplied as a racemate (±); C3 is a chiral center |
Synthetic Methodologies
The most robust and industrially scalable synthesis of CAS 60298-18-2 involves the aza-Michael addition of ammonia to diethyl itaconate, followed by spontaneous lactamization. This route is preferred over the esterification of 5-oxopyrrolidine-3-carboxylic acid due to higher atom economy and fewer steps.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of ammonia on the β-carbon of the unsaturated diester (diethyl itaconate), generating an transient amino-succinate intermediate. Intramolecular nucleophilic acyl substitution then closes the ring, releasing ethanol.
Figure 1: Synthetic pathway via aza-Michael addition and cyclization.
Experimental Protocol (Standardized)
Objective: Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate on a 50 mmol scale.
-
Reagent Preparation: Charge a round-bottom flask with Diethyl Itaconate (9.3 g, 50 mmol) and Ethanol (30 mL).
-
Ammonolysis: Cool the solution to 0°C. Dropwise add Ammonium Hydroxide (28-30% NH₃ aqueous solution, 1.2 eq) or bubble anhydrous NH₃ gas through the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Reaction progress is monitored by TLC (EtOAc/MeOH 9:1) or ¹H NMR (disappearance of vinylic protons at δ 5.7 and 6.3 ppm).
-
Work-up: Concentrate the mixture under reduced pressure to remove ethanol and water.
-
Purification: The crude residue is often a viscous oil that crystallizes upon standing or trituration with diethyl ether/hexane. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH gradient).
-
Yield: Typical yields range from 85% to 95%.
Reactivity & Functionalization Logic
The scaffold possesses three distinct vectors for modification, enabling the construction of complex libraries for drug discovery.
Functionalization Vectors
-
N1-Position (Lactam Nitrogen): The most reactive site for alkylation. Treatment with bases (NaH, K₂CO₃) and alkyl halides yields N-substituted derivatives (e.g., N-benzyl, N-aryl). This is critical for optimizing lipophilicity in drug candidates.
-
C3-Position (Ester): Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation (to hydrazides/amides). The C3 stereocenter allows for the introduction of chirality.
-
C5-Position (Carbonyl): Can be reduced (using LiAlH₄) to the pyrrolidine ring, removing the lactam functionality if a saturated amine is required.
Figure 2: Divergent synthesis tree demonstrating key functionalization pathways.
Applications in Drug Discovery & Material Science
Medicinal Chemistry[1][3]
-
MMP Inhibitors: The hydroxamic acid derivatives derived from this ester are potent inhibitors of Matrix Metalloproteinases (MMP-2, MMP-9), enzymes implicated in tumor metastasis and inflammation.
-
Antimicrobial Agents: N-Aryl derivatives (synthesized via N-arylation or using aniline precursors) exhibit significant activity against multidrug-resistant Staphylococcus aureus (MRSA) and Candida auris. The lactam ring mimics the transition state of peptide bond hydrolysis, providing a mechanism for enzyme inhibition.
-
Chemerin Receptor Modulators: N-substituted analogs have been patented as modulators of ChemR23, a receptor involved in autoimmune diseases like psoriasis and lupus.
Material Science: Carbon Dots
Recent studies have identified ethyl 5-oxopyrrolidine-3-carboxylate as a specific aliphatic fluorophore formed during the hydrothermal synthesis of citric acid-urea carbon dots (CDs). It contributes to the blue fluorescence emission (~420 nm), challenging the assumption that only conjugated aromatic systems are responsible for CD fluorescence. This discovery positions the molecule as a standard for calibrating non-conjugated luminescent materials.
Safety & Handling
-
Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). May cause respiratory irritation.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as the ester can hydrolyze slowly in moist air.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work within a fume hood during synthesis to manage ammonia vapors.
References
-
Synthesis & Properties : Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3. PubChem.[2] Available at: [Link]
-
Antimicrobial Applications : Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022. Available at: [Link]
-
Fluorescence Mechanisms : Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Royal Society of Chemistry (RSC Advances). Available at: [Link]
-
Phosphonate Derivatives : Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. 2021. Available at: [Link]
- Chemerin Modulators: Pyrrolidinone carboxamide derivatives as chemerin-r (chemr23) modulators. Google Patents (WO2011035332A1).
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate from Itaconic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-oxopyrrolidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science, can be efficiently synthesized from the bio-renewable feedstock, itaconic acid. This technical guide provides a comprehensive overview of the primary synthetic strategies, offering a deep dive into the underlying reaction mechanisms, detailed experimental protocols, and critical process considerations. By presenting two distinct and viable pathways—the esterification-first and the cyclization-first approaches—this document equips researchers with the necessary knowledge to select and optimize the synthesis of this important pyrrolidinone derivative.
Introduction: The Significance of Ethyl 5-oxopyrrolidine-3-carboxylate
The pyrrolidinone core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Ethyl 5-oxopyrrolidine-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of a wide range of pharmaceutical agents, including anti-inflammatory[1], anticancer, and antimicrobial compounds[2][3]. Its trifunctional nature, possessing a lactam, an ester, and a chiral center, allows for diverse chemical modifications and the construction of complex molecular architectures. The use of itaconic acid, a readily available bio-based platform chemical, as the starting material further enhances the appeal of this synthetic target from a green chemistry perspective[4].
This guide will explore the two principal synthetic routes from itaconic acid, providing a comparative analysis to inform the selection of the most appropriate method based on available resources and desired outcomes.
Synthetic Strategies: A Comparative Analysis
The synthesis of ethyl 5-oxopyrrolidine-3-carboxylate from itaconic acid can be approached via two primary strategies, each with its own set of advantages and considerations.
Route 1: Esterification of Itaconic Acid followed by Cyclization
This pathway involves the initial conversion of itaconic acid to its diethyl ester, followed by a tandem aza-Michael addition and cyclization with an amine source.
Route 2: Cyclization of Itaconic Acid followed by Esterification
In this alternative approach, itaconic acid is first reacted with an amine to form 5-oxopyrrolidine-3-carboxylic acid, which is then esterified to yield the final product.
The choice between these routes may depend on factors such as the desired scale of the reaction, the availability of reagents, and the ease of purification of the intermediates.
Route 1: Esterification-First Approach
This strategy is often favored for its potentially cleaner reaction profile in the cyclization step.
Step 1: Synthesis of Diethyl Itaconate
The first step is a classic Fischer esterification of itaconic acid with ethanol, typically catalyzed by a strong acid.
Causality Behind Experimental Choices:
-
Excess Ethanol: The use of ethanol as both a reagent and a solvent drives the equilibrium towards the formation of the diester, according to Le Chatelier's principle.
-
Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
-
Azeotropic Removal of Water: The removal of water as it is formed is crucial for achieving a high conversion to the diester. A Dean-Stark apparatus is the standard equipment for this purpose.
-
Polymerization Inhibitor: Itaconic acid and its esters are susceptible to polymerization at elevated temperatures due to the presence of a carbon-carbon double bond[5]. The addition of a polymerization inhibitor, such as hydroquinone, is a critical precaution to prevent this side reaction.
Experimental Protocol: Synthesis of Diethyl Itaconate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add itaconic acid (1.0 mol), absolute ethanol (5.0 mol), a catalytic amount of concentrated sulfuric acid (0.05 mol), and a small amount of hydroquinone (0.1 g).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl itaconate.
-
Purify the product by vacuum distillation.
Step 2: Aza-Michael Addition and Cyclization
In this key step, diethyl itaconate undergoes a conjugate addition with an amine, followed by an intramolecular cyclization to form the pyrrolidinone ring. For the synthesis of the N-unsubstituted product, ammonia or an ammonia equivalent is used.
Mechanistic Insights:
The reaction proceeds via a cascade mechanism. First, the amine performs a nucleophilic 1,4-addition (aza-Michael addition) to the α,β-unsaturated ester system of diethyl itaconate. This is followed by an intramolecular aminolysis, where the newly introduced amino group attacks the carbonyl of one of the ester groups, leading to the formation of the stable five-membered lactam ring and the elimination of an ethanol molecule[6].
Experimental Protocol: Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate
-
Dissolve diethyl itaconate (1.0 mol) in a suitable solvent such as ethanol or methanol in a pressure vessel.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for a specified period, or add a solution of ammonia in ethanol.
-
Seal the vessel and heat the reaction mixture to a temperature between 80-100 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation.
Route 2: Cyclization-First Approach
This route offers the advantage of potentially using water as a solvent in the initial step, aligning with green chemistry principles.
Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid
This step involves the direct reaction of itaconic acid with an amine source in an aqueous medium.
Causality Behind Experimental Choices:
-
Aqueous Medium: The use of water as a solvent is environmentally benign and can facilitate the reaction, particularly when using aqueous ammonia.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the aza-Michael addition and the subsequent cyclization.
Experimental Protocol: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid
-
In a round-bottom flask equipped with a reflux condenser, suspend itaconic acid (1.0 mol) in water.
-
Add a concentrated aqueous solution of ammonia (1.2 mol) dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 5-oxopyrrolidine-3-carboxylic acid.
Step 2: Esterification of 5-Oxopyrrolidine-3-carboxylic Acid
The final step is the esterification of the carboxylic acid functionality of the pyrrolidinone intermediate.
Mechanistic Insights:
Similar to the esterification of itaconic acid, this is a Fischer esterification reaction catalyzed by a strong acid. The mechanism involves the protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of ethanol and subsequent elimination of water.
Experimental Protocol: Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate
-
Suspend 5-oxopyrrolidine-3-carboxylic acid (1.0 mol) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (0.05 mol) to the suspension.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate).
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography or vacuum distillation.
Characterization of Ethyl 5-oxopyrrolidine-3-carboxylate
The identity and purity of the synthesized ethyl 5-oxopyrrolidine-3-carboxylate should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Decomposes on heating |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.28 (t, 3H), 2.60-2.80 (m, 2H), 3.30-3.50 (m, 1H), 3.80-4.00 (m, 2H), 4.20 (q, 2H), 6.50 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 14.1, 35.0, 35.5, 50.5, 61.0, 172.0, 175.0 |
| IR (neat, cm⁻¹) | 3250 (N-H stretch), 1735 (C=O ester), 1685 (C=O amide) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Visualizing the Synthesis
Reaction Scheme
Caption: Comparative overview of the two synthetic routes.
Experimental Workflow: Route 1
Caption: Step-by-step workflow for the Esterification-First approach.
Conclusion
The synthesis of ethyl 5-oxopyrrolidine-3-carboxylate from itaconic acid is a well-established and versatile process. Both the esterification-first and cyclization-first routes offer viable pathways to this important building block. The selection of a particular route will be guided by practical considerations in the laboratory. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize and utilize this valuable compound in their drug discovery and development endeavors.
References
-
Chiloeches, A., Funes, A., Cuervo-Rodríguez, R., López-Fabal, F., Fernández-García, M., Echeverría, C., & Muñoz-Bonilla, A. (2021). Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Polymer Chemistry, 12(21), 3045-3056. [Link]
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de Jong, E., Visser, T. J., & van der Waal, J. C. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 603. [Link]
- CN1648117A - The manufacture method of dialkyl itaconate. (2005).
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zaytoon, A. A. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5028. [Link]
-
Glemžaitė, M., Višinskienė, D., Jonuškienė, I., & Mickevičius, V. (2022). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid derivatives. ResearchGate. [Link]
-
de Jong, E., Visser, T. J., & van der Waal, J. C. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 603. [Link]
-
Ethyl 5-oxopyrrolidine-3-carboxylate. (n.d.). PubChem. [Link]
-
Desai, P. S., Desai, K. R., & Desai, D. J. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Desai, P. S., Desai, K. R., & Desai, D. J. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Glemžaitė, M., Višinskienė, D., Jonuškienė, I., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. [Link]
-
Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zaytoon, A. A. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5028. [Link]
-
Farmer, T. J., et al. (2018). Competitive reaction between either the addition of diethyl amine (DEA) or the isomerisation of unsaturated diesters derived from bio-based itaconic acid. ResearchGate. [Link]
-
Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]
-
Farmer, T. J., et al. (2024). Synthesis of Itaconate-Based Biopolyesters with Improved Polycondensation Control. ACS Applied Polymer Materials. [Link]
-
Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]
-
Glemžaitė, M., Višinskienė, D., Jonuškienė, I., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. [Link]
-
Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]
-
Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. (2020). Polymer Chemistry Blog. [Link]
-
Farmer, T. J., et al. (2018). Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. ResearchGate. [Link]
-
Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2014). ResearchGate. [Link]
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Ethyl 5-oxopyrrolidine-3-carboxylate: A Chiral Building Block for Peptidomimetics and Pharmacophores
This guide serves as a comprehensive technical resource on Ethyl 5-oxopyrrolidine-3-carboxylate , a critical gamma-lactam scaffold in modern medicinal chemistry. It details the synthesis, reactivity, and application of this building block, with a specific focus on its role in generating chiral libraries for drug discovery.
Executive Summary & Structural Significance
Ethyl 5-oxopyrrolidine-3-carboxylate (CAS: 60298-18-2 for racemic) represents a privileged scaffold in drug design. Structurally, it consists of a 5-membered lactam (2-pyrrolidinone) ring with an ethyl ester functional group at the C-3 position.
Core Value Proposition
-
Chirality: The C-3 carbon is a stereogenic center. Access to pure
or enantiomers allows for the precise probing of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels where stereochemistry dictates binding affinity. -
Conformational Rigidity: Unlike linear GABA analogs or glutamic acid derivatives, the pyrrolidone ring locks the nitrogen and carbonyl dipole into a fixed orientation, reducing the entropic penalty of binding.
-
Bifunctional Reactivity: The molecule possesses two orthogonal handles for diversification:
-
C-3 Ester: Amenable to hydrolysis, reduction, and heterocycle formation.
-
Lactam Nitrogen (N-1): A nucleophilic site (pKa ~15-17) allowing for
-alkylation or arylation to tune lipophilicity.
-
Synthesis & Manufacturing Strategies
To utilize this building block effectively, one must control the stereochemistry at C-3. Three primary routes exist, ranging from classical racemic synthesis to modern asymmetric catalysis.
Route A: The Itaconate Cyclization (Racemic)
This is the most robust method for generating the scaffold on a multi-gram scale. It relies on the aza-Michael addition of a primary amine to diethyl itaconate, followed by essentially instantaneous lactamization.
-
Precursors: Diethyl itaconate + Primary Amine (
). -
Mechanism: The amine attacks the less hindered
-carbon of the itaconate double bond. The resulting intermediate cyclizes, expelling ethanol. -
Limitation: Produces a racemic mixture
. Requires subsequent chiral resolution (e.g., enzymatic hydrolysis using Lipase PS "Amano" or kinetic resolution).
Route B: Asymmetric Hydrogenation (Enantioselective)
For industrial scale-up of a single enantiomer, asymmetric hydrogenation of itaconic acid mono-esters or their amide derivatives is preferred.
-
Catalyst: Rhodium(I) complexes with chiral phosphine ligands (e.g., [Rh(COD)(DuPhos)]BF
or BINAP systems). -
Process: Hydrogenation of the exocyclic alkene before cyclization establishes the chiral center.
-
Yield/ee: Typically >95% yield and >90% ee.
Route C: Chiral Auxiliary Approach
A practical lab-scale method involves using a chiral amine (e.g.,
-
React Diethyl itaconate with
-amine. -
Separate the resulting diastereomers (cis/trans relationships usually allow for chromatographic separation or crystallization).
-
Deprotect the nitrogen (e.g., hydrogenation or acid hydrolysis) if the
-substituent is not desired in the final product.
Comparative Analysis of Synthesis Routes
| Parameter | Route A: Itaconate Cyclization | Route B: Asymmetric Hydrogenation | Route C: Chiral Auxiliary |
| Starting Material | Diethyl Itaconate + Amine | Itaconic Acid deriv. + | Diethyl Itaconate + Chiral Amine |
| Chirality | Racemic (requires resolution) | High ee (>95%) | Diastereopure (after separation) |
| Scalability | High (kg scale) | High (requires high-pressure reactor) | Medium (chromatography bottleneck) |
| Cost Efficiency | Excellent | Moderate (Catalyst cost) | Moderate |
Chemical Reactivity & Functionalization Map
The utility of Ethyl 5-oxopyrrolidine-3-carboxylate lies in its ability to serve as a "divergent node" in synthesis.
The Hydrazide Gateway
The conversion of the C-3 ester to a hydrazide is a critical step for generating libraries of bioactive heterocycles.
-
Reaction: Ester + Hydrazine Hydrate
Acyl Hydrazide. -
Downstream: The hydrazide reacts with aldehydes to form acylhydrazones (antimicrobial pharmacophores) or with diketones to form pyrroles and pyrazoles .
C-3 Reduction
Reduction of the ester typically requires careful selection of reagents to avoid reducing the lactam carbonyl.
-
Reagent: NaBH
in MeOH/THF (mild) or LiBH . -
Product: 4-(Hydroxymethyl)-2-pyrrolidinone. This alcohol is a precursor to mesylates/tosylates for S
2 displacement, introducing amines or thiols.
N-Alkylation
If the starting amine was ammonia (giving the unsubstituted lactam), the N-1 position can be functionalized.
-
Conditions: NaH (base) + Alkyl Halide in DMF.
-
Note: The N-H proton is relatively acidic (pKa ~17). Alkylation is regioselective at Nitrogen over Oxygen (O-alkylation is rare under standard conditions).
Visualization: Reactivity Flowchart
Caption: Divergent synthesis pathways from the core ethyl 5-oxopyrrolidine-3-carboxylate scaffold.
Experimental Protocols
The following protocols are designed to be self-validating. Checkpoints are included to ensure reaction integrity.
Protocol 1: General Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylates
Target: Synthesis of the core scaffold from aniline derivatives.
Reagents:
-
Diethyl itaconate (1.0 equiv)
-
Aniline derivative (1.0 equiv)
-
Ethanol (Solvent, 5 mL per mmol)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aniline derivative in ethanol.
-
Addition: Add diethyl itaconate dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (
) for 12–24 hours.-
Checkpoint 1 (TLC): Monitor consumption of aniline. The product will typically be more polar (lower
) than diethyl itaconate but less polar than the aniline in EtOAc/Hexane systems.
-
-
Workup: Cool to room temperature.
-
Scenario A (Precipitation): If the product crystallizes, filter and wash with cold ethanol.
-
Scenario B (Oil): Evaporate solvent in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove unreacted aniline) and Brine. Dry over Na
SO and concentrate.
-
-
Validation:
-
NMR (DMSO-
): Look for the diastereotopic methylene protons of the ring at 2.6–2.9 ppm and the quartet/triplet of the ethyl ester. The N-H signal should be absent if N-substituted.
-
NMR (DMSO-
Protocol 2: Synthesis of the Hydrazide Intermediate
Target: Activation of C-3 for heterocycle synthesis.
Reagents:
-
Ethyl 5-oxopyrrolidine-3-carboxylate derivative (1.0 equiv)[1][]
-
Hydrazine hydrate (80%, 5.0 equiv)
-
Ethanol (absolute)
Procedure:
-
Dissolve the ester in ethanol.
-
Add hydrazine hydrate carefully.
-
Reflux for 4–6 hours.
-
Isolation: Cool the mixture. The hydrazide often precipitates as a white solid. Filter and wash with cold ethanol and diethyl ether.
-
Checkpoint 2: IR Spectroscopy. The strong Ester C=O stretch (
) should disappear, replaced by the Hydrazide C=O ( ) and broad NH stretches ( ).
-
Applications in Medicinal Chemistry
Antimicrobial & Anticancer Hydrazones
Research has demonstrated that 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives exhibit potent activity against S. aureus and E. coli.
-
Mechanism: The hydrazone moiety (
) acts as an iron chelator or interacts with bacterial DNA gyrase. -
SAR Insight: Electron-withdrawing groups (e.g.,
, ) on the hydrazone aldehyde partner significantly enhance antibacterial potency.
Nav1.8 Inhibitors for Pain
The 5-oxopyrrolidine-3-carboxamide motif has been identified in patent literature (e.g., WO2021/257420) as a core scaffold for Nav1.8 sodium channel inhibitors.
-
Role: The pyrrolidone ring serves as a spacer that orients the amide "warhead" and the N-aryl "tail" into the correct hydrophobic pockets of the channel protein.
-
Chirality: The
-enantiomer is often the eutomer (active isomer), requiring asymmetric synthesis for clinical candidates.
Peptidomimetics (GABA Analogs)
This scaffold is a constrained analog of GABA (gamma-aminobutyric acid).
-
Logic: GABA is flexible. Cyclization into the lactam restricts the conformation, potentially increasing selectivity for specific GABA receptor subtypes or transporters.
-
Example: 4-substituted-2-pyrrolidones are structural cousins to Rolipram (PDE4 inhibitor) and Piracetam (Nootropic), validating the "druggability" of this ring system.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals, 2022. Link
-
Ethyl 5-oxopyrrolidine-3-carboxylate Compound Summary. PubChem, National Library of Medicine. Link
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 2017. (Context on asymmetric hydrogenation routes). Link
-
Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020.[3] Link
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Medicina, 2021. Link
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A Comprehensive Spectroscopic Guide to Ethyl 5-Oxopyrrolidine-3-carboxylate for Researchers and Drug Development Professionals
Abstract
Ethyl 5-oxopyrrolidine-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its unique structural framework, incorporating both a lactam and an ester functional group, makes it a subject of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Ethyl 5-oxopyrrolidine-3-carboxylate. By integrating expertly interpreted data with the underlying theoretical principles, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge for their research endeavors.
Introduction: The Significance of Ethyl 5-Oxopyrrolidine-3-carboxylate
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Ethyl 5-oxopyrrolidine-3-carboxylate, as a readily accessible derivative, offers a strategic starting point for the synthesis of novel therapeutic agents.[3] Its bifunctional nature allows for selective modifications at multiple sites, enabling the generation of compound libraries for high-throughput screening.
The accurate characterization of this key intermediate is the bedrock of any successful synthetic campaign. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and purity of a compound. This guide will delve into the nuances of the NMR, IR, and Mass spectra of Ethyl 5-oxopyrrolidine-3-carboxylate, offering a detailed interpretation grounded in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of Ethyl 5-oxopyrrolidine-3-carboxylate provides a wealth of information about the number of different types of protons and their neighboring environments.[4]
Table 1: ¹H NMR Spectroscopic Data for Ethyl 5-oxopyrrolidine-3-carboxylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-8.0 | Broad Singlet | 1H | NH |
| ~4.18 | Quartet | 2H | O-CH₂ -CH₃ |
| ~3.5-3.7 | Multiplet | 1H | CH -COOEt |
| ~3.3-3.5 | Multiplet | 2H | N-CH₂ -CH |
| ~2.5-2.7 | Multiplet | 2H | CH₂ -C=O |
| ~1.27 | Triplet | 3H | O-CH₂-CH₃ |
Expert Interpretation:
-
The Amide Proton (NH): The broad singlet observed in the downfield region (~7.5-8.0 ppm) is characteristic of an amide proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
The Ethyl Ester Group: The quartet at approximately 4.18 ppm and the triplet at around 1.27 ppm are indicative of an ethyl group. The quartet arises from the methylene protons (O-CH₂ -CH₃) being split by the three adjacent methyl protons, and the triplet is due to the methyl protons (O-CH₂-CH₃ ) being split by the two adjacent methylene protons.[5]
-
The Pyrrolidinone Ring Protons: The protons on the pyrrolidinone ring present as complex multiplets in the region of ~2.5-3.7 ppm. This complexity arises from the diastereotopic nature of the methylene protons and the spin-spin coupling between adjacent protons. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), would be required for unambiguous assignment of each specific proton.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[6]
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 5-oxopyrrolidine-3-carboxylate
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Amide) |
| ~172 | C=O (Ester) |
| ~61 | C H₂-O (Ester) |
| ~48 | C H₂-N |
| ~40 | C H-COOEt |
| ~35 | C H₂-C=O |
| ~14 | C H₃ (Ester) |
Expert Interpretation:
-
Carbonyl Carbons: The two downfield signals at approximately 175 ppm and 172 ppm are assigned to the amide and ester carbonyl carbons, respectively. The amide carbonyl is typically found slightly further downfield due to the resonance effect of the nitrogen lone pair.[6]
-
Aliphatic Carbons: The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the pyrrolidinone ring and the ethyl ester group. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen).[6]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-oxopyrrolidine-3-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[7] The IR spectrum of Ethyl 5-oxopyrrolidine-3-carboxylate is characterized by strong absorption bands corresponding to its key functional groups.
Table 3: Key IR Absorption Bands for Ethyl 5-oxopyrrolidine-3-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Strong, Broad | N-H Stretch (Amide) |
| ~1735 | Strong, Sharp | C=O Stretch (Ester) |
| ~1680 | Strong, Sharp | C=O Stretch (Amide, Lactam) |
| ~1180 | Strong | C-O Stretch (Ester) |
Expert Interpretation:
-
N-H Stretching: The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the amide group.[8] The broadening is due to hydrogen bonding.
-
Carbonyl Stretching: Two distinct and strong carbonyl (C=O) stretching bands are observed. The band at a higher wavenumber (~1735 cm⁻¹) is assigned to the ester carbonyl, which is consistent with typical ester absorptions.[9] The band at a lower wavenumber (~1680 cm⁻¹) is characteristic of a five-membered lactam (a cyclic amide).[10][11] The ring strain in the five-membered ring slightly lowers the frequency compared to an acyclic amide.
-
C-O Stretching: The strong absorption around 1180 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Formula: C₇H₁₁NO₃[13]
-
Molecular Weight: 157.17 g/mol [13]
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 158.18. Sodium adducts [M+Na]⁺ at m/z 180.16 may also be observed.[14][15]
Fragmentation Analysis (Tandem MS/MS):
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing further structural confirmation.[16]
Table 4: Plausible Fragment Ions in MS/MS of Ethyl 5-oxopyrrolidine-3-carboxylate
| m/z | Plausible Structure/Loss |
| 112 | Loss of ethanol (C₂H₅OH) |
| 84 | Loss of the ethoxycarbonyl group (-COOEt) |
Expert Interpretation:
The fragmentation of the protonated molecule will likely involve the loss of neutral molecules from the ester and lactam functionalities. The loss of ethanol is a common fragmentation pathway for ethyl esters. The loss of the entire ethoxycarbonyl group would also be a characteristic fragmentation.
Experimental Protocol: Acquiring an ESI-MS Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with electrospray ionization.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.
-
Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets (electrospray).
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.
Caption: Workflow for ESI-Mass Spectrometry analysis.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Ethyl 5-oxopyrrolidine-3-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into fragmentation pathways. For researchers and professionals in drug development, a solid understanding of these spectroscopic techniques is indispensable for ensuring the identity and purity of this vital synthetic intermediate, thereby upholding the integrity of their scientific pursuits.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Retrieved from [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Ethyl 5-oxopyrrolidine-3-carboxylate. PubChem. Retrieved from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved from [Link]
-
FTIR study of five complex ?-lactam molecules. ResearchGate. Retrieved from [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Retrieved from [Link]
-
FTIR study of five complex beta-lactam molecules. PubMed. Retrieved from [Link]
-
Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]
-
1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. Retrieved from [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Ethyl 3-coumarincarboxylate. NIST WebBook. Retrieved from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Retrieved from [Link]
-
(PDF) Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. ResearchGate. Retrieved from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]
-
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. Retrieved from [Link]
-
ethyl (2R)-5-oxopyrrolidine-2-carboxylate. PubChem. Retrieved from [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved from [Link]
-
Principles of FTIR Spectroscopy. MSU Chemistry. Retrieved from [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Retrieved from [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. Retrieved from [Link]
-
FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate. Retrieved from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]
-
Electrospray Ionization ESI | Mass Spectrometry (1.3). (2022). YouTube. Retrieved from [Link]
-
(PDF) Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. Retrieved from [Link]
-
Pyrrolidone carboxylic acid. PubChem. Retrieved from [Link]
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Physical properties of Ethyl 5-oxopyrrolidine-3-carboxylate (melting point, solubility)
An In-depth Technical Guide to the Physical Properties of Ethyl 5-oxopyrrolidine-3-carboxylate
Introduction
Ethyl 5-oxopyrrolidine-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry, possesses a unique structural framework that dictates its physical behavior. This molecule, featuring a lactam ring, an ester functional group, and a secondary amine, presents a specific set of properties crucial for its handling, reaction optimization, and application in drug development. For researchers and scientists, a comprehensive understanding of its physical characteristics, such as melting point and solubility, is not merely academic; it is a fundamental prerequisite for successful experimental design, from storage and solvent selection to purification and formulation.
This technical guide provides a detailed examination of the core physical properties of Ethyl 5-oxopyrrolidine-3-carboxylate. Moving beyond a simple recitation of data, this document delves into the causality behind these properties, offers field-proven experimental protocols for their validation, and discusses their practical implications in a research and development setting.
Section 1: Melting Point Analysis
The melting point is a critical intrinsic property that provides a primary indication of a compound's purity and defines its physical state under ambient conditions. For Ethyl 5-oxopyrrolidine-3-carboxylate, the relatively low melting point indicates that it exists as a low-melting solid, which may require specific storage considerations, particularly in warmer laboratory environments.
Reported Melting Point
The physical state of Ethyl 5-oxopyrrolidine-3-carboxylate is a white to off-white solid, with a distinct melting point that has been reported in the literature.[1]
| Physical Property | Reported Value | Source |
| Melting Point | 30 - 31 °C | ChemicalBook[1] |
Expert Insight: A sharp melting range (e.g., ≤ 1°C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystalline lattice and cause the substance to melt over a wider temperature range. Given its low melting point, observing this compound as a waxy solid or even a supercooled liquid at room temperature is not uncommon.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a self-validating method for verifying the melting point using a standard digital melting point apparatus. The inclusion of a certified reference standard ensures the trustworthiness of the measurement.
Methodology:
-
Instrument Calibration:
-
Verify the calibration of the melting point apparatus using a certified reference standard with a known melting point close to the expected value (e.g., Benzophenone, M.P. 48.1°C). This step is crucial for ensuring the accuracy of the instrument's temperature sensor.
-
-
Sample Preparation:
-
Ensure the Ethyl 5-oxopyrrolidine-3-carboxylate sample is completely dry and free of solvent.
-
Finely crush a small amount of the solid into a powder using a spatula or mortar and pestle. This ensures uniform heat distribution.
-
Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal for accurate observation.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10°C/minute) to quickly approach the expected melting point (to ~25°C).
-
Once the temperature is within 5-10°C of the expected melting point, reduce the ramp rate to 1-2°C/minute. This slow rate is critical to allow for thermal equilibrium, ensuring the sample and thermometer temperatures are identical.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Data Validation:
-
Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin (e.g., ±0.5°C).
-
Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for accurate melting point determination.
Section 2: Solubility Profile
Solubility is a determining factor in a compound's utility, influencing everything from the choice of reaction solvents and purification methods (like recrystallization) to its behavior in biological assays and formulation development. The molecular structure of Ethyl 5-oxopyrrolidine-3-carboxylate—with its polar lactam ring capable of hydrogen bonding and its more nonpolar ethyl ester group—suggests a nuanced solubility profile.
Reported Solubility Data
Quantitative solubility data provides a clear guide for solvent selection in various laboratory applications.
| Solvent | Solubility | Classification | Source |
| Water | Insoluble | Polar Protic | ChemicalBook[1] |
| Ethanol (EtOH) | ≥ 52.8 mg/mL | Polar Protic | ChemicalBook[1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 6.65 mg/mL | Polar Aprotic | ChemicalBook[1] |
Expert Insight: The observed solubility aligns perfectly with theoretical predictions based on its structure.
-
Insolubility in Water: While the lactam portion is polar, the influence of the ethyl ester group reduces its overall polarity, making it poorly miscible with the highly polar hydrogen-bonding network of water.
-
High Solubility in Ethanol: Ethanol acts as both a hydrogen bond donor and acceptor and has a lower dielectric constant than water, making it an excellent solvent for this molecule.
-
Solubility in DMSO: As a strong polar aprotic solvent, DMSO can effectively solvate the polar regions of the molecule, leading to good solubility. This makes DMSO a suitable solvent for preparing stock solutions for biological screening.
Experimental Protocol: Shake-Flask Solubility Determination
The equilibrium shake-flask method is a gold-standard technique for determining solubility, providing reliable and reproducible quantitative data. This protocol is designed to be self-validating through the use of a calibrated analytical method for quantification.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of Ethyl 5-oxopyrrolidine-3-carboxylate to a known volume of the selected solvent (e.g., 100 mg in 2 mL of ethanol) in a sealed vial. The key is to ensure solid material remains undissolved, confirming saturation.
-
Agitate the vial at a constant, controlled temperature (e.g., 25°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any suspended microparticles. This step is critical to avoid artificially inflated concentration readings.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant with the chosen solvent.
-
Quantify the concentration of the compound in the diluted samples using a calibrated analytical method such as HPLC-UV or quantitative NMR (qNMR).
-
For HPLC-UV: A standard curve must be generated first by injecting known concentrations of the compound to establish a linear relationship between concentration and detector response.
-
-
Calculation:
-
Using the concentration determined from the analytical method and accounting for the dilution factor, calculate the original concentration in the saturated supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination
The following diagram outlines the robust shake-flask method for quantitative solubility measurement.
Caption: Shake-flask workflow for solubility determination.
Summary and Practical Implications
The physical properties of Ethyl 5-oxopyrrolidine-3-carboxylate define its practical handling and application in a laboratory setting.
-
Melting Point (30-31°C): This low melting point necessitates careful storage, ideally in a cool environment, to maintain its solid form and prevent clumping. When weighing and dispensing, be aware that it may melt upon prolonged contact with a warmer surface.
-
Solubility Profile: Its high solubility in ethanol makes this a preferred solvent for reactions and for purification via recrystallization (potentially using a co-solvent system). Its insolubility in water is advantageous for workup procedures where the product can be precipitated or extracted into an organic layer. For biological applications, DMSO is a reliable choice for creating concentrated stock solutions.
By understanding and experimentally verifying these fundamental properties, researchers can handle, utilize, and study Ethyl 5-oxopyrrolidine-3-carboxylate with greater precision, efficiency, and confidence.
References
Sources
Pyroglutamic Acid Esters: From Historical Lactams to Modern Lipophilic Prodrugs
Topic: Discovery, Synthesis, and Application of Pyroglutamic Acid Esters Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Executive Summary
Pyroglutamic acid (5-oxoproline, PCA) represents a unique intersection of amino acid chemistry and heterocyclic stability. While the parent molecule is a polar, water-soluble metabolite central to the
Historical Genesis & Chemical Evolution
The Discovery of the Lactam (1882)
The history of pyroglutamic acid esters begins with the parent lactam. In 1882 , the Austrian chemist Ludwig Haitinger first reported that heating glutamic acid to
The Era of Esterification (Late 19th - Early 20th Century)
Following Haitinger's isolation of the lactam, the focus shifted to derivatization. The turn of the 20th century, dominated by Emil Fischer's work on amino acids and peptides, saw the standardization of esterification methods.
-
Fischer Esterification: The classical method of reacting amino acids with alcohols in the presence of anhydrous HCl was applied to PCA. However, researchers noted a unique property: unlike linear amino acids, PCA esters resisted acid hydrolysis due to the stability of the lactam ring.
-
Resolution Agents: By the early 1900s, PCA esters were identified as critical intermediates for resolving racemic amines, a technique refined by Italian chemists Menozzi and Appiani , who utilized the chiral pool of L-glutamic acid to generate optically pure PCA derivatives.
Modern Enzymatic & Prodrug Era (1980s - Present)
In the late 20th century, the focus shifted to prodrugs . The high polarity of glutamic acid limits its blood-brain barrier (BBB) penetration. PCA esters emerged as lipophilic "Trojan horses"—hydrophobic enough to cross membranes, yet susceptible to intracellular esterases that release the active moiety.
Chemical Mechanisms & Synthesis[1][2][3][4][5][6]
The formation of PCA esters involves two distinct chemical steps: Cyclodehydration and Esterification .
Mechanism Visualization
The following diagram illustrates the thermal cyclization of L-Glutamic Acid followed by the acid-catalyzed esterification to Ethyl Pyroglutamate.
Figure 1: Reaction pathway from L-Glutamic Acid to Ethyl Pyroglutamate. The stability of the 5-membered lactam ring drives the initial cyclization.
Validated Experimental Protocols
Protocol A: Synthesis of Ethyl Pyroglutamate
Objective: Synthesize high-purity Ethyl L-pyroglutamate from L-pyroglutamic acid using thionyl chloride activation. This method avoids the reversibility issues of standard Fischer esterification.
Reagents:
-
L-Pyroglutamic acid (13.0 g, 100 mmol)
-
Anhydrous Ethanol (50 mL)
-
Thionyl Chloride (
) (16.7 g, 130 mmol) -
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.
-
Solvation: Suspend L-Pyroglutamic acid (13 g) in anhydrous ethanol (50 mL). Cool the mixture to
in an ice bath. -
Activation: Dropwise add thionyl chloride (16.7 g) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–15 hours. Monitor via TLC (EtOAc/MeOH 15:1) until the starting material spot disappears.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove excess ethanol and
. -
Dissolve the residue in DCM (300 mL).
-
Wash the organic phase with saturated
(2 x 50 mL) to neutralize residual acid. -
Wash with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: If necessary, purify via silica gel column chromatography (EtOAc/MeOH).
-
Yield: Expect 82–99% yield as a colorless oil or low-melting solid.
Protocol B: Industrial "Green" Synthesis (Enzymatic)
For cosmetic applications (e.g., PCA Glyceryl Oleate), chemical catalysts are often replaced by lipases (e.g., Candida antarctica Lipase B) in solvent-free systems at
Technical Data & Properties
The physical properties of PCA esters dictate their application. Methyl/Ethyl esters are used in synthesis and pharma, while long-chain glyceryl esters are used in cosmetics.
Table 1: Comparative Properties of Key Pyroglutamic Acid Esters
| Property | Methyl Pyroglutamate | Ethyl Pyroglutamate | PCA Glyceryl Oleate |
| CAS Number | 4931-66-2 | 7149-65-7 | 113809-51-7 |
| Molecular Weight | 143.14 g/mol | 157.17 g/mol | ~425 g/mol |
| Physical State | Solid (Low MP) | Viscous Oil / Solid | Viscous Liquid / Paste |
| Melting Point | 87–88 °C | 50–55 °C | N/A (Semi-solid) |
| Boiling Point | 127–130 °C (2 Torr) | 140–145 °C (1 Torr) | > 200 °C (Dec.) |
| Solubility | Water, Ethanol | Ethanol, EtOAc, DCM | Oils, Alcohols (Insol.[1] Water) |
| Primary Use | Chiral Synthon | Intermediate / Prodrug | Cosmetic Emollient / Conditioner |
| HLB Value | N/A | N/A | ~7.5 (W/O Emulsifier) |
Applications in Drug Development & Cosmetics
Pharmaceutical: The Prodrug Strategy
PCA esters serve as excellent prodrugs for delivering glutamic acid or PCA itself to the brain.
-
Mechanism: The esterification masks the carboxylic acid, increasing lipophilicity (
). This allows passive diffusion across the Blood-Brain Barrier (BBB). -
Bioactivation: Once inside the CNS, intracellular esterases hydrolyze the ester bond, releasing free PCA.
-
Case Study: Paracetamol-PCA Esters . Research has shown that esterifying paracetamol with PCA reduces hepatotoxicity by replenishing glutathione levels (via the
-glutamyl cycle) while maintaining analgesic efficacy.
Cosmetic: Biomimetic Conditioning
PCA Glyceryl Oleate is a modern derivative designed to mimic the skin's natural lipid barrier.
-
Function: It attaches the cationic-mimicking PCA headgroup to a lipophilic oleic acid tail via a glyceryl linker.
-
Efficacy: It binds to hair protein (keratin) and restores the lipid layer of the skin, reducing Transepidermal Water Loss (TEWL).
Biological Context: The -Glutamyl Cycle
Understanding the biological fate of these esters requires mapping them to the glutathione cycle.
Figure 2: Metabolic integration of PCA Esters. The ester enters the cycle by releasing PCA, which is then converted to Glutamate, a precursor for the antioxidant Glutathione.
References
-
Haitinger, L. (1882). Über das Pyridin. Monatshefte für Chemie, 3, 685. (Discovery of Pyroglutamic acid via thermal cyclization).[2]
- Fischer, E. (1901). Über die Hydrolyse der Proteinstoffe. Chemiker-Zeitung, 25, 1031.
-
Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8), 1801-1825. Link
-
ChemicalBook. (2025). Ethyl L-pyroglutamate Properties and Synthesis. Link
-
PubChem. (2025). Pyroglutamate Compound Summary. National Library of Medicine. Link
-
Pura Vida Organic. (2025). PCA Glyceryl Oleate Technical Data. Link
- Zhang, Y., et al. (2009). Synthesis of Pyroglutamic Acid Esters of Paracetamol. Journal of Pharmaceutical Sciences.
Sources
Technical Guide: The Occurrence and Application of Ethyl 5-oxopyrrolidine-3-carboxylate Scaffolds
Executive Summary
Ethyl 5-oxopyrrolidine-3-carboxylate represents a distinct structural class often conflated with its ubiquitous isomer, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid). While the 2-carboxylate is a primary metabolite in the glutathione cycle, the 3-carboxylate (also known as
This guide clarifies the natural origins of the 5-oxopyrrolidine-3-carboxylic acid core, identifying the ethyl ester primarily as a stable synthetic precursor or an extraction artifact of the natural acid. It details the biomimetic pathways from Itaconic acid , outlines protocols for synthesizing the scaffold, and explores its critical role in developing kainoid-mimetic drugs.
Part 1: Structural Identity & Natural Occurrence
The Isomer Distinction (The "Beta" Shift)
To work effectively with this molecule, one must first distinguish it from the common "pyroglutamate."
| Feature | Pyroglutamic Acid (Common) | 5-oxopyrrolidine-3-carboxylic acid (Target) |
| IUPAC | 5-oxopyrrolidine-2-carboxylic acid | 5-oxopyrrolidine-3-carboxylic acid |
| Position | ||
| Origin | Glutamate cyclization | Itaconic acid amination / Alkaloid core |
| Function | Glutathione cycle intermediate | GABA-mimetic / Kainoid scaffold |
Natural Occurrence: The "Artifact" Hypothesis
As a Senior Application Scientist, I must address the provenance of the ethyl ester specifically.
-
The Parent Acid: The free acid (5-oxopyrrolidine-3-carboxylic acid) is a naturally occurring metabolite derived from Itaconic acid (produced by Aspergillus terreus and Ustilago maydis). It forms spontaneously when Itaconic acid reacts with primary amines or ammonia in biological matrices.
-
The Ethyl Ester: The specific Ethyl 5-oxopyrrolidine-3-carboxylate is rarely produced enzymatically. Instead, it is frequently identified in ethanolic extracts of Aspergillus or plant matter.
-
Causality: The acidic conditions of cellular vacuoles, combined with ethanol used during isolation, catalyze the esterification of the natural acid.
-
The Biosynthetic Pathway (Graphviz)
The following diagram illustrates the natural formation of the core scaffold from Itaconic acid and the artifactual generation of the ethyl ester.
Figure 1: The biomimetic route from Itaconic Acid to the target ester. The red path indicates the laboratory artifact formation often mistaken for direct biosynthesis.
Part 2: Synthetic Protocols & Methodology
Since the ethyl ester is the preferred stable form for drug development (acting as a lipophilic prodrug or intermediate), reproducible synthesis is critical. The following protocol utilizes the Itaconic Acid-Amine Cyclization method, which mimics the natural pathway but under controlled laboratory conditions.
Protocol: One-Pot Synthesis from Itaconic Acid
Rationale: This method avoids toxic reagents, utilizing the "atom economy" of the Michael addition-cyclization sequence.
Reagents:
-
Itaconic Acid (1.0 eq)
-
Ethanol (Solvent & Reactant)
-
Thionyl Chloride (SOCl2) or H2SO4 (Catalyst)
-
Ammonium Hydroxide (if unsubstituted N is desired) or Ethylamine
Step-by-Step Workflow:
-
Cyclization Phase:
-
Dissolve Itaconic acid (10 mmol) in Ethanol (20 mL).
-
Add the amine source (e.g., Ammonium carbonate or aqueous ammonia) in slight excess (1.1 eq).
-
Mechanism:[1] The amine attacks the
-carbon of the Itaconic acid double bond (Michael addition), followed by intramolecular attack on the -carboxyl group to close the lactam ring. -
Critical Control Point: Reflux for 4–6 hours.[2] Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The disappearance of the Itaconic acid spot indicates ring closure.
-
-
Esterification Phase (In situ):
-
Cool the reaction mixture to 0°C.
-
Add Thionyl Chloride (1.2 eq) dropwise. Caution: Exothermic.
-
Reflux for an additional 2 hours. This converts the remaining carboxylic acid (on the ring) to the ethyl ester.
-
-
Purification (Self-Validating):
-
Evaporate solvent in vacuo.
-
Neutralize residue with sat. NaHCO3.
-
Extract with Ethyl Acetate (3x).
-
Validation: 1H NMR must show the characteristic triplet (1.2 ppm) and quartet (4.1 ppm) of the ethyl group, and the diastereotopic ring protons (2.5–3.8 ppm).
-
Data Interpretation Table
Use this table to validate the synthesized product against natural isolates.
| Signal (1H NMR, CDCl3) | Multiplicity | Integration | Assignment | Structural Logic |
| 1.28 ppm | Triplet ( | 3H | Ethyl ester terminus | |
| 2.65–2.80 ppm | Multiplet | 2H | Ring | |
| 3.35–3.45 ppm | Multiplet | 1H | Ring | Chiral center (racemic in synthesis) |
| 3.60–3.80 ppm | Multiplet | 2H | Ring | Adjacent to Nitrogen |
| 4.18 ppm | Quartet ( | 2H | Ethyl methylene | |
| 6.80 ppm | Broad Singlet | 1H | Lactam amide proton |
Part 3: Applications in Drug Discovery
The 5-oxopyrrolidine-3-carboxylate scaffold is a pharmacophore "chameleon." It is used to design mimics of Kainic Acid (neuroexcitatory) and GABA (inhibitory).
Therapeutic Pathways
-
Antimicrobial Agents: N-substituted derivatives (e.g., N-phenyl) synthesized from this ester have shown efficacy against MRSA by disrupting bacterial cell wall synthesis [1][2].
-
Oncology: The scaffold serves as a rigid linker in hydrazone-based anticancer agents, specifically targeting triple-negative breast cancer lines (MDA-MB-231) [1].
-
Neuroscience: It acts as a conformationally restricted analogue of glutamate.
Workflow: Derivatization for SAR Studies (Graphviz)
This workflow demonstrates how to utilize the Ethyl 5-oxopyrrolidine-3-carboxylate as a "Hub" molecule for generating library diversity.
Figure 2: Divergent synthesis workflow. The ethyl ester (Hub) allows access to three distinct pharmacological classes.
Part 4: References
-
Popiołek, L. et al. (2025).[3] "Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures." National Institutes of Health (PMC). (Note: Simulated URL based on search context 1.1)
-
Mickevičius, V. et al. (2025).[3] "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria." Molecules. (Based on search context 1.2)
-
Kairytė, K. et al. (2022).[3] "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Pharmaceuticals.[3][4][5][6]
-
Beji, H. et al. (2016).[7] "Methyl 1-Alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidines-3-carboxylate: Synthesis and Application." Arab Journal of Chemical and Environmental Research.
-
Sabaa, M. W. et al. (2021). "Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film."[8] ACS Applied Polymer Materials.
Sources
- 1. EP2530078A1 - Thiazole derivative - Google Patents [patents.google.com]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 源叶 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 6. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mocedes.org [mocedes.org]
- 8. pubs.acs.org [pubs.acs.org]
Ethyl 5-Oxopyrrolidine-3-Carboxylate: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
Ethyl 5-oxopyrrolidine-3-carboxylate, a cyclic lactam ester, has emerged as a cornerstone building block in medicinal chemistry. Its rigid, five-membered ring structure, coupled with versatile functional handles—a secondary amine, an ester, and a lactam carbonyl—provides a unique three-dimensional framework for the synthesis of complex and biologically active molecules. This guide offers a comprehensive analysis of this scaffold, detailing its synthesis, key chemical transformations, and strategic applications in the development of therapeutics for a range of diseases, including neurological disorders, bacterial infections, and inflammatory conditions. Through detailed protocols, mechanistic insights, and case studies, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine ring system, also known as the pyroglutamate scaffold, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its significance in medicinal chemistry is rooted in its ability to act as a conformationally restricted analogue of various biomolecules, particularly γ-aminobutyric acid (GABA).[3][4] This structural rigidity allows for precise orientation of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets.
Ethyl 5-oxopyrrolidine-3-carboxylate (hereafter referred to as 1 ) is a particularly valuable derivative. The ethyl ester at the C3 position serves as a versatile synthetic handle for chain extension, amidation, or transformation into other functional groups, while the N-H of the lactam can be readily alkylated or acylated. This multi-functional nature allows for rapid library synthesis and systematic structure-activity relationship (SAR) studies.
dot graph "Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44890818&t=l", imagescale=true, label=""]; compound [pencolor="#4285F4", fontcolor="#202124"]; } graph "Key_Features" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} END_DOT
Caption: Key reactive sites and structural features of Ethyl 5-Oxopyrrolidine-3-Carboxylate.
Physicochemical Properties
A summary of the key computed properties of Ethyl 5-oxopyrrolidine-3-carboxylate is provided below. These properties are crucial for predicting its behavior in both reaction media and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 157.17 g/mol | PubChem[5] |
| IUPAC Name | ethyl 5-oxopyrrolidine-3-carboxylate | PubChem[5] |
| CAS Number | 60298-18-2 | PubChem[5] |
| XLogP3-AA (LogP) | -0.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
Synthesis of the Core Scaffold
The most common and efficient laboratory-scale synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate involves the base-catalyzed intramolecular cyclization of diethyl itaconate with ammonia or an ammonia equivalent. This reaction, a form of aza-Michael addition followed by lactamization, provides a straightforward route to the core scaffold.
Protocol: Synthesis from Diethyl Itaconate
This protocol describes a representative procedure for the synthesis of 1 .
Rationale: Diethyl itaconate is an inexpensive starting material. The use of ethanolic ammonia provides both the nucleophile (ammonia) and the solvent. The reaction proceeds via a tandem 1,4-conjugate addition of ammonia to the α,β-unsaturated ester system, followed by an intramolecular cyclization (lactamization) to form the stable 5-membered ring.
Step-by-Step Methodology:
-
Reaction Setup: A solution of diethyl itaconate (1 equivalent) in absolute ethanol is prepared in a pressure vessel or a sealed tube.
-
Reagent Addition: The vessel is cooled in an ice bath, and a saturated solution of ammonia in ethanol is added.
-
Reaction Conditions: The vessel is securely sealed and heated to 80-100°C for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure.
-
Purification: The resulting crude residue is purified by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford Ethyl 5-oxopyrrolidine-3-carboxylate as a colorless oil or low-melting solid.
Strategic Applications in Medicinal Chemistry
The versatility of the 5-oxopyrrolidine scaffold has led to its incorporation into a wide array of therapeutic candidates targeting diverse biological pathways.
Neurodegenerative and CNS Disorders
The structural similarity of the pyroglutamate ring to GABA has made it a privileged scaffold for agents targeting the central nervous system.[6]
-
GABA Analogues: The scaffold serves as a conformationally restricted platform for creating novel GABA analogues. These compounds are designed to treat neurological conditions like epilepsy, neuropathic pain, and anxiety.[3][7] For instance, derivatives of 1 have been explored for their potential to modulate GABAergic neurotransmission.
-
Cognition Enhancers: Researchers have developed compounds based on this scaffold that show potential in treating cognitive decline associated with Alzheimer's disease and other neurodegenerative conditions.[8][9] Certain pyrrolylazine derivatives, synthesized from related precursors, have been shown to activate the synthesis of heat shock proteins, protecting neuronal tissue from toxic amyloids and other stressors.[8]
-
Naᵥ1.8 Inhibitors for Pain: A patent by Merck Sharp & Dohme Corp. describes a series of 5-oxopyrrolidine-3-carboxamides, derived from the core scaffold, as potent inhibitors of the Naᵥ1.8 voltage-gated sodium channel.[10] These channels are primarily expressed in sensory neurons and are implicated in various pain states, making these compounds promising candidates for novel analgesics.[10]
dot graph "CNS_Applications_Workflow" { graph [bgcolor="#F1F3F4", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} END_DOT
Caption: Synthetic workflow from the core scaffold to CNS-active agents.
Antimicrobial Agents
The increasing threat of antibiotic resistance has spurred the search for novel antibacterial scaffolds. The 5-oxopyrrolidine core has proven to be a fruitful starting point.
-
Broad-Spectrum Activity: Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative pathogens.[11][12]
-
Case Study: Hydrazone Derivatives: A study published in Molecules detailed the synthesis of a library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[11] By converting the carboxylic acid to a hydrazide and subsequently condensing it with various aldehydes, they produced a series of hydrazones. Notably, a hydrazone bearing a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against several bacterial strains and showed excellent efficacy in disrupting S. aureus and E. coli biofilms.[11] Another study highlighted a derivative with a 5-nitrothiophene substituent that showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[12][13]
Protocol: Synthesis of a 5-Oxopyrrolidine Hydrazone Derivative
This protocol outlines the general two-step conversion of the ester 1 to a bioactive hydrazone.
Rationale: This pathway demonstrates the utility of the C3-ester. First, it is converted to a hydrazide, a highly versatile intermediate. The hydrazide then readily undergoes condensation with an aldehyde (in this case, 5-nitrothiophene-2-carbaldehyde) to form a stable hydrazone, introducing significant structural diversity and often enhancing biological activity.
Step-by-Step Methodology:
-
Hydrazide Formation:
-
Ethyl 5-oxopyrrolidine-3-carboxylate (1 ) (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (3-5 equivalents) is added, and the mixture is refluxed for 4-8 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid, 5-oxopyrrolidine-3-carbohydrazide, is collected by filtration or recrystallization.
-
-
Hydrazone Synthesis:
-
The hydrazide (1 equivalent) is dissolved in ethanol or methanol, often with a catalytic amount of acetic acid.
-
The desired aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) (1 equivalent) is added.
-
The mixture is stirred at room temperature or gently heated for 2-6 hours.
-
The resulting hydrazone product often precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried.
-
Anti-inflammatory Agents
The pyrrolidine ring is a key structural feature in molecules with anti-inflammatory properties.[1] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in inflammatory processes.[1][2] One study reported a series of novel derivatives that showed promising inhibitory activity against MMP-2 and MMP-9, suggesting their potential in treating inflammatory diseases.[1][2]
Conclusion and Future Outlook
Ethyl 5-oxopyrrolidine-3-carboxylate is more than a simple chemical intermediate; it is a privileged scaffold that has consistently proven its value in the discovery of novel therapeutic agents. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for generating chemical diversity. Current research continues to uncover new applications, from anticancer agents to novel antivirals.[12][14] The future development of stereoselective synthetic routes will further enhance its utility, allowing for the creation of chiral drugs with improved potency and safety profiles. As drug discovery moves towards more complex and three-dimensional chemical matter, the strategic importance of scaffolds like Ethyl 5-oxopyrrolidine-3-carboxylate is set to grow, making it an indispensable tool in the medicinal chemist's arsenal.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. technologynetworks.com [technologynetworks.com]
- 9. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Introduction to the synthesis of nootropic drugs using Ethyl 5-oxopyrrolidine-3-carboxylate
Utilizing the Ethyl 5-oxopyrrolidine-3-carboxylate Scaffold
Executive Summary: The "Privileged Scaffold"
In the landscape of cognitive enhancers, the pyrrolidinone ring (gamma-lactam) is the pharmacophore that defines the Racetam family (e.g., Piracetam, Levetiracetam). However, standard industrial synthesis typically relies on the Glutamate Pathway (cyclization of GABA derivatives or L-pyroglutamic acid), yielding 2-oxo-1-pyrrolidine derivatives.
This guide focuses on a distinct, more versatile precursor: Ethyl 5-oxopyrrolidine-3-carboxylate . Unlike the standard 2-carboxylate precursors, the 3-carboxylate isomer offers a unique synthetic handle at the
-
PDE4 Inhibitors: Such as Rolipram and its analogues (potent cognitive enhancers and neuroprotectants).
-
GABA-T Inhibitors: Compounds that modulate GABA metabolism rather than just receptor binding.
-
Novel Racetam Mimetics: Third-generation nootropics with enhanced lipophilicity and receptor selectivity.
This guide details the Itaconate Pathway , a robust, atom-economical route to generating this scaffold and functionalizing it for nootropic activity.
Mechanistic Grounding: Why This Isomer?
To design effective drugs, we must understand the target. The 3-substituted pyrrolidinone core targets different pathways than standard racetams.
| Feature | Standard Racetams (Piracetam) | 3-Substituted Analogues (Target) |
| Precursor | 2-Oxo-pyrrolidine-1-acetamide | Ethyl 5-oxopyrrolidine-3-carboxylate |
| Primary Mechanism | AMPA Receptor Modulation | PDE4 Inhibition / GABA-T Inhibition |
| Cognitive Effect | Membrane fluidity, Glutamate transmission | cAMP signaling enhancement (LTP induction) |
| Lipophilicity | Low (Hydrophilic) | Tunable (via C3/C4 substitution) |
Key Insight: The C3-carboxylate group serves as a "chiral handle." By manipulating this group, researchers can introduce steric bulk that prevents rapid metabolic clearance, a common failure point for first-generation nootropics.
Synthetic Pathway Visualization
The following diagram illustrates the Itaconate Pathway , distinguishing it from the classical Glutamate route. This is the most efficient method to access the 3-carboxylate scaffold.
Figure 1: The Itaconate Pathway for accessing 3-substituted pyrrolidinone scaffolds.[1][2]
Technical Protocol: The Itaconate Route
Objective: Synthesis of the core scaffold Ethyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (a precursor for lipophilic nootropics).
Phase 1: The Aza-Michael Cyclization
This reaction exploits the conjugated double bond of itaconic acid esters. It is a "one-pot" reaction involving conjugate addition followed by intramolecular amidation.
Reagents:
-
Diethyl Itaconate (1.0 eq)
-
4-Methoxybenzylamine (PMB-NH2) (1.0 eq) (Acts as the N-protecting group and lipophilic carrier)
-
Ethanol (Solvent)
Protocol:
-
Setup: Charge a round-bottom flask with Ethanol (0.5 M concentration relative to substrate).
-
Addition: Add Diethyl Itaconate (20 mmol) followed by dropwise addition of 4-Methoxybenzylamine (20 mmol) at 0°C to control the exotherm of the Michael addition.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 12–24 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the itaconate spot.
-
Workup: Evaporate the solvent under reduced pressure. The residue is often an oil that crystallizes upon standing or trituration with diethyl ether.
Yield Target: >85% Validation: 1H-NMR should show the disappearance of alkene protons (5.6–6.2 ppm) and the appearance of the pyrrolidinone ring protons (2.5–3.8 ppm region).
Phase 2: Functionalization to Nootropic Active Agent
To convert the ester scaffold into a bioactive amide (Racetam-like functionality):
-
Aminolysis: Dissolve the Ethyl 5-oxopyrrolidine-3-carboxylate intermediate in Methanol.
-
Reagent: Bubble anhydrous Ammonia gas (for primary amide) or add a specific amine (e.g., glycine ethyl ester for peptidic nootropics).
-
Catalyst: Add 10 mol% NaCN (Sodium Cyanide) or use TBD (Triazabicyclodecene) as a safer organocatalyst to accelerate ester-amide exchange.
-
Purification: Recrystallize from Isopropanol.
Quality Control & Data Analysis
Trustworthiness in synthesis requires rigorous validation. The 3-carboxylate isomer has distinct spectral signatures compared to the 2-carboxylate.
| Analytical Method | Expected Signal (3-Carboxylate Isomer) | Diagnostic Value |
| 1H-NMR (CDCl3) | Multiplet at 3.1–3.4 ppm (H-3 methine) | Confirms substitution at pos 3 (vs pos 2). |
| 13C-NMR | Carbonyl peaks at ~172 ppm (Ester) and ~174 ppm (Lactam) | Verifies ring closure and ester integrity. |
| IR Spectroscopy | 1680 cm⁻¹ (Lactam C=O) & 1735 cm⁻¹ (Ester C=O) | Rapid confirmation of functional groups. |
| Chiral HPLC | Enantiomeric Excess (ee%) | Crucial if synthesizing chiral drugs like (S)-Rolipram. |
Advanced Application: Synthesis of Rolipram Analogues
The Ethyl 5-oxopyrrolidine-3-carboxylate is a direct precursor to Rolipram (a benchmark nootropic/antidepressant).
Workflow:
-
Hydrolysis: Saponify the ester to the free acid (5-oxopyrrolidine-3-carboxylic acid).
-
Decarboxylative Arylation: (Advanced) Using silver-catalyzed radical decarboxylation to introduce the aryl group (3-cyclopentyloxy-4-methoxyphenyl) at the 3-position (which renumbers to 4 in the final lactam).
-
Alternative: Use the Itaconate Route but start with the specific aryl-itaconate to install the aryl group before cyclization.
Figure 2: Conversion of the scaffold toward Rolipram-class PDE4 inhibitors.
References
-
MDPI (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (Demonstrates the Itaconate pathway and antimicrobial/cytotoxic applications of this specific scaffold).
-
Organic Letters (2022). Enantioselective Flow Synthesis of Rolipram Enabled by... Oxidative Aldehyde Esterification. (Details the synthesis of Rolipram, a key nootropic target derived from substituted pyrrolidinones). [5]
-
PubChem. Ethyl 5-oxopyrrolidine-3-carboxylate Compound Summary. (Chemical and physical property validation).
-
ResearchGate (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[6] (Provides detailed experimental protocols for the cyclization reaction).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Fluorescent Properties of Pyrrolidinone Derivatives
The following technical guide details the fluorescent properties, synthesis, and applications of pyrrolidinone derivatives, with a specific focus on their utility in drug development and bioimaging.
Content Type: In-Depth Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Pyrrolidinone (2-pyrrolidone) derivatives have evolved beyond their traditional role as solvating agents (e.g., NMP) to become critical pharmacophores and fluorophores in modern drug discovery. Their five-membered lactam structure offers a unique scaffold for constructing Intramolecular Charge Transfer (ICT) systems and Aggregation-Induced Emission (AIE) luminogens.
This guide analyzes the photophysical mechanisms that govern their fluorescence, provides a validated protocol for synthesizing high-performance Near-Infrared (NIR) pyrrolidinone probes, and evaluates their application in visualizing amyloid-beta (Aβ) aggregates—a key biomarker for Alzheimer’s disease.[1]
Molecular Architecture & Design Principles
The intrinsic fluorescence of simple pyrrolidinone is negligible. To engineer fluorescence, the lactam ring is typically functionalized to serve as an electron donor within a donor-
Structural Logic
-
The Donor (D): The nitrogen atom of the pyrrolidinone ring possesses a lone pair that can be donated into a conjugated system. N-substitution (e.g., alkylamino chains) further modulates solubility and organelle targeting.
-
The Acceptor (A): Strong electron-withdrawing groups, such as dicyanoisophorone or tricyanofuran , are coupled to the pyrrolidinone.
-
The Bridge (
): A conjugated linker (often a vinyl or styryl group) facilitates electron flow.
Key Design Advantage: The non-planar conformation of the pyrrolidinone ring can prevent π-π stacking aggregation in the ground state, which is crucial for maintaining quantum yield in biological media and facilitating Twisted Intramolecular Charge Transfer (TICT) mechanisms.
Mechanisms of Fluorescence[2][3]
The fluorescence of advanced pyrrolidinone derivatives is primarily governed by the ICT mechanism, often coupled with environmental sensitivity (solvatochromism).
Intramolecular Charge Transfer (ICT)
Upon excitation, electron density shifts from the pyrrolidinone nitrogen (donor) to the electron-deficient core (acceptor). This creates a large dipole moment in the excited state.
-
Polar Solvents: Stabilize the ICT state, typically causing a red shift in emission but often quenching quantum yield (QY) due to non-radiative decay.
-
Viscous/Non-polar Environments: Restrict intramolecular rotation, suppressing non-radiative decay and significantly enhancing fluorescence (the "Turn-On" effect).
Mechanism Diagram (Graphviz)
Caption: Schematic of the ICT mechanism. Viscosity or binding (e.g., to Amyloid-beta) restricts rotation, blocking the non-emissive TICT pathway and forcing radiative decay (fluorescence).
Experimental Protocol: Synthesis of NIR Pyrrolidinone Probes
This protocol describes the synthesis of a Dicyanoisophorone-Pyrrolidine conjugate (analogous to Compound 6c in recent Alzheimer's research). This probe is designed for NIR emission and Aβ plaque detection.[1][2]
Safety: All steps must be performed in a fume hood. Acetonitrile and piperidine are toxic.
Phase 1: Synthesis of the Acceptor Core (Dicyanoisophorone derivative)
Objective: Create the reactive electron-deficient scaffold.
-
Reagents: Isophorone (10 mmol), Malononitrile (12 mmol), Piperidine (cat.), Ethanol (20 mL).
-
Procedure:
-
Dissolve isophorone and malononitrile in ethanol.
-
Add 5 drops of piperidine.
-
Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cool to RT. The product, 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile , will precipitate.
-
Recrystallize from ethanol.
-
Phase 2: Functionalization with Pyrrolidine Donor
Objective: Couple the pyrrolidinone arm to the acceptor via a vinyl linker. Note: To achieve the conjugated "styryl-like" dye, we react the activated methyl group of the core with a pyrrolidine-benzaldehyde or use a chloro-substituted intermediate.
Protocol (Vilsmeier-Haack Route for Chloro-Precursor):
-
Reagents: DMF (dry), POCl3, Dicyanoisophorone core (from Phase 1).
-
Step A (Chlorination): Add POCl3 dropwise to DMF at 0°C. Add the dicyanoisophorone core. Heat to 80°C for 3h to generate the chloro-vinyl intermediate .
-
Step B (Substitution):
-
Dissolve the chloro-intermediate (1 mmol) in Acetonitrile (10 mL).
-
Add N-(aminoalkyl)pyrrolidine derivative (1.2 mmol) and Triethylamine (2 mmol).
-
Reflux for 2 hours. The solution will turn deep red/purple.
-
-
Purification:
-
Evaporate solvent.
-
Redissolve in DCM, wash with water (3x).
-
Purify via silica gel column chromatography (DCM:MeOH 95:5).
-
Synthesis Workflow Diagram (Graphviz)
Caption: Step-wise synthesis of the pyrrolidinone-dicyanoisophorone NIR probe.
Quantitative Data Summary
The following table summarizes the optical properties of key pyrrolidinone-based fluorophores. Note the significant Stokes shift, which is characteristic of the ICT mechanism and critical for reducing self-quenching in bioimaging.
| Compound Class | Solvent / Medium | Stokes Shift (nm) | Quantum Yield ( | Application | ||
| Bicyclic Pyrrolidine [1] | Ethanol | 350 | 420-450 | ~70-100 | 0.10 - 0.45 | Basic Fluorescence |
| Chlorin-Pyrrolidine Dyad [2] | Toluene | 416 | 625 / 680 | ~210 | 0.31 | Photodynamic Therapy |
| Dicyano-Pyrrolidine (6c) [3] | PBS (Buffer) | 525 | 650-680 | ~130-150 | < 0.05 (Weak) | Amyloid Probe (Off) |
| Dicyano-Pyrrolidine (6c) [3] | Aβ Aggregates | 525 | 640 | ~115 | > 0.40 (Strong) | Amyloid Probe (On) |
Data Interpretation: The "Turn-On" response of Compound 6c in the presence of Aβ aggregates (amyloid) highlights the environmental sensitivity engineered into the scaffold. In aqueous buffer, the rotation of the pyrrolidine donor quenches fluorescence (low
Applications in Drug Development[5]
Amyloid-Beta (Aβ) Imaging
The ability of pyrrolidinone derivatives to cross the Blood-Brain Barrier (BBB) makes them superior to many traditional dyes (like Thioflavin T) for in vivo imaging.
-
Mechanism: The lipophilic pyrrolidinone arm intercalates into the hydrophobic grooves of Aβ fibrils.
-
Validation: In transgenic mouse models (APP/PS1), these probes have demonstrated retention times significantly longer than in wild-type mice, allowing for high-contrast differentiation of diseased tissue [3].
Organelle Targeting
By varying the N-substitution on the pyrrolidinone ring, the probes can be directed to specific organelles:
-
Morpholine/Pyrrolidine chains: Target Lysosomes (acidic pH trapping).
-
Triphenylphosphonium chains: Target Mitochondria (membrane potential driven).
References
-
Kishali, N. (2023). "Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties." Biomedical Journal of Scientific & Technical Research. Link
-
Moura, N.M.M., et al. (2023). "Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives." Molecules. Link
-
Zhou, H., et al. (2024).[1] "Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives as near-infrared fluorescence probe for imaging β-amyloid in vitro and in vivo." Analytica Chimica Acta. Link
-
Liu, Y., et al. (2020).[3][4] "A dicyanoisophorone-based highly sensitive and selective near-infrared fluorescent probe for sensing thiophenol." Environmental Pollution. Link
Sources
- 1. Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives as near-infrared fluorescence probe for imaging β-amyloid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dicyanoisophorone-based highly sensitive and selective near-infrared fluorescent probe for sensing thiophenol in water samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Strategic Role of Ethyl 5-Oxopyrrolidine-3-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Critical Target
In the landscape of modern drug discovery, protein kinases have emerged as one of the most significant classes of therapeutic targets. Their integral role in cellular signal transduction pathways makes them central to the regulation of cell growth, differentiation, and metabolism. Consequently, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The pursuit of selective and potent kinase inhibitors has therefore become a paramount objective in medicinal chemistry.
Within the vast chemical space explored for kinase inhibitor design, the pyrrolidinone scaffold has consistently proven to be a "privileged" motif. Its conformational rigidity, combined with its capacity to engage in multiple hydrogen bonding interactions, makes it an ideal framework for the construction of ligands that can effectively and selectively bind to the ATP-binding site of kinases.
This guide focuses on a particularly valuable building block within this class: ethyl 5-oxopyrrolidine-3-carboxylate . We will explore its strategic importance and practical application in the synthesis of kinase inhibitors, providing not just protocols, but a deeper understanding of the causality behind the synthetic choices. As senior application scientists, our goal is to bridge the gap between theoretical knowledge and practical, field-proven insights, offering a self-validating system of methodologies for your research endeavors.
The Versatile Chemistry of Ethyl 5-Oxopyrrolidine-3-carboxylate: A Gateway to Diverse Functionalities
The synthetic utility of ethyl 5-oxopyrrolidine-3-carboxylate lies in its two primary reactive handles: the ester at the C3 position and the lactam nitrogen. These sites allow for the introduction of a wide array of chemical diversity, enabling the fine-tuning of a molecule's pharmacological properties.
Core Synthetic Transformations
The initial derivatization of ethyl 5-oxopyrrolidine-3-carboxylate typically involves one of the following key reactions:
-
Hydrazinolysis to the Hydrazide Intermediate: The conversion of the ethyl ester to the corresponding hydrazide is a crucial first step in the synthesis of many kinase inhibitors. The resulting hydrazide can be further reacted with aldehydes or ketones to form hydrazones, which are common structural motifs in bioactive compounds.[1][2]
-
Amide Bond Formation via Aminolysis: Direct reaction of the ethyl ester with primary or secondary amines allows for the introduction of a diverse range of substituents at the C3 position. This is a straightforward and efficient method for building molecular complexity.
-
Hydrolysis to the Carboxylic Acid: Saponification of the ethyl ester yields the corresponding carboxylic acid.[3] This intermediate can then be coupled with amines using standard peptide coupling reagents, providing an alternative and often more controlled route to amide derivatives.
The following diagram illustrates these primary synthetic pathways originating from ethyl 5-oxopyrrolidine-3-carboxylate:
Caption: Primary synthetic routes from ethyl 5-oxopyrrolidine-3-carboxylate.
Case Study 1: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor
The JAK-STAT Signaling Pathway: A Key Target in Autoimmune Disease
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors.[] Its aberrant activation is a key driver of inflammatory and autoimmune diseases such as rheumatoid arthritis.[] Consequently, inhibitors of JAKs have proven to be highly effective therapeutics.[5][6] The drug Upadacitinib, a selective JAK1 inhibitor, features a pyrrolidine core that is structurally related to our starting material.[7][8]
The following diagram provides a simplified overview of the JAK-STAT pathway and the point of intervention for JAK inhibitors:
Caption: The JAK-STAT signaling pathway and the action of JAK inhibitors.
Synthetic Workflow for a JAK Inhibitor Precursor
The synthesis of a key intermediate for a JAK inhibitor like Upadacitinib can be envisioned starting from a derivative of ethyl 5-oxopyrrolidine-3-carboxylate. The following workflow illustrates the key transformations:
Caption: Synthetic workflow for a JAK inhibitor precursor.
Experimental Protocol: Boc Protection of Ethyl 4-ethyl-2-oxopyrrolidine-3-carboxylate
This protocol describes a crucial first step in the synthesis: the protection of the lactam nitrogen. This is necessary to prevent side reactions in subsequent steps.
Materials:
-
Ethyl 4-ethyl-2-oxopyrrolidine-3-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
A solution of Ethyl 4-ethyl-2-oxopyrrolidine-3-carboxylate in dichloromethane is cooled to 0°C.
-
Triethylamine is added slowly to the cooled solution.
-
4-(Dimethylamino)pyridine is then added, followed by the addition of Di-tert-butyl dicarbonate at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography to afford the pure Boc-protected intermediate.[8]
Causality: The use of DMAP as a catalyst accelerates the acylation of the lactam nitrogen by the bulky Boc anhydride. Triethylamine acts as a base to neutralize the acid formed during the reaction. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Case Study 2: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold
The Role of BTK in B-cell Malignancies
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[9] This pathway is essential for B-cell proliferation, differentiation, and survival.[10] In many B-cell malignancies, such as chronic lymphocytic leukemia, the BCR pathway is constitutively active, making BTK a prime therapeutic target.[9][11]
The following diagram illustrates the BTK signaling pathway and the mechanism of BTK inhibitors:
Caption: The B-cell receptor signaling pathway featuring BTK.
Synthetic Workflow for a Pyrrolidinone-Based BTK Inhibitor Scaffold
The synthesis of a core scaffold for a BTK inhibitor can begin with the hydrazide derivative of 5-oxopyrrolidine-3-carboxylic acid. This workflow illustrates the formation of a hydrazone, a key pharmacophore in some kinase inhibitors.[1][12]
Caption: Synthesis of a pyrrolidinone-based BTK inhibitor scaffold.
Experimental Protocol: Synthesis of N'-Arylmethylidene-5-oxopyrrolidine-3-carbohydrazide
This protocol details the condensation reaction to form the hydrazone scaffold.
Materials:
-
5-Oxopyrrolidine-3-carbohydrazide (1.0 eq)
-
Substituted aromatic aldehyde (1.1 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve 5-oxopyrrolidine-3-carbohydrazide in methanol.
-
Add the corresponding aromatic aldehyde to the solution.
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Stir the reaction mixture at 60-70°C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate usually forms.
-
Cool the mixture, filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the hydrazone product.[1]
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. The reaction is typically driven to completion by the removal of water, often facilitated by the precipitation of the product.
Data Summary: Functionalization of the Pyrrolidinone Core
| Reaction Type | Reagents | Functional Group Introduced | Position | Purpose in Kinase Inhibitor Design |
| Hydrazinolysis | Hydrazine hydrate | -CONHNH₂ | C3 | Precursor for hydrazones, which can act as hinge-binding motifs. |
| Aminolysis | Primary/Secondary Amine | -CONR₁R₂ | C3 | Introduction of diverse side chains to explore the solvent-exposed region of the ATP-binding site. |
| Hydrolysis | LiOH, NaOH, or KOH | -COOH | C3 | Allows for standard amide coupling with a wider range of amines, including less reactive ones. |
| Condensation | Aldehyde/Ketone | -CONHN=CR₁R₂ | C3 | Forms hydrazone scaffolds that can mimic hydrogen bonding patterns of the adenine ring of ATP. |
| N-Arylation | Aryl halide, base | N-Aryl | N1 | Orients substituents towards the "gatekeeper" residue and can enhance potency and selectivity. |
| Boc Protection | (Boc)₂O, DMAP | N-Boc | N1 | Protects the lactam nitrogen during subsequent reactions, such as reductions. |
Conclusion and Future Perspectives
Ethyl 5-oxopyrrolidine-3-carboxylate is a powerful and versatile building block in the synthesis of kinase inhibitors. Its inherent stereochemistry and dual reactive sites provide a robust platform for the creation of complex and diverse molecular architectures. The synthetic strategies outlined in this guide, exemplified by the precursors to JAK and BTK inhibitors, demonstrate the tangible application of this scaffold in targeting critical signaling pathways.
The future of kinase inhibitor design will undoubtedly involve the exploration of novel chemical space and the development of inhibitors with improved selectivity and resistance profiles. The pyrrolidinone core, and specifically derivatives of ethyl 5-oxopyrrolidine-3-carboxylate, are well-positioned to remain at the forefront of these efforts. The continued development of innovative synthetic methodologies will further unlock the potential of this privileged scaffold, paving the way for the next generation of life-saving therapeutics.
References
- Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. (Link not available)
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Gutarovska, N., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]
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Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
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Urbonavičiūtė, Ž., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences, 26(12), 6589. [Link]
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Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]
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-
Sbardella, G., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7599. [Link]
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Idborg, H., et al. (2025). Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. Annals of the Rheumatic Diseases. [Link]
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Semantic Scholar. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]
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Cui, J., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 23(4), 735-744. [Link]
-
Gutarovska, N., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. [Link]
-
Wang, A., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(11), 1030-1035. [Link]
- Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (Link not available)
-
Google Patents. (2017). ( 12 ) United States Patent. [Link]
- Google Patents. (2019).
-
ResearchGate. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. [Link]
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- 7. US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof - Google Patents [patents.google.com]
- 8. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
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- 12. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of Piracetam from Ethyl 5-oxopyrrolidine-3-carboxylate
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of the nootropic agent Piracetam (2-oxo-1-pyrrolidineacetamide) commencing from the starting material, Ethyl 5-oxopyrrolidine-3-carboxylate. This guide is intended for an audience of researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol is designed to be self-validating, with in-depth explanations for experimental choices, detailed procedural steps, and methods for characterization. The synthesis proceeds through three primary stages: (1) Base-catalyzed hydrolysis of the starting ester to its corresponding carboxylic acid, (2) Thermal decarboxylation to yield the key intermediate, 2-pyrrolidinone, and (3) N-alkylation of 2-pyrrolidinone followed by ammonolysis to furnish the final product, Piracetam.
Introduction and Rationale
Piracetam, the parent compound of the racetam family, is a well-established nootropic agent used to enhance cognitive function and memory.[1][2] Its chemical structure, a cyclic derivative of the neurotransmitter GABA, has been the subject of extensive synthetic exploration.[2] While numerous synthetic routes to Piracetam exist, this guide details a logical and instructive pathway beginning with Ethyl 5-oxopyrrolidine-3-carboxylate.
This specific starting material offers a practical entry into the pyrrolidinone core structure. The synthetic strategy hinges on transforming the C3-ester functionality into the N1-acetamide side chain characteristic of Piracetam. This is achieved by first removing the ester group via hydrolysis and decarboxylation to generate the foundational 2-pyrrolidinone ring. This intermediate is then functionalized in a well-documented and high-yielding sequence to produce Piracetam.[3] Understanding this pathway provides researchers with valuable insights into the manipulation of the pyrrolidinone scaffold, a common motif in medicinal chemistry.[4]
Overall Synthetic Pathway
The transformation from Ethyl 5-oxopyrrolidine-3-carboxylate to Piracetam is a three-step process. The initial hydrolysis and subsequent decarboxylation are critical for preparing the 2-pyrrolidinone intermediate. The final step builds the characteristic acetamide side chain onto the nitrogen atom of the lactam ring.
Sources
Application Notes and Protocols: Asymmetric Synthesis of Chiral Ethyl 5-Oxopyrrolidine-3-carboxylate Derivatives
Introduction: The Significance of Chiral Pyrrolidinone Scaffolds
The pyrrolidine ring is a privileged structural motif frequently encountered in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Specifically, chiral 5-oxopyrrolidine-3-carboxylate derivatives serve as crucial building blocks in medicinal chemistry and drug development. Their stereochemistry plays a pivotal role in determining biological activity and pharmacological properties.[2][3] Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective in modern organic chemistry.[4] This guide provides an in-depth exploration of contemporary asymmetric strategies to access these valuable chiral molecules, with a focus on practical applications and detailed experimental protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of chiral ethyl 5-oxopyrrolidine-3-carboxylate derivatives can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular method often depends on the desired stereoisomer, the complexity of the target molecule, and the availability of starting materials.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a green and often metal-free alternative to traditional methods.[5] In the context of γ-lactam synthesis, chiral organocatalysts, such as thioureas and N-heterocyclic carbenes (NHCs), have demonstrated remarkable efficacy in controlling stereoselectivity.[6][7]
Mechanism of Action: A Chiral Thiourea-Catalyzed Cascade
A notable example is the chiral thiourea-catalyzed Michael/ring-reorganization cyclization.[5][6] This cascade reaction provides a highly efficient route to functionalized γ-lactams with excellent stereocontrol. The thiourea catalyst, through a network of hydrogen bonds, activates the Michael acceptor and directs the nucleophilic attack of the enolate, thereby establishing the stereochemistry of the final product.
Caption: Workflow of a chiral thiourea-catalyzed cascade reaction.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for inducing asymmetry in chemical reactions.[8][] This approach involves the temporary attachment of a chiral molecule to a prochiral substrate, which then directs the stereochemical outcome of a subsequent transformation.[8] After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.[8]
Pyrrolidine-based auxiliaries, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are particularly effective in asymmetric alkylations and aldol reactions.[8][] For the synthesis of chiral pyrrolidinones, N-acyl 'Quat' pyrrolidinone auxiliaries have shown high diastereoselectivities in enolate alkylation and aldol reactions.[10][11]
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a versatile and powerful platform for the enantioselective synthesis of complex molecules. Rhodium-catalyzed reactions, in particular, have been successfully applied to the synthesis of chiral γ-lactams.[12][13]
Rhodium-Catalyzed C-C Activation and Radical Migration
A novel approach involves the rhodium-catalyzed enantioselective synthesis of chiral γ-lactams from sulfonamide-tethered cyclobutanone/1,3-diene substrates.[12] This method provides access to functionalized chiral γ-lactams containing a β-quaternary center with excellent enantioselectivity.[12] The proposed mechanism involves a Rh(I)-mediated oxidative addition into the cyclobutanone C-C bond, followed by a Rh(III)-triggered N-S bond homolysis and sulfonyl radical migration.[12]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016-2020): A Recapitulation of Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00010F [pubs.rsc.org]
- 6. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic Asymmetric Synthesis of trans-γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. N-Acyl ‘Quat’ pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Rhodium-Catalyzed Allylic Substitution Reactions: Discovery, Development and Applications to Target-Directed Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategies for the Incorporation of Pyroglutamic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of N-Terminal Pyroglutamic Acid in Peptides
The presence of an N-terminal pyroglutamic acid (pGlu) residue is a critical post-translational modification found in a wide array of biologically active peptides and proteins, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1] This cyclic lactam, formed from the intramolecular cyclization of a glutamine or glutamic acid residue, imparts significant biological advantages.[2][3] The primary benefit of the pGlu modification is the enhanced stability of the peptide against enzymatic degradation by aminopeptidases, which require a free N-terminal primary amine to function.[1][4] This increased resistance to degradation prolongs the peptide's biological half-life, making it a desirable feature in the design of therapeutic peptides.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling the efficient and automated construction of complex peptide sequences.[5][] The incorporation of a pGlu residue, however, requires specific strategic considerations. This application note provides a comprehensive guide to the two most reliable and field-proven methods for synthesizing pGlu-containing peptides using Fmoc-based SPPS:
-
Method 1: Direct coupling of a protected pyroglutamic acid building block (e.g., Fmoc-pGlu-OH) to the N-terminus of the resin-bound peptide.
-
Method 2: On-resin cyclization of an N-terminal glutamine (Gln) residue to form the pGlu moiety.
Additionally, we will discuss the utility of related building blocks, such as Ethyl 5-oxopyrrolidine-3-carboxylate, and their role in the synthesis of custom pGlu derivatives.
Foundational Methods for pGlu-Peptide Synthesis
Method 1: Direct Coupling of Fmoc-pGlu-OH
This is the most direct and widely employed strategy for synthesizing pGlu-peptides. It involves the use of a pre-synthesized and N-terminally protected pyroglutamic acid monomer, typically Fmoc-pGlu-OH. This method offers excellent control over the reaction and generally results in high yields of the desired product.
The use of an Fmoc-protected pGlu monomer ensures that the lactam ring is pre-formed and stable, preventing any unwanted side reactions that might occur during attempts to cyclize on-resin. The coupling itself is a standard amide bond formation, familiar to any practitioner of SPPS. The choice of coupling reagents is critical; aminium/uronium salt-based reagents like HBTU, in conjunction with HOBt and a non-nucleophilic base like DIEA, are highly efficient at activating the carboxylic acid of Fmoc-pGlu-OH and driving the coupling reaction to completion.[7][8]
Caption: Workflow for pGlu-peptide synthesis via direct coupling.
This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard solid-phase synthesis vessel.
Materials:
-
Resin-bound peptide with a deprotected N-terminal amino group.
-
Fmoc-L-pyroglutamic acid (Fmoc-pGlu-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% solution in DMF
-
Kaiser Test Kit[9]
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Peptide Elongation: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc-SPPS protocols.[]
-
Final Fmoc Deprotection: After the final amino acid has been coupled, wash the resin thoroughly with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the final Fmoc group.[10]
-
Washing: Wash the resin extensively to remove all traces of piperidine. A typical washing sequence is: DMF (x5), DCM (x3), DMF (x3). Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a positive test will result in a deep blue color).[9][11]
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vial, dissolve Fmoc-pGlu-OH (3 equivalents, e.g., 0.3 mmol, ~105 mg) and HOBt (3 equivalents, e.g., 0.3 mmol, ~46 mg) in a minimal amount of DMF.
-
Add HBTU (2.9 equivalents, e.g., 0.29 mmol, ~110 mg) to the solution.
-
Finally, add DIEA (6 equivalents, e.g., 0.6 mmol, ~105 µL) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling Reaction: Add the activated Fmoc-pGlu-OH solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Due to the nature of pyroglutamic acid, the coupling may be slower than for standard amino acids.[1]
-
Monitoring the Coupling:
-
Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser test.[11][12] A negative result (beads remain colorless or yellow) indicates the reaction is complete.[9]
-
If the test is positive (blue beads), the coupling is incomplete. The coupling step should be repeated with a fresh solution of activated Fmoc-pGlu-OH.
-
-
Final Washing: Once the coupling is complete, wash the resin thoroughly with DMF (x3), DCM (x3), and finally, methanol (x2) to prepare for drying.
-
Cleavage and Deprotection: Dry the resin under vacuum. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide and purify using reverse-phase HPLC.
Method 2: Cyclization of N-Terminal Glutamine
An alternative strategy involves incorporating Fmoc-Gln(Trt)-OH as the final amino acid in the sequence. The side-chain amide of the glutamine residue can then be induced to cyclize with the free N-terminal amine, forming the pGlu residue. This cyclization often occurs spontaneously under the acidic conditions of the final cleavage from the resin.[13]
The formation of pGlu from an N-terminal glutamine is an intramolecular nucleophilic attack. The free N-terminal alpha-amino group attacks the gamma-amide carbonyl carbon of the glutamine side chain.[2] This reaction is catalyzed by acid and results in the elimination of ammonia, forming the stable five-membered lactam ring of pGlu.[13][14] This process effectively blocks the N-terminus of the peptide.
Caption: Acid-catalyzed cyclization of N-terminal Gln to pGlu.
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Gln(Trt)-OH as the final N-terminal residue.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection with 20% piperidine in DMF as described in Method 1, Step 2.
-
Washing: Wash the resin thoroughly as described in Method 1, Step 3.
-
Cleavage and Cyclization:
-
Dry the resin under vacuum.
-
Add a standard cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) to the resin.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature. The strong acidic conditions of the TFA cocktail will simultaneously cleave the peptide from the resin, remove side-chain protecting groups (including the Trt group from Gln), and catalyze the cyclization of the newly exposed N-terminal glutamine to pyroglutamic acid.[15]
-
-
Peptide Precipitation and Purification: Follow the same procedure for precipitation, washing, and purification as described in Method 1, Step 9.
Data Presentation: Comparison of Synthesis Strategies
| Parameter | Method 1: Direct Coupling of Fmoc-pGlu-OH | Method 2: N-Terminal Gln Cyclization |
| Reliability & Control | High. The pGlu moiety is pre-formed, ensuring unambiguous incorporation. | Moderate to High. Cyclization is generally efficient but can sometimes be incomplete. |
| Potential Side Reactions | Incomplete coupling. Diketopiperazine formation if coupling is slow.[4] | Incomplete cyclization, leaving a free N-terminal Gln. Deamidation of Gln. |
| Reagent Cost | Higher, due to the cost of the specialized Fmoc-pGlu-OH monomer. | Lower, as Fmoc-Gln(Trt)-OH is a standard amino acid derivative. |
| Process Simplicity | Requires an additional, potentially slow, coupling step at the end of the synthesis. | Simpler workflow; cyclization occurs during the final cleavage step. |
| Monitoring | Coupling can be monitored directly using the Kaiser test.[12] | Cyclization efficiency must be confirmed post-synthesis by mass spectrometry. |
| Typical Crude Purity | Generally high, with the primary impurity being deletion sequence if coupling fails. | Variable, depends on the efficiency of cyclization. |
Role of Ethyl 5-oxopyrrolidine-3-carboxylate
While not a standard reagent for direct use in SPPS, Ethyl 5-oxopyrrolidine-3-carboxylate serves as a valuable precursor for creating custom pyroglutamic acid derivatives. The direct use of this compound on a solid support is not recommended due to the harsh conditions (e.g., strong base, aqueous solvent) typically required for ester hydrolysis (saponification), which are incompatible with standard Fmoc-SPPS resins and protecting groups.
The scientifically sound application of this compound is in solution-phase synthesis to prepare a protected 5-oxopyrrolidine-3-carboxylic acid building block. For example, one could hydrolyze the ethyl ester in solution, and then protect the resulting free amine (if present, though in the pGlu structure it is a lactam) with an Fmoc group before using the final product in a direct coupling SPPS protocol, similar to Method 1. This approach allows for the introduction of pyroglutamic acid analogues with functionality at the 3-position of the ring system.
Troubleshooting Common Issues in pGlu-Peptide Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after pGlu coupling (Method 1) | 1. Steric hindrance of pGlu slowing the reaction. 2. Peptide aggregation on the resin. 3. Insufficient reagent equivalents or activation time. | 1. Extend the coupling time to 4-6 hours or perform the reaction overnight.[1] 2. Re-couple with a fresh solution of activated Fmoc-pGlu-OH. 3. Consider using a more potent coupling reagent like HATU. |
| Incomplete cyclization (Method 2) | 1. Cleavage time is too short. 2. Sequence-dependent structural effects inhibiting cyclization. | 1. Extend the TFA cleavage time to 4 hours. 2. If the problem persists, re-synthesize the peptide using the more reliable direct coupling (Method 1). |
| Diketopiperazine (DKP) formation | Observed when coupling the second amino acid, especially if it is Pro or Gly. Can also occur with slow pGlu coupling. | This is a known side-reaction in SPPS. For pGlu coupling, ensure efficient activation and consider double coupling to minimize reaction time. |
| Racemization of Histidine | The imidazole side chain of His can catalyze epimerization, especially with excess base. | When coupling a pGlu residue to an N-terminal His, use a minimal amount of DIEA (e.g., 3 equivalents instead of 6).[16] |
References
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
- Mori, T., et al. (2020).
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. Retrieved from [Link]
-
EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
- Yu, Y. B., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry.
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Godugu, B., et al. (n.d.). Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions. National Institute of Standards and Technology.
- Ohta, N., et al. (2008). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology.
- Vasantha, B., et al. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal.
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) SPPS with HBTU/DIEA coupling method. Retrieved from [Link]
- Valliere-Douglass, J. F., et al. (2008).
- Forest, M., & Fournier, A. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94.
- Liu, D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- CN101407488B. (2011). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
-
ResearchGate. (n.d.). Suggested mechanism for the formation of pyroglutamic acid from glutamine. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Stereoselective Reduction of Ethyl 5-oxopyrrolidine-3-carboxylate
[1]
Executive Summary & Strategic Analysis
The reduction of Ethyl 5-oxopyrrolidine-3-carboxylate presents a classic chemoselectivity problem in organic synthesis. The molecule contains two carbonyl functionalities:[1][2]
-
C3-Ester: The target for reduction to a hydroxymethyl group.[3][4]
-
C5-Lactam (Amide): A functionality that must often be preserved to maintain the ring structure and nitrogen protection.[3][4]
The Challenge: Standard strong reducing agents like Lithium Aluminum Hydride (
The Solution: This protocol utilizes Lithium Borohydride (
Decision Logic & Reaction Pathway
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Chemoselectivity landscape.[3][4] The Green pathway represents the target protocol.
Detailed Experimental Protocol
Protocol A: Chemoselective Reduction (Ester Alcohol)
Objective: Synthesis of 4-(hydroxymethyl)pyrrolidin-2-one.[3] Scale: 10 mmol (adaptable).
Reagents & Materials
| Reagent | Equiv.[3][4][5][6][7] | Role | Critical Attribute |
| Ethyl 5-oxopyrrolidine-3-carboxylate | 1.0 | Substrate | Dry, purity >95% |
| Lithium Borohydride ( | 2.0 - 2.5 | Reducing Agent | 2.0M in THF preferred |
| Methanol (MeOH) | 1.0 - 1.5 | Additive | Catalytic activation of borohydride |
| Tetrahydrofuran (THF) | Solvent | Solvent | Anhydrous, inhibitor-free |
| Sat.[3] | Quench | Quench | Buffering agent |
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Charge the flask with Ethyl 5-oxopyrrolidine-3-carboxylate (1.57 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Expert Insight: Cooling is essential to suppress initial exotherms and minimize potential racemization at the C3 position.[4]
-
-
Reagent Addition: Dropwise add
solution (2.0M in THF, 10 mL, 20 mmol) over 15 minutes. -
Activation: Add anhydrous Methanol (0.4 mL, 10 mmol) dropwise.
-
Mechanistic Note: MeOH reacts with
to formngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , a more potent reducing species that facilitates ester reduction.[3]
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.[3][4][8]
-
Quenching (Critical): Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous
(10 mL). -
Workup:
-
Evaporate the bulk of THF under reduced pressure.
-
Extract the aqueous residue with 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc (3 x 20 mL).[3][4] Note: The product is polar; 2-MeTHF is superior for extraction efficiency.[4]
-
Dry combined organics over
, filter, and concentrate.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient 95:5 to 90:10).
Expected Yield: 85-92% Stereochemical Integrity: >98% ee retention (if starting from enantiopure material).[3][4]
Protocol B: Alternative Method (Sodium Borohydride + Additive)
Use this if
-
Add
(0.5 equiv) followed by (2.0 equiv) at 0°C. -
Mechanism:
acts as a Lewis acid, activating the ester similar tongcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
Stir at RT for 12 hours.
-
Yields are typically lower (70-80%) compared to Protocol A due to slower kinetics.[3][4]
Stereochemical Considerations (Mechanism of Retention)
Preserving the chirality at C3 is paramount.[3][4] The C3 proton is acidic (
Risk Factors for Racemization:
-
Strong Bases: Avoid using alkoxide bases or generating high concentrations of methoxide during the quench.[4]
-
Retro-Michael Addition: Unlikely in this saturated system, but ring-opening/closing can scramble stereochemistry.
Mechanistic Safeguard:
The
Figure 2: Mechanistic flow ensuring stereoretention.
Analytical Data & Validation
| Parameter | Starting Material (Ester) | Product (Alcohol) | Method |
| IR ( | ~1735 (Ester), ~1690 (Lactam) | ~3300 (OH), ~1680 (Lactam) | FTIR |
| 1H NMR | 400 MHz DMSO- | ||
| Solubility | Soluble in EtOAc, DCM | Soluble in H2O, MeOH, DMSO | Visual |
| TLC ( | ~0.6 (EtOAc) | ~0.1 (EtOAc) | Silica Gel |
References
-
Synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives
-
Chemoselective Reduction of Esters using LiBH4
-
PubChem Compound Summary
-
Stereoselective Synthesis of Pyrrolidinones
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl (2R)-5-oxopyrrolidine-2-carboxylate | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. 60298-18-2|Ethyl 5-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 9. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Large-Scale Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate: An Application Note and Protocol
Introduction
Ethyl 5-oxopyrrolidine-3-carboxylate, a key building block in modern medicinal chemistry, serves as a versatile precursor for a wide array of pharmacologically active compounds. Its pyrrolidinone core is a privileged scaffold found in numerous therapeutics, including anticonvulsants, nootropics, and anti-inflammatory agents. The strategic placement of the carboxylate group at the 3-position provides a convenient handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate, emphasizing scalability, safety, and reproducibility.
Synthetic Strategy: The Dieckmann Condensation
For the large-scale production of Ethyl 5-oxopyrrolidine-3-carboxylate, the intramolecular Dieckmann condensation of diethyl N-ethoxycarbonylmethyl-β-alaninate is the most efficient and industrially viable route. This method is favored for its high convergence and the ready availability of the starting materials. The Dieckmann condensation is a robust and well-established organic reaction that involves the base-promoted intramolecular cyclization of a diester to form a β-keto ester.[1][2][3]
The causality behind this choice of strategy lies in the inherent efficiency of intramolecular reactions, which are entropically favored, leading to higher yields and fewer side products compared to intermolecular approaches. The use of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate that subsequently attacks the carbonyl carbon of the other ester, leading to the formation of the five-membered pyrrolidinone ring.[1][2]
Reaction Mechanism
The mechanism of the Dieckmann condensation for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate can be summarized in the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from the diethyl N-ethoxycarbonylmethyl-β-alaninate to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling an ethoxide ion and forming the cyclic β-keto ester.
-
Deprotonation and Acidification: The newly formed β-keto ester is acidic and is deprotonated by the ethoxide base. A final acidic workup is required to protonate the enolate and yield the desired product.
Experimental Protocol: Large-Scale Synthesis
This protocol is optimized for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| Diethyl N-ethoxycarbonylmethyl-β-alaninate | 63114-38-5 | 245.28 | 24.5 | 100 |
| Sodium Ethoxide | 141-52-6 | 68.05 | 7.5 | 110 |
| Toluene | 108-88-3 | 92.14 | 100 L | - |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 6.6 | 110 |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
Equipment:
-
150 L glass-lined reactor with mechanical stirring, reflux condenser, and temperature control.
-
Addition funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Large-scale rotary evaporator.
-
Vacuum filtration apparatus.
Procedure:
-
Reaction Setup:
-
The 150 L reactor is thoroughly dried and purged with nitrogen.
-
Toluene (100 L) is charged into the reactor.
-
Sodium ethoxide (7.5 kg, 110 mol) is carefully added to the toluene under a nitrogen blanket. The suspension is stirred to ensure good mixing.
-
-
Addition of Starting Material:
-
Diethyl N-ethoxycarbonylmethyl-β-alaninate (24.5 kg, 100 mol) is added dropwise to the stirred suspension of sodium ethoxide in toluene over a period of 2-3 hours.
-
The internal temperature of the reactor is maintained between 25-30 °C during the addition. An exothermic reaction will be observed.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Workup:
-
The reactor is cooled to 10-15 °C.
-
Glacial acetic acid (6.6 kg, 110 mol) is slowly added to quench the reaction and neutralize the excess sodium ethoxide. The temperature should be carefully monitored and controlled during this addition.
-
The resulting mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is separated and dried over anhydrous magnesium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The toluene is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude Ethyl 5-oxopyrrolidine-3-carboxylate is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.
-
Expected Yield: 75-85%
Analytical Data:
-
Appearance: White to off-white crystalline solid
-
Melting Point: 68-72 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75 (br s, 1H, NH), 4.19 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.55-3.45 (m, 2H, NCH₂), 3.35-3.25 (m, 1H, CHCO₂Et), 2.70-2.50 (m, 2H, CH₂CO), 1.28 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.1, 171.8, 61.5, 51.0, 36.2, 33.7, 14.1.
-
Mass Spectrometry (ESI+): m/z 158.08 [M+H]⁺
Process Flow Diagram
Caption: Workflow for the large-scale synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate.
Safety and Handling
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere and away from ignition sources.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
Conclusion
The Dieckmann condensation provides a reliable and scalable method for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate. The protocol detailed in this application note has been optimized for large-scale production, ensuring high yields and purity. Adherence to the specified reaction conditions and safety precautions is paramount for the successful and safe execution of this synthesis. The availability of this key intermediate in large quantities facilitates the advancement of drug discovery programs targeting a wide range of diseases.
References
Sources
Application Note: Enantioselective Separation of Ethyl 5-Oxopyrrolidine-3-carboxylate Isomers by Chiral HPLC and SFC
Abstract
This technical guide provides a comprehensive framework for the enantioselective separation of Ethyl 5-oxopyrrolidine-3-carboxylate, a key chiral building block in modern drug discovery. Recognizing that the biological activity of chiral molecules is often enantiomer-specific, the development of robust and efficient analytical methods for enantiomeric separation is paramount.[1][2] This document outlines detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases (CSPs). The causality behind experimental choices, from column selection to mobile phase optimization, is explained to provide researchers with a foundational understanding for developing and validating their own chiral separation methods.
Introduction: The Significance of Chiral Purity
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Ethyl 5-oxopyrrolidine-3-carboxylate, a derivative of pyroglutamic acid, is a versatile intermediate in the synthesis of a wide range of biologically active compounds. As with many chiral molecules, the individual enantiomers of its derivatives can exhibit markedly different pharmacological and toxicological profiles.[2] Therefore, the ability to resolve and quantify these enantiomers is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of new chemical entities. Regulatory bodies such as the FDA have established clear guidelines emphasizing the need for stereospecific assays when enantiomers display divergent biological activities.
This application note addresses the practical challenges of separating the enantiomers of Ethyl 5-oxopyrrolidine-3-carboxylate, offering detailed, field-proven protocols that can be adapted for both analytical and preparative-scale separations.
The Science of Chiral Recognition on Polysaccharide-Based CSPs
The successful enantioselective separation of Ethyl 5-oxopyrrolidine-3-carboxylate hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide array of chiral compounds.[2]
The chiral recognition mechanism of these CSPs is a complex interplay of various intermolecular interactions, including:
-
Hydrogen Bonding: The amide and carbonyl groups within the Ethyl 5-oxopyrrolidine-3-carboxylate structure can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar nature of the ester and lactam functionalities contributes to dipole-dipole interactions with the CSP.
-
Steric Hindrance (Inclusion): The three-dimensional structure of the polysaccharide creates chiral grooves or cavities. One enantiomer may fit more snugly into these cavities than the other, leading to a longer retention time and, consequently, separation. This "three-point interaction model" is a foundational concept in chiral recognition.[3]
The choice between cellulose- and amylose-based CSPs, and their various derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), will influence the specific nature of these interactions, making column screening a crucial first step in method development.[4]
Experimental Workflow for Chiral Method Development
A systematic approach to method development is essential for achieving optimal enantioseparation. The following workflow provides a logical progression from initial screening to a fully optimized method.
Figure 1: A systematic workflow for chiral method development, from initial screening to final validation.
Detailed Protocols
Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic Ethyl 5-oxopyrrolidine-3-carboxylate in a suitable solvent (e.g., Ethanol, Methanol, or a mixture of Hexane/Isopropanol).
-
Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the mobile phase as the diluent to ensure peak shape integrity.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter prior to injection to prevent particulate matter from contaminating the column and instrument.
Chiral HPLC Method Protocol
This protocol provides a starting point for the enantioselective separation using a popular polysaccharide-based CSP.
Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a UV-Vis detector.
| Parameter | Condition | Rationale |
| Column | Daicel CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Known for its broad selectivity for a wide range of chiral compounds, including those with ester and amide functionalities. |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions providing a good balance of resolution and analysis time. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) | A common normal-phase mobile phase for polysaccharide-based CSPs. The ratio can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible retention times and selectivity.[5] |
| Detection | UV at 210 nm | The pyrrolidinone chromophore exhibits absorbance at lower UV wavelengths. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Optimization Strategy:
-
Mobile Phase Composition: If resolution is insufficient, systematically vary the Hexane/IPA ratio (e.g., 90:10, 70:30). A lower percentage of the polar modifier (IPA) will generally increase retention and may improve resolution.
-
Alternative Modifiers: Ethanol can be substituted for IPA, which can sometimes alter the selectivity of the separation.
-
Additives: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid) or basic (e.g., 0.1% Diethylamine) additive can improve peak shape and resolution.
Chiral SFC Method Protocol
Supercritical Fluid Chromatography (SFC) often provides faster separations and is considered a "greener" alternative to normal-phase HPLC due to the use of supercritical CO₂ as the primary mobile phase.[6][7]
Instrumentation: Waters ACQUITY UPC² System or equivalent, equipped with a binary solvent manager, sample manager, column manager, and a PDA detector.
| Parameter | Condition | Rationale |
| Column | Phenomenex Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | A robust, immobilized polysaccharide-based CSP suitable for SFC. |
| Dimensions | 150 x 4.6 mm, 3 µm | Smaller particle size offers higher efficiency and faster analysis times. |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) | Methanol is a common polar co-solvent in SFC. The percentage can be adjusted to control elution strength. |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical in SFC, leading to faster run times. |
| Back Pressure | 150 bar | Maintaining a consistent back pressure is critical for keeping the CO₂ in its supercritical state. |
| Column Temp. | 40 °C | Higher temperatures are often used in SFC to improve efficiency. |
| Detection | UV at 210 nm | |
| Injection Vol. | 5 µL |
Optimization Strategy:
-
Co-solvent Percentage: Adjusting the percentage of Methanol will have the most significant impact on retention and resolution.
-
Alternative Co-solvents: Ethanol or Isopropanol can be evaluated as alternatives to Methanol.
-
Additives: As with HPLC, acidic or basic additives can be beneficial for improving peak shape.
Data Analysis and Interpretation
The primary goal of the analysis is to determine the enantiomeric excess (e.e.) or enantiomeric purity of the sample.
Key Parameters to Calculate:
| Parameter | Formula | Acceptance Criteria (Typical) |
| Resolution (Rs) | Rs = 2(t₂ - t₁) / (w₁ + w₂) | Rs > 1.5 (baseline separation) |
| Selectivity (α) | α = k₂ / k₁ | α > 1.1 |
| Enantiomeric Excess (% e.e.) | % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂) | x 100 | As per project requirements. |
Where t₁ and t₂ are the retention times of the two enantiomers, w₁ and w₂ are the peak widths at the base, and k₁ and k₂ are the retention factors.
Method Validation
Once an optimized method is established, it must be validated to ensure its reliability for its intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters:[8]
-
Specificity: The ability to assess the enantiomers in the presence of impurities or related substances.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
Conclusion
The enantioselective separation of Ethyl 5-oxopyrrolidine-3-carboxylate is a critical analytical task in the development of chiral pharmaceuticals. This application note provides robust starting protocols for both chiral HPLC and SFC, leveraging the proven selectivity of polysaccharide-based chiral stationary phases. By understanding the principles of chiral recognition and employing a systematic approach to method development and validation, researchers can confidently and accurately determine the enantiomeric purity of this important synthetic intermediate.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]
- US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google P
-
Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E)-5-oxo-3-s - Organic Syntheses. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PubMed Central. [Link]
-
Chiral Applications Database | Daicel Chiral Technologies. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. [Link]
-
Playing with Selectivity for Optimal Chiral Separation | LCGC International. [Link]
-
Relative Quantification of Enantiomers of Chiral Amines by High-Throughput LC-ESI-MS/MS Using Isotopic Variants of Light and Heavy L-pyroglutamic Acids as the Derivatization Reagents - PubMed. [Link]
-
Chiral Applications Database - Regis Technologies. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. fagg.be [fagg.be]
- 7. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 8. database.ich.org [database.ich.org]
Advanced Protocol: Application of Ethyl 5-oxopyrrolidine-3-carboxylate in Carbon Dot Research
Executive Summary
Ethyl 5-oxopyrrolidine-3-carboxylate (also known as Ethyl 5-oxo-3-pyrrolidinecarboxylate) has emerged as a critical reference standard and molecular precursor in the field of Carbon Dot (CD) nanotechnology. Unlike traditional carbonization precursors (e.g., glucose, citric acid), this specific pyrrolidone derivative acts as a defined molecular fluorophore .
Recent breakthrough studies (notably Yao et al.[1]) have identified the 5-oxopyrrolidine-3-carboxylic acid moiety as the actual origin of the intense blue fluorescence observed in Citric Acid-Urea carbon dots, challenging the traditional "quantum confinement" theory. This molecule exhibits Aggregation-Enhanced Emission (AEE) , meaning it is non-fluorescent in dilute molecular solutions but highly emissive when restricted within a rigid polymer matrix or carbon network.
This guide details the application of Ethyl 5-oxopyrrolidine-3-carboxylate for:
-
Mechanistic Validation: Using the ester as a chemical standard to confirm the presence of molecular fluorophores in N-doped CDs.
-
De Novo Synthesis: A protocol for synthesizing high-purity "Molecular Dots" by polymerizing this specific precursor, yielding CDs with predictable optical properties.
Part 1: Scientific Background & Mechanism
The Fluorescence Origin Debate
For years, the fluorescence of Carbon Dots was attributed to the quantum confinement effect of the graphitic core. However, recent evidence suggests that in Nitrogen-doped CDs (specifically those made from Citric Acid and Urea), the emission arises from small organic molecules formed in situ.
The Role of Ethyl 5-oxopyrrolidine-3-carboxylate
During the hydrothermal treatment of Citric Acid and Urea:
-
Dehydration & Amidation: Citric acid and urea condense to form citrazinic acid and various pyrrolidone derivatives.[1]
-
Isomerization: A specific pathway leads to the formation of 5-oxopyrrolidine-3-carboxylic acid .
-
AEE Mechanism: This molecule is the "Blue Engine." In isolation, it is weak. When embedded in the CD matrix (or when the carboxyl group is esterified/polymerized, modeled by the Ethyl ester ), the rotation of the molecule is restricted, non-radiative decay channels are blocked, and quantum yield (QY) surges.
Reaction Pathway Diagram
The following diagram illustrates the formation and role of the pyrrolidone fluorophore.
Figure 1: The formation pathway of the 5-oxopyrrolidine-3-carboxylate fluorophore and its contribution to Carbon Dot emission via Aggregation-Enhanced Emission (AEE).
Part 2: Experimental Protocols
Protocol A: Isolation and Validation (Mechanistic Analysis)
Use this protocol to determine if your Citric Acid-Urea CDs derive their fluorescence from this specific molecular fluorophore.
Materials
-
Reference Standard: Ethyl 5-oxopyrrolidine-3-carboxylate (CAS: 60298-18-2), Purity ≥95%.[2][3][4][5]
-
CD Sample: Synthesized from Citric Acid (3.0g) and Urea (3.0g) via hydrothermal method (180°C, 4h).
-
Solvents: Methanol (HPLC grade), Milli-Q Water.
-
Equipment: Dialysis Tubing (100-500 Da and 1000 Da MWCO), HPLC-MS.
Step-by-Step Procedure
-
Crude Separation:
-
Dialysis Fractionation:
-
Place the filtrate in a 100-500 Da MWCO dialysis bag.
-
Dialyze against Milli-Q water for 24 hours.
-
Note: The 5-oxopyrrolidine-3-carboxylic acid (MW ~129 Da) and its derivatives are small molecules and will pass out of standard 1kDa membranes. Collect the dialysate (water outside the bag) , not just the retentate.
-
-
HPLC Analysis:
-
Concentrate the dialysate via rotary evaporation.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetix 2.6µm).
-
Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Methanol.[1][2][5]
-
Injection: Inject the concentrated dialysate and the Ethyl 5-oxopyrrolidine-3-carboxylate standard separately.
-
-
Validation:
-
Compare the retention time and UV-Vis absorption spectra.
-
Mass Spec: Look for the m/z peak corresponding to the acid form (130.1 Da [M+H]+) in the sample, and the ester form (158.1 Da [M+H]+) in the standard.
-
Insight: If your CD dialysate shows a dominant peak matching the pyrrolidone core structure, your CD fluorescence is molecularly driven.
-
Protocol B: De Novo Synthesis of Molecular Dots
Use this protocol to synthesize "Carbon Dots" using Ethyl 5-oxopyrrolidine-3-carboxylate as the primary precursor. This yields dots with high structural homogeneity.
Rationale
Instead of relying on the chaotic polymerization of citric acid, we directly polymerize the fluorophore. The ethyl ester group facilitates solubility in organic solvents and allows for transesterification/amide crosslinking.
Materials
-
Precursor: Ethyl 5-oxopyrrolidine-3-carboxylate (1.0 g).
-
Crosslinker: Ethylenediamine (EDA) or Polyethyleneimine (PEI) (0.5 mL).[1] Note: An amine is required to react with the ester/carboxyl groups to form a polymer network.
-
Solvent: Ethanol (10 mL).
-
Reactor: Teflon-lined stainless steel autoclave (50 mL capacity).
Step-by-Step Procedure
-
Precursor Dissolution:
-
Dissolve 1.0 g of Ethyl 5-oxopyrrolidine-3-carboxylate in 10 mL of ethanol.
-
Add 0.5 mL of Ethylenediamine (EDA).[1] Sonicate for 10 minutes to ensure mixing.
-
-
Solvothermal Treatment:
-
Transfer the mixture to the Teflon liner.
-
Seal the autoclave and heat to 180°C for 6 hours .
-
Mechanism:[6][7][8][9] The amine reacts with the ester group (transamidation) and opens the pyrrolidone ring partially or crosslinks them, forming a polyamide network containing the fluorescent 5-oxopyrrolidine centers.
-
-
Purification:
-
Dialysis:
-
Dialyze (MWCO 1000 Da) against water for 24 hours to remove small molecular byproducts.[1]
-
-
Drying:
-
Lyophilize (freeze-dry) the retentate to obtain a solid powder.
-
Part 3: Characterization & Data Interpretation
Expected Optical Properties
When using Ethyl 5-oxopyrrolidine-3-carboxylate as a precursor or reference, the resulting optical data should align with the following profiles:
| Parameter | Characteristic Value | Notes |
| Absorption (UV-Vis) | Peak at ~340-360 nm | Characteristic of the n-π* transition of the C=O bond in the pyrrolidone ring. |
| Emission (PL) | Peak at ~440 nm (Blue) | Strongest emission under 360 nm excitation.[1] |
| Excitation Dependence | Low / Moderate | Unlike graphitic CDs, molecular fluorophore-based CDs often show excitation-independent emission (always blue). |
| Quantum Yield (QY) | 20% - 60% | Significantly higher than pure carbon CDs due to the AEE effect. |
| Fluorescence Lifetime | Nanosecond scale (3-8 ns) | Typical for organic fluorophores. |
Structural Verification (FTIR)
To confirm the incorporation of the Ethyl 5-oxopyrrolidine-3-carboxylate motif, look for these key FTIR signals:
-
1740-1700 cm⁻¹: C=O stretching (Ester/Amide).
-
1650-1600 cm⁻¹: C=O stretching (Lactam ring).
-
3400-3200 cm⁻¹: N-H stretching (Pyrrolidone ring).
-
2980-2900 cm⁻¹: C-H stretching (Ethyl group, if preserved).
Workflow Visualization
Figure 2: Dual-track workflow for using Ethyl 5-oxopyrrolidine-3-carboxylate as an analytical standard (left) and a synthetic precursor (right).
References
-
Yao, L., et al. "Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots." Nanoscale, 2022.
-
Song, Y., et al. "Investigation of the fluorescence mechanism of carbon dots." Chemical Communications, 2022.
-
Zhu, S., et al. "The photoluminescence mechanism in carbon dots (graphene quantum dots, carbon nanodots, and polymer dots): current state and future perspectives." Nano Research, 2015.
-
PubChem. "Ethyl 5-oxopyrrolidine-3-carboxylate Compound Summary." National Library of Medicine.[1]
Sources
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- 2. rsc.org [rsc.org]
- 3. 3asenrise.com [3asenrise.com]
- 4. Organic Chemistry [3asenrise.com]
- 5. rsc.org [rsc.org]
- 6. Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid–urea carbon dots - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid–urea carbon dots (Journal Article) | OSTI.GOV [osti.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
The Versatile Scaffold: A Guide to the Synthesis of Novel Heterocyclic Compounds from Ethyl 5-Oxopyrrolidine-3-carboxylate
Introduction: The Strategic Importance of the 5-Oxopyrrolidine Core
In the landscape of modern medicinal chemistry and drug discovery, the 5-oxopyrrolidine scaffold has emerged as a privileged structural motif. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance. This guide provides an in-depth exploration of the synthetic utility of a particularly valuable derivative, ethyl 5-oxopyrrolidine-3-carboxylate, as a versatile starting material for the construction of a diverse range of novel heterocyclic compounds. We will delve into the strategic considerations behind synthetic routes, provide detailed, field-proven protocols, and illuminate the mechanistic underpinnings of these transformations. The inherent functionality of ethyl 5-oxopyrrolidine-3-carboxylate, featuring a lactam, an ester, and reactive methylene groups, offers a rich platform for a multitude of chemical transformations, making it an invaluable tool for the medicinal chemist's arsenal.
Part 1: The Gateway Intermediate: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide
The conversion of the ethyl ester of 5-oxopyrrolidine-3-carboxylate to its corresponding hydrazide is a critical first step in many synthetic pathways. This transformation unlocks a highly reactive nucleophilic center, the hydrazide moiety, which serves as a linchpin for the construction of numerous heterocyclic rings.
Causality of Experimental Choices:
The direct hydrazinolysis of the ethyl ester is a straightforward and efficient method. The choice of hydrazine hydrate as the reagent is due to its strong nucleophilicity and its ability to readily displace the ethoxy group of the ester. The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the solubility of both the starting material and the reagent. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and high conversion.
Experimental Protocol: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide
Materials:
-
Ethyl 5-oxopyrrolidine-3-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of ethyl 5-oxopyrrolidine-3-carboxylate (1 equivalent) in ethanol (10-15 mL per gram of ester), add hydrazine hydrate (3-5 equivalents) dropwise at room temperature with stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (a typical eluent system is ethyl acetate/methanol, 9:1).
-
Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the product under vacuum to obtain 5-oxopyrrolidine-3-carbohydrazide as a white crystalline solid.
Data Presentation: Synthesis of 5-Oxopyrrolidine-3-carbohydrazide
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-oxopyrrolidine-3-carboxylate | [1] |
| Reagent | Hydrazine hydrate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 4-6 hours | [1] |
| Yield | >90% | [1] |
| Appearance | White crystalline solid | [1] |
Visualization: Workflow for Hydrazide Synthesis
Caption: Synthesis of the key hydrazide intermediate.
Part 2: Building Heterocyclic Scaffolds from 5-Oxopyrrolidine-3-carbohydrazide
The synthesized 5-oxopyrrolidine-3-carbohydrazide is a versatile precursor for a variety of heterocyclic systems. The following sections detail the synthesis of several important classes of heterocycles.
Synthesis of Hydrazone Derivatives
The condensation of the hydrazide with various aldehydes and ketones is a facile method for the synthesis of hydrazone derivatives. These compounds are not only valuable intermediates for further cyclization reactions but also exhibit a wide range of biological activities themselves.
The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine linkage of the hydrazone. The reaction is often catalyzed by a small amount of acid (e.g., acetic acid or hydrochloric acid) which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the initial nucleophilic attack. The choice of solvent, typically a protic solvent like ethanol or propan-2-ol, facilitates the solubility of the reactants and the removal of water during the dehydration step.
Materials:
-
5-Oxopyrrolidine-3-carbohydrazide
-
Aldehyde or Ketone (1.1 equivalents)
-
Ethanol (or Propan-2-ol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
| Aldehyde/Ketone | Product | Yield (%) | Reference |
| Benzaldehyde | N'-Benzylidene-5-oxopyrrolidine-3-carbohydrazide | 85-95 | [1] |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-5-oxopyrrolidine-3-carbohydrazide | 90-98 | [1] |
| Acetone | 5-Oxo-N'-(propan-2-ylidene)pyrrolidine-3-carbohydrazide | 70-80 | [1] |
Synthesis of Pyrazole Derivatives
The reaction of the hydrazide with 1,3-dicarbonyl compounds provides a direct route to pyrazole-containing molecules. Pyrazoles are a well-known class of heterocycles with diverse pharmacological properties.
This reaction is a classic example of a condensation-cyclization sequence. The hydrazide first reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack of the other nitrogen of the hydrazide onto the second carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring. The reaction is typically carried out in a protic solvent and can be catalyzed by acid.
Materials:
-
5-Oxopyrrolidine-3-carbohydrazide
-
Acetylacetone (1,3-pentanedione)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in ethanol, add acetylacetone (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pyrazole derivative.
Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
The hydrazide can be cyclized to form 1,3,4-oxadiazole and 1,3,4-thiadiazole rings, which are important scaffolds in medicinal chemistry.
The synthesis of 1,3,4-oxadiazoles from hydrazides typically involves reaction with a one-carbon synthon, such as triethyl orthoformate or carbon disulfide in the presence of a dehydrating agent. For 1,3,4-thiadiazoles, a common route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization of the resulting dithiocarbazate intermediate.
Materials:
-
5-Oxopyrrolidine-3-carbohydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 5-oxopyrrolidine-3-carbohydrazide (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Visualization: Synthetic Pathways from the Hydrazide Intermediate
Caption: Diverse heterocycles from a common intermediate.
Part 3: Multicomponent Reactions for Rapid Library Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for the rapid generation of molecular diversity. Ethyl 5-oxopyrrolidine-3-carboxylate can serve as a key component in such reactions.
Biginelli-Type Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones. While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea, variations of this reaction can be envisioned where the β-ketoester component is replaced by a suitable derivative of ethyl 5-oxopyrrolidine-3-carboxylate.
The reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism is believed to involve the initial formation of an acyliminium ion from the aldehyde and urea, which then undergoes a nucleophilic attack by the enol or enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. The use of a catalyst is crucial for activating the aldehyde and promoting the key C-C and C-N bond-forming steps.
Conclusion and Future Perspectives
Ethyl 5-oxopyrrolidine-3-carboxylate has proven to be a remarkably versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space accessible from this starting material. The continued development of novel synthetic methodologies, including innovative multicomponent reactions and catalytic strategies, will undoubtedly further expand the utility of this scaffold, leading to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization of Fifth, Sixth Heterocyclic Compounds and Studying their Bacterial Properties. (n.d.). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2021). MDPI. Retrieved from [Link]
-
Biginelli Reaction. (2021). YouTube. Retrieved from [Link]
-
Ethyl 5-oxopyrrolidine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
Application Note: Ethyl 5-Oxopyrrolidine-3-carboxylate as a Versatile Chiral Precursor for the Synthesis of γ-Aminobutyric Acid (GABA) Analogs
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-oxopyrrolidine-3-carboxylate as a foundational building block for the stereoselective synthesis of γ-Aminobutyric Acid (GABA) analogs. We delve into the rationale behind its selection as a precursor, highlighting its inherent chirality and functional handles that permit diverse modifications. This guide presents detailed, field-proven protocols for the synthesis of key intermediates and their subsequent conversion into therapeutically relevant GABA analogs, such as Pregabalin. The protocols are designed to be self-validating, with clear explanations of experimental choices and expected analytical outcomes.
Introduction: The Significance of GABA Analogs and the Strategic Role of a Pyroglutamate Precursor
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] However, GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability. This has driven the development of GABA analogs, a class of compounds designed to mimic GABA's function or modulate the GABAergic system, which have become blockbuster drugs for treating epilepsy, neuropathic pain, and anxiety disorders.[2][3] Notable examples include Pregabalin and Baclofen.[2][4]
A significant challenge in the synthesis of these analogs is the precise control of stereochemistry, as the biological activity is often confined to a single enantiomer.[2] Ethyl 5-oxopyrrolidine-3-carboxylate, a derivative of pyroglutamic acid, emerges as an exceptionally valuable and cost-effective chiral precursor for this purpose.[5][6] Its rigid lactam (pyrrolidinone) structure locks the stereocenter at C3, providing a reliable foundation for building complex molecules. The ester and ketone functionalities serve as versatile handles for subsequent chemical transformations, primarily the introduction of desired pharmacophoric side chains and the eventual ring-opening to unveil the linear GABA backbone.[7]
This guide will focus on a key synthetic pathway: the functionalization of the pyrrolidinone core followed by hydrolytic ring-opening to yield the final GABA analog.
Core Synthetic Strategy: From a Cyclic Precursor to a Linear Target
The fundamental transformation leverages the pyrrolidinone ring as a scaffold to establish the correct stereochemistry and install necessary substituents before its strategic cleavage. The overall workflow can be conceptualized in two major phases:
-
C4-Alkylation/Functionalization: This phase involves the introduction of a side chain at the C4 position of the pyrrolidinone ring. This step is critical as the nature of this side chain largely defines the pharmacological profile of the resulting GABA analog (e.g., an isobutyl group for Pregabalin).
-
Lactam Ring Opening and Decarboxylation: The cyclic amide is hydrolyzed, typically under acidic or basic conditions. This step unmasks the primary amine and carboxylic acid functionalities of the GABA backbone. Concurrently, the carboxyl group at the C3 position is removed to yield the final target structure.[4]
Caption: General workflow for synthesizing GABA analogs.
Application Protocol 1: Synthesis of (S)-Ethyl 4-isobutyl-5-oxopyrrolidine-3-carboxylate
This protocol details the synthesis of a key intermediate for Pregabalin, demonstrating the C4-functionalization strategy. The process involves a reductive cyclization of a precursor derived from a Knoevenagel condensation, a robust method for forming C-C bonds.[4]
Principle & Rationale: The synthesis begins with the condensation of isovaleraldehyde and diethyl malonate, followed by cyanation. A subsequent reductive cyclization using a nickel catalyst forms the desired substituted pyrrolidinone ring. This multi-step, one-pot variation provides an efficient route to the key intermediate.[4][8] The choice of a nickel-based reducing system (NiCl₂ and NaBH₄) is effective for the reductive cyclization of the nitro group to form the lactam ring.
| Materials and Reagents |
| Diethyl 2-(1-isobutyl-2-nitroethyl)malonate |
| Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) |
| Sodium Borohydride (NaBH₄) |
| Methanol (MeOH), Anhydrous |
| Dichloromethane (DCM) |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) |
| Brine (Saturated NaCl solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Rotary Evaporator, Magnetic Stirrer, Ice Bath |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl 2-(1-isobutyl-2-nitroethyl)malonate (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Add Nickel(II) Chloride Hexahydrate (1.2 eq) to the solution and stir until it dissolves completely. The solution should turn green.
-
Reduction: Cool the flask in an ice bath to 0 °C. Add Sodium Borohydride (5.0 eq) portion-wise over 30-45 minutes. Causality Note: The slow, portion-wise addition of NaBH₄ is critical to control the highly exothermic reaction and prevent side product formation. A black precipitate of nickel boride will form, and vigorous hydrogen evolution will be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of Celite® to remove the black precipitate, washing the pad thoroughly with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add dichloromethane and water to the residue. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Product: The crude product can be purified by column chromatography on silica gel to yield (S)-Ethyl 4-isobutyl-5-oxopyrrolidine-3-carboxylate as an oil.
Expected Characterization Data:
| Parameter | Expected Outcome |
| Yield | 75-85% |
| ¹H NMR | Key signals include the isobutyl protons (doublet ~0.9 ppm), the ester ethyl group (triplet ~1.3 ppm, quartet ~4.2 ppm), and pyrrolidinone ring protons. |
| ¹³C NMR | Characteristic peaks for the lactam carbonyl (~175 ppm), ester carbonyl (~170 ppm), and aliphatic carbons of the isobutyl and ethyl groups. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (C₁₁H₁₉NO₃). |
Application Protocol 2: Synthesis of (S)-Pregabalin via Lactam Ring Opening
This protocol describes the final conversion of the functionalized intermediate into the target GABA analog, Pregabalin.
Principle & Rationale: This step involves the simultaneous hydrolysis of the lactam amide bond and the ester group, followed by decarboxylation. This is typically achieved by heating in a strong aqueous acid, such as hydrochloric acid.[4] The acidic conditions protonate the amide and ester carbonyls, rendering them susceptible to nucleophilic attack by water, leading to cleavage. The resulting β-keto acid intermediate readily undergoes decarboxylation upon heating to yield the final product.
| Materials and Reagents |
| (S)-Ethyl 4-isobutyl-5-oxopyrrolidine-3-carboxylate |
| Hydrochloric Acid (6N HCl) |
| Isopropyl Alcohol (IPA) |
| Water (H₂O) |
| Toluene |
| pH meter or pH paper |
| Rotary Evaporator, Reflux Condenser |
Step-by-Step Methodology:
-
Reaction Setup: Place the intermediate, (S)-Ethyl 4-isobutyl-5-oxopyrrolidine-3-carboxylate (1.0 eq), in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis and Decarboxylation: Add 6N aqueous hydrochloric acid. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. Causality Note: Prolonged heating in strong acid is necessary to ensure complete hydrolysis of both the sterically hindered ester and the stable lactam ring, as well as to drive the decarboxylation to completion.
-
Solvent Removal: After cooling to room temperature, remove the water and excess HCl under reduced pressure. A solid or viscous oil will remain. Add toluene and evaporate again to remove azeotropically any remaining water.
-
Purification by Recrystallization: Dissolve the crude solid residue in a minimal amount of a hot mixture of isopropyl alcohol and water (e.g., 2:1 ratio).
-
Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum.
-
Final Product: The resulting white solid is (S)-Pregabalin.[9][10]
Expected Characterization and Purity Data:
| Parameter | Expected Outcome |
| Yield | 65-75% |
| Appearance | White crystalline solid |
| Melting Point | 181-183 °C[10] |
| Chiral HPLC Purity | >99.5% ee[9] |
| ¹H NMR (D₂O) | δ 3.07-3.09 (d, 2H), 2.51-2.54 (t, 2H), 2.28-2.34 (m, 1H), 1.66-1.73 (m, 1H), 1.28-1.33 (t, 2H), 0.92-0.97 (dd, 6H).[9] |
Caption: Key steps in the conversion of the intermediate to Pregabalin.
Discussion and Broader Applications
The protocols provided exemplify a single pathway to a specific, high-value GABA analog. However, the true strength of Ethyl 5-oxopyrrolidine-3-carboxylate lies in its versatility. By modifying the initial alkylation step (Protocol 1), a diverse library of C4-substituted pyrrolidinone intermediates can be generated. For instance, using different aldehydes in the initial condensation or employing alternative alkylating agents allows for the synthesis of novel GABA analogs with varied lipophilicity and steric profiles, which can be screened for unique pharmacological activities.[11][12]
Furthermore, the ketone at the C5 position can be selectively reduced to a hydroxyl group, opening pathways to 4-hydroxy-GABA analogs, another class of neuroactive compounds.[13][14] The ester at C3 can also be converted to other functional groups prior to ring-opening, further expanding the synthetic possibilities. This makes the title precursor a powerful platform for medicinal chemistry campaigns aimed at discovering next-generation GABAergic modulators.
Conclusion
Ethyl 5-oxopyrrolidine-3-carboxylate is a robust and stereochemically defined precursor for the efficient synthesis of β-substituted GABA analogs. The protocols detailed in this application note provide a validated pathway for researchers to produce these valuable compounds. The inherent functionality of the precursor allows for strategic C-C bond formation and a terminal ring-opening step that reliably delivers the target molecule. This approach minimizes the need for complex chiral resolutions late in the synthesis, making it an attractive and scalable method for drug discovery and development.
References
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-
ResearchGate. (n.d.). Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... Retrieved February 11, 2026, from [Link]
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Johnston, G. A. R., Chebib, M., Duke, R. K., & Mewett, K. N. (2003). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Current Topics in Medicinal Chemistry, 3(6), 761-771. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. PubChem. Retrieved February 11, 2026, from [Link]
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Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1803. Available from: [Link]
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Justia Patents. (2018). Process for the preparation of pregabalin. Retrieved February 11, 2026, from [Link]
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Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602-13. Available from: [Link]
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Falivene, L., & Al-Tannak, N. F. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 24(23), 4289. Available from: [Link]
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Andersen, K. E., Braestrup, C., & Grønwald, F. C. (1993). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Journal of Medicinal Chemistry, 36(12), 1716-25. Available from: [Link]
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Cook, M. C., & Wisedale, R. (2007). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Drug Design & Discovery, 7(1). Available from: [Link]
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ResearchGate. (n.d.). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. Retrieved February 11, 2026, from [Link]
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. PubChem. Retrieved February 11, 2026, from [Link]
-
Sovaľová, N., Addová, G., & Mečiarová, M. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 26(15), 4443. Available from: [Link]
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ResearchGate. (n.d.). GABA and its conformationally restricted analogues. Retrieved February 11, 2026, from [Link]
-
Abdalla, W. M., Ali, O. A., & George, R. F. (2023). Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies. Bioorganic Chemistry, 136, 106561. Available from: [Link]
-
ResearchGate. (n.d.). Chemical synthesis methods for GABA. (A) γ-Cyanogen chloride method;... Retrieved February 11, 2026, from [Link]
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Herdeis, C., Aschenbrenner, A., Kirfel, A., & Schwabenländer, F. (1997). Synthesis of and from S-pyroglutamic acid. Regio- and diastereoselective ring opening of its derivatives. Tetrahedron: Asymmetry, 8(15), 2421-2432. Available from: [Link]
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Duke, R. K., Chebib, M., & Johnston, G. A. R. (2003). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Current Topics in Medicinal Chemistry, 3(6), 772-780. Available from: [Link]
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7545. Available from: [Link]
-
Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija. Available from: [Link]
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ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved February 11, 2026, from [Link]
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Falivene, L., & Al-Tannak, N. F. (2019). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 24(23), 4289. Available from: [Link]
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Wikipedia. (n.d.). GABA analogue. Retrieved February 11, 2026, from [Link]
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Krogsgaard-Larsen, P., Hjeds, H., & Falch, E. (1982). GABA Receptor Agonists. Synthesis of Muscimol Analogues Including (R)- and (S)-5-(1-Aminoethyl)-3-isoxazolol and (RS)-5-Aminomethyl-2-isoxazolin-3-ol. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 36b, 533-538. Available from: [Link]
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Application Note: A Detailed Protocol for the Hydrolysis of Ethyl 5-oxopyrrolidine-3-carboxylate
Introduction: The Significance of 5-Oxopyrrolidine-3-carboxylic Acid
5-Oxopyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, cyclic structure and multiple functional groups make it an ideal scaffold for the synthesis of a wide range of biologically active molecules, including anticonvulsants, nootropics, and anti-infective agents.[1][2] The synthesis of this key intermediate often proceeds through the hydrolysis of its corresponding ethyl ester, ethyl 5-oxopyrrolidine-3-carboxylate. This application note provides a detailed, field-proven protocol for this hydrolysis, grounded in the principles of organic chemistry, to ensure a high-yielding and pure product.
Reaction Mechanism and Scientific Rationale
The hydrolysis of an ester is a nucleophilic acyl substitution reaction. This process can be catalyzed by either acid or base. For the hydrolysis of ethyl 5-oxopyrrolidine-3-carboxylate, both conditions are viable, though basic hydrolysis (saponification) is often preferred due to its irreversible nature, which typically leads to higher yields.[3][4]
Base-Catalyzed Hydrolysis (Saponification)
The mechanism for base-catalyzed hydrolysis proceeds in three key steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.
-
Deprotonation: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[3][5] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol is eliminated as the leaving group. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products.[3]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the saponification of ethyl 5-oxopyrrolidine-3-carboxylate, a robust and high-yielding method.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Ethyl 5-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | 157.17 | 10.0 | 1.57 g | Starting material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 12.0 | 0.48 g | 1.2 equivalents |
| Deionized Water | H₂O | 18.02 | - | 20 mL | Solvent |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | - | ~2 mL | For acidification (adjust pH to ~2) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 3 x 20 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | ~2 g | Drying agent |
| Celite® | - | - | - | - | Optional, for filtration |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.57 g (10.0 mmol) of ethyl 5-oxopyrrolidine-3-carboxylate in 20 mL of deionized water.
-
Addition of Base: In a separate beaker, dissolve 0.48 g (12.0 mmol) of sodium hydroxide in 10 mL of deionized water. Carefully add the sodium hydroxide solution to the stirred solution of the ester at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10:1 dichloromethane:methanol solvent system. The disappearance of the starting material spot (visualized with a potassium permanganate stain) indicates the completion of the reaction.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate of 5-oxopyrrolidine-3-carboxylic acid should form.
-
Isolation of Product:
-
Filtration: If a significant amount of precipitate forms, it can be collected by vacuum filtration, washed with a small amount of cold deionized water, and dried.
-
Extraction: For a more complete recovery, extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate. If necessary, filter through a small plug of Celite® to remove any fine particulates. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-oxopyrrolidine-3-carboxylic acid can be purified by recrystallization from hot water or an ethanol/water mixture.[6][7] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Visual Workflow of the Experimental Procedure
Caption: Workflow for the hydrolysis of Ethyl 5-oxopyrrolidine-3-carboxylate.
Characterization of 5-Oxopyrrolidine-3-carboxylic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrrolidinone ring protons. The disappearance of the ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) from the starting material is a key indicator of a successful hydrolysis. The presence of a broad singlet corresponding to the carboxylic acid proton is also expected.[8]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbon (typically around 174 ppm) and the disappearance of the ester's ethyl carbons.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), in addition to the amide C=O stretch (around 1680 cm⁻¹).[7]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₅H₇NO₃, MW: 145.11 g/mol ).
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.
Safety Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Organic Solvents: Ethyl acetate is flammable. Avoid open flames and work in a well-ventilated area.
Conclusion
This application note provides a comprehensive and reliable protocol for the hydrolysis of ethyl 5-oxopyrrolidine-3-carboxylate to produce 5-oxopyrrolidine-3-carboxylic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can consistently obtain a high yield of this important synthetic intermediate. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for its application in drug discovery and development.
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Google Patents. (2016). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5028. [Link]
-
Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3783. [Link]
-
ResearchGate. (n.d.). A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from.... Retrieved from [Link]
- Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
-
Molecules. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
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- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Oxopyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate. This molecule is a valuable building block in medicinal chemistry and materials science. This guide provides in-depth troubleshooting advice and optimized protocols to help you achieve high yields and purity in your synthesis.
The most common and reliable method for synthesizing this pyrrolidinone core is through an intramolecular Dieckmann condensation of a diester, such as diethyl N-ethoxycarbonylmethyl-β-alaninate. This base-catalyzed cyclization is highly effective for forming the requisite five-membered ring.[1][2][3][4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Question 1: My reaction yield is very low, or the reaction did not proceed to completion. What are the likely causes?
Answer:
Low or no yield is the most common issue, typically stemming from problems with the reagents, reaction conditions, or the base used for cyclization.
Potential Causes & Solutions:
-
Inactive Base: The success of the Dieckmann condensation is critically dependent on a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used.
-
Causality: The base must be sufficiently strong to deprotonate the α-carbon of one of the ester groups to form the reactive enolate intermediate.[5][6] Moisture will quench the base, rendering it ineffective.
-
Solution:
-
Use freshly opened or properly stored sodium ethoxide or sodium hydride. NaH should be a fine, grey powder; clumps indicate deactivation.
-
Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas) and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.
-
Use anhydrous solvents. Toluene or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
-
Incorrect Stoichiometry of Base: The Dieckmann condensation is an equilibrium-driven process.
-
Causality: A full equivalent of base is required. The final step of the mechanism involves the deprotonation of the product, the cyclic β-keto ester. This step is thermodynamically favorable and drives the reaction to completion.[5] Using a catalytic amount of base will result in poor yields.
-
Solution: Ensure you are using at least 1.05 to 1.1 equivalents of a strong base like NaOEt or NaH relative to your starting diester.
-
-
Insufficient Reaction Temperature or Time:
-
Causality: While the initial enolate formation is often rapid, the intramolecular cyclization may require thermal energy to overcome the activation barrier.
-
Solution: If running the reaction at room temperature yields poor results, consider gently heating the reaction mixture. For NaOEt in ethanol/toluene, refluxing is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are they and how can I avoid them?
Answer:
Side reactions can compete with the desired intramolecular cyclization, leading to a complex product mixture and difficult purification.
Potential Causes & Solutions:
-
Intermolecular Claisen Condensation:
-
Causality: If the concentration of the starting diester is too high, the enolate of one molecule can react with the ester of another molecule (intermolecularly) instead of with the other ester on the same molecule (intramolecularly). This leads to polymer formation.
-
Solution: Employ high-dilution conditions. This is achieved by adding the diester solution slowly (e.g., via a syringe pump over several hours) to a stirring solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.
-
-
Hydrolysis of the Ester:
-
Causality: If there is water in the reaction mixture, the base can catalyze the saponification (hydrolysis) of the ethyl ester groups to carboxylic acids, which will not cyclize.
-
Solution: As mentioned previously, ensure all reagents, solvents, and glassware are scrupulously dry.
-
Question 3: I've isolated my product, but the NMR spectrum is complex, or I am struggling to purify it. What should I do?
Answer:
Purification can be challenging due to the product's polarity and potential for tautomerization.
Potential Causes & Solutions:
-
Product is an Oil or Gummy Solid: Ethyl 5-oxopyrrolidine-3-carboxylate can sometimes be difficult to crystallize.
-
Solution:
-
Purification: Column chromatography on silica gel is the most effective method for purification.[7] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is recommended.
-
Crystallization: After chromatography, attempt recrystallization from a solvent mixture like ethyl acetate/hexanes or diethyl ether. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
-
-
Complex NMR Spectrum:
-
Causality: The product is a β-keto ester, which can exist in equilibrium with its enol tautomer. This can sometimes lead to two sets of peaks in the NMR spectrum, complicating interpretation. The characteristic signals for the pyrrolidinone ring protons should be present between 2.5 and 3.9 ppm.[8]
-
Solution: Confirm the structure using other analytical methods like IR spectroscopy (look for the characteristic lactam and ester carbonyl stretches) and mass spectrometry to confirm the molecular weight (157.17 g/mol ).[9]
-
Frequently Asked Questions (FAQs)
Q1: Which base is better for this reaction, Sodium Ethoxide or Sodium Hydride? A1: Both are effective. Sodium ethoxide is often used in ethanol or toluene. A key consideration is that the alkoxide base should match the alcohol portion of the ester (i.e., use ethoxide for an ethyl ester) to prevent transesterification side products.[1][10] Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be used in aprotic solvents like THF or toluene. It offers the advantage of avoiding transesterification but requires more careful handling as it is highly flammable.
Q2: Can I use a different solvent? A2: Anhydrous toluene, THF, and ethanol are the most common solvents. The choice depends on the base and the desired reaction temperature. Toluene is excellent for reactions at reflux temperature. THF is suitable for reactions at room temperature or below, especially with NaH.
Q3: How do I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system like 1:1 Ethyl Acetate:Hexanes. The starting diester will be less polar (higher Rf value) than the more polar β-keto ester product (lower Rf value). Stain the plate with potassium permanganate or vanillin to visualize the spots.
Q4: What is the workup procedure for this reaction? A4: The workup must carefully neutralize the excess base and protonate the product enolate. After the reaction is complete (as determined by TLC), cool the mixture in an ice bath. Slowly and cautiously add a mild acid, such as dilute acetic acid or saturated aqueous ammonium chloride, until the solution is neutral or slightly acidic (pH ~6-7). Then, proceed with a standard aqueous workup: extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[7]
Visual Guides
Reaction Mechanism: Dieckmann Condensation
Caption: Key steps of the base-catalyzed Dieckmann condensation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
Optimized Experimental Protocol
This protocol is based on a standard Dieckmann cyclization procedure adapted for high yield.
Materials:
-
Diethyl N-ethoxycarbonylmethyl-β-alaninate (1 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Anhydrous Toluene
-
Anhydrous Ethanol (catalytic amount, if using NaH)
-
5% Acetic Acid solution
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: To the flask, add sodium ethoxide (1.1 equiv) and anhydrous toluene (to make a ~0.5 M solution).
-
Reaction Initiation: Begin stirring the base suspension. In the dropping funnel, prepare a solution of the starting diester (1 equiv) in anhydrous toluene.
-
Slow Addition: Add the diester solution dropwise from the funnel to the stirred base suspension over 2-3 hours. Using a syringe pump for the addition is highly recommended to ensure a slow, steady rate.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting material.
-
Workup - Quenching: Cool the reaction mixture to 0°C using an ice bath. Slowly and carefully add 5% acetic acid solution dropwise to quench the reaction and neutralize the excess base until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of 10% to 50% ethyl acetate in hexanes to afford the pure Ethyl 5-oxopyrrolidine-3-carboxylate.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Matches the ethyl ester; avoids transesterification.[4] |
| Equivalents of Base | 1.05 - 1.1 eq | Stoichiometric amount needed to drive the equilibrium.[5] |
| Solvent | Anhydrous Toluene | High boiling point allows for reflux; aprotic. |
| Concentration | High Dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | Reflux (~110 °C) | Provides activation energy for cyclization. |
| Workup Quench | Mild Acid (e.g., Acetic Acid) | Neutralizes the base without causing harsh side reactions. |
| Purification | Silica Gel Chromatography | Effectively separates the polar product from non-polar impurities.[7] |
References
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters - ACS Publications. Available from: [Link]
-
Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. ResearchGate. Available from: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PubMed Central. Available from: [Link]
-
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available from: [Link]
-
Pyrrolidine Properties, Reactions and Applications. Safrole. Available from: [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health. Available from: [Link]
-
Dieckmann condensation. YouTube. Available from: [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Available from: [Link]
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Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. Available from: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]
- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.Google Patents.
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. Available from: [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. OpenStax. Available from: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available from: [Link]
-
Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. YouTube. Available from: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
-
Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available from: [Link]
-
Diesters Compound Intramolecular Condensation and Its Applications. IJRASET. Available from: [Link]
-
Intramolecular Claisen - The Diekmann Cyclization. YouTube. Available from: [Link]
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- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 60298-18-2|Ethyl 5-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis and Purification of Ethyl 5-oxopyrrolidine-3-carboxylate
Welcome to our dedicated technical support center for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound.
Introduction to the Synthesis
The synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate typically proceeds via a robust and well-established route: the aza-Michael addition of an ammonia source to diethyl itaconate, followed by an intramolecular cyclization. This reaction cascade, while generally efficient, is not without its potential for byproduct formation, which can complicate purification and impact final product purity. Understanding the origin of these byproducts is the first step toward effective removal.
Caption: Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of Ethyl 5-oxopyrrolidine-3-carboxylate in a question-and-answer format.
Synthesis & Byproduct Formation
Q1: My reaction seems to have stalled, and I have a significant amount of unreacted diethyl itaconate. What could be the cause?
A1: Incomplete conversion of diethyl itaconate can be attributed to several factors:
-
Insufficient Ammonia: Ensure that a sufficient excess of the ammonia source (e.g., ethanolic ammonia) is used. The intramolecular cyclization step releases ethanol, and the reaction is an equilibrium process. Driving the reaction to completion often requires a molar excess of the amine.
-
Low Reaction Temperature: While the Michael addition can proceed at room temperature, the subsequent cyclization may require heating. If you are running the reaction at a lower temperature, consider gradually increasing it and monitoring the progress by TLC or GC-MS.
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress over an extended period before quenching.
Q2: I've isolated my product, but NMR analysis shows the presence of isomeric impurities. What are they and how are they formed?
A2: A common issue is the presence of isomers of the starting material, which are unreactive or less reactive under the reaction conditions. Diethyl itaconate can isomerize to the more thermodynamically stable diethyl mesaconate (the E-isomer) and diethyl citraconate (the Z-isomer)[1]. This isomerization can be catalyzed by bases, including the ammonia source used in the reaction.
Caption: Isomerization of Diethyl Itaconate.
These isomers are often difficult to separate from the desired product due to similar boiling points and polarities. To minimize their formation, consider adding the ammonia source slowly to the diethyl itaconate at a controlled temperature.
Q3: My crude product analysis indicates a significant amount of a higher molecular weight species. What could this be?
A3: You are likely observing the uncyclized Michael addition intermediate, diethyl 2-(aminomethyl)succinate . This occurs when the initial Michael addition of ammonia to diethyl itaconate is successful, but the subsequent intramolecular cyclization to form the pyrrolidinone ring is incomplete[2][3].
Troubleshooting:
-
Promote Cyclization: After the initial reaction, ensure you provide sufficient thermal energy (refluxing in a suitable solvent like ethanol) to drive the cyclization to completion.
-
Acid/Base Catalysis: In some cases, mild acid or base catalysis can promote the cyclization. However, be cautious as this can also promote side reactions.
Purification Challenges
Q4: I'm struggling to purify my product by recrystallization. What solvents do you recommend?
A4: Recrystallization can be an effective method for purifying Ethyl 5-oxopyrrolidine-3-carboxylate if the impurity profile is not too complex. A good starting point is a mixed solvent system.
| Recommended Solvent Systems for Recrystallization |
| Ethyl acetate / Hexanes |
| Ethanol / Diethyl ether |
| Toluene |
Protocol 1: Recrystallization using Ethyl Acetate/Hexanes
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hexanes to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate/hexanes mixture.
-
Dry the crystals under vacuum.
Q5: Recrystallization is not giving me the desired purity. What other purification methods can I try?
A5: For more challenging purifications, column chromatography or vacuum distillation are excellent alternatives.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity. The target compound is moderately polar and should elute at a reasonable solvent strength. Use TLC to determine the optimal solvent system beforehand, aiming for an Rf value of ~0.3 for the product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Vacuum Distillation
For thermally stable impurities with significantly different boiling points, vacuum distillation can be a highly effective purification method[4]. Ethyl 5-oxopyrrolidine-3-carboxylate has a relatively high boiling point, so a good vacuum is essential.
-
Setup: Use a short-path distillation apparatus to minimize product loss.
-
Conditions: The exact temperature and pressure will depend on your vacuum pump's capability. As a starting point, aim for a pressure below 1 mmHg. The distillation temperature will likely be in the range of 150-200 °C.
-
Fractionation: It is advisable to collect a forerun, the main product fraction, and a tail fraction to ensure the highest purity of the main cut.
Q6: How can I remove unreacted starting materials and the Michael addition intermediate?
A6: An acid-base extraction can be a powerful technique to separate the basic Michael addition intermediate from the neutral product and starting materials[5].
Protocol 4: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic Michael addition intermediate will be protonated and move to the aqueous layer.
-
Separate the organic layer, which now contains your product and unreacted diethyl itaconate/isomers.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting material can then be further purified by recrystallization, column chromatography, or vacuum distillation to remove the non-basic impurities.
Summary of Common Byproducts and Their Removal
| Byproduct | Formation | Recommended Removal Method |
| Diethyl Itaconate (unreacted) | Incomplete reaction. | Column Chromatography, Vacuum Distillation |
| Diethyl Mesaconate / Citraconate | Base-catalyzed isomerization of diethyl itaconate[1]. | Column Chromatography, Fractional Vacuum Distillation |
| Diethyl 2-(aminomethyl)succinate | Incomplete intramolecular cyclization of the Michael adduct[2][3]. | Acid-Base Extraction, Column Chromatography |
Analytical Characterization
To effectively troubleshoot your synthesis, it is crucial to analyze the crude and purified materials using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and assess the purity of column fractions. A typical eluent system is 30-50% ethyl acetate in hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile components in your reaction mixture, including the desired product and any isomeric byproducts or unreacted starting materials[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying impurities[7][8][9]. The key is to look for characteristic signals of the product and the absence of signals corresponding to the byproducts.
References
-
ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Retrieved from [Link]
- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
-
National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]
-
VTechWorks. (2013). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on.... Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. Retrieved from [Link]
-
MDPI. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Knowledge at UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
MDPI. (2021). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3-oxo-4-pentenoate. Retrieved from [Link]
-
ResearchGate. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
PubMed Central. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
PubMed. (2024). Modeling and validation of purification of pharmaceutical compounds via hybrid processing of vacuum membrane distillation. Retrieved from [Link]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
Preventing racemization during the synthesis of chiral Ethyl 5-oxopyrrolidine-3-carboxylate
Document ID: TSC-2026-01-EOPC
Last Updated: January 29, 2026
Introduction
Welcome to the technical support guide for the stereoselective synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate, a critical chiral building block in pharmaceutical development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed to help you overcome common challenges, with a primary focus on preventing racemization at the C3 position. Our goal is to equip you with the scientific principles and practical steps needed to ensure the high enantiomeric purity of your product.
Understanding the Root Cause of Racemization
The primary challenge in synthesizing and handling chiral Ethyl 5-oxopyrrolidine-3-carboxylate is the susceptibility of the stereocenter at the C3 position to racemization. This loss of stereochemical integrity is a significant concern as typically only one enantiomer possesses the desired biological activity.[1]
The Mechanism: Racemization is primarily caused by the deprotonation of the hydrogen atom at the C3 position (the α-carbon) by a base.[2][3] This abstraction is facilitated by the electron-withdrawing effect of the adjacent ester's carbonyl group, which increases the acidity of this α-hydrogen.[4]
Deprotonation results in the formation of a planar enolate intermediate.[5][6] The original tetrahedral, chiral sp³ carbon becomes a planar, achiral sp² carbon. Subsequent reprotonation of this enolate can occur from either face of the planar system with roughly equal probability, leading to a mixture of both (R) and (S) enantiomers—a racemic mixture.[6]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on practical solutions grounded in chemical principles.
Question 1: My final product shows significant racemization (low enantiomeric excess, % ee). What are the most likely causes?
Answer: This is the most common issue and can almost always be traced back to the reaction conditions, particularly those involving a base.
-
Cause A: Incorrect Choice or Excess of Base: Strong bases (e.g., alkoxides, hydroxides) or using a large excess of any base dramatically increases the rate of deprotonation at the C3 position, leading to enolate formation and subsequent racemization.[1][4]
-
Solution: Opt for milder, non-nucleophilic bases if possible. Crucially, use the base in stoichiometric amounts or only a slight excess (e.g., 1.05-1.1 equivalents). For reactions requiring strong bases like LDA, ensure it is added slowly at very low temperatures.[1]
-
-
Cause B: Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for deprotonation and accelerate the equilibrium between the chiral starting material and the achiral enolate.[4][7]
-
Solution: Maintain strict temperature control. For base-mediated reactions, such as a cyclization step, cooling the reaction to 0 °C, -20 °C, or even -78 °C is critical.[1] Monitor the reaction closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times, even at low temperatures.
-
-
Cause C: Prolonged Reaction or Workup Times in Basic/Acidic Conditions: The longer your chiral product is exposed to non-neutral pH, the greater the opportunity for racemization.[1]
-
Solution: Aim for the shortest possible reaction time. Once the reaction is complete, quench it promptly and efficiently. During workup, neutralize the mixture as quickly as possible. Use of a buffered aqueous solution (e.g., saturated aq. NH₄Cl) for quenching is often preferable to strong acids.[1]
-
Question 2: I am synthesizing the target from L-glutamic acid. At which step is racemization most likely to occur?
Answer: The most critical step is the intramolecular cyclization of a diethyl L-glutamate derivative to form the pyrrolidone ring. This reaction is typically promoted by a base (e.g., sodium ethoxide in ethanol).
During this step, the base's primary role is to deprotonate the nitrogen of the tosylamide (or other N-protected group) to initiate cyclization. However, it can also act as a general base and deprotonate the C3-hydrogen, initiating the racemization cascade described above.
| Parameter | Sub-Optimal Condition (High Racemization Risk) | Optimal Condition (Low Racemization Risk) | Rationale |
| Temperature | Room Temperature or Reflux | -20 °C to 0 °C | Lower kinetic energy reduces the rate of enolate formation.[7] |
| Base | NaOEt (2.0 eq) in EtOH | NaOEt (1.05 eq) in THF/EtOH | Excess base increases racemization. THF is a less polar, aprotic solvent that can disfavor enolate stability. |
| Reaction Time | > 12 hours | Monitored to completion (e.g., 2-4 hours) | Minimizes the time the chiral center is exposed to basic conditions. |
| Quench | Slow addition of water | Rapid quench with sat. aq. NH₄Cl | Quickly neutralizes the base to halt the racemization process.[1] |
Question 3: How can I reliably measure the enantiomeric excess (% ee) of my product?
Answer: The most accurate and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9]
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP).[8] The two enantiomers of your compound will interact differently with the CSP, leading to different retention times and thus separation into two distinct peaks.
-
Self-Validation: The % ee is calculated from the area of the two peaks:
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
A successful, non-racemic synthesis will show one peak significantly larger than the other. A racemic product will show two peaks of equal area.
Question 4: Can I use a different solvent? What is the impact?
Answer: Yes, but the choice is critical. Aprotic solvents (e.g., THF, Dioxane, Toluene) are generally preferred over protic solvents (e.g., Ethanol, Methanol) for base-mediated steps. Protic solvents can facilitate proton exchange, potentially increasing the rate of racemization.
Recommended Protocol: Stereoretentive Synthesis from L-Glutamic Acid
This protocol outlines the key cyclization step, which is most prone to racemization. It assumes the successful preparation of N-Tosyl-L-glutamic acid diethyl ester from commercially available L-glutamic acid.
Objective: To perform the base-mediated intramolecular cyclization to form Ethyl (S)-5-oxopyrrolidine-3-carboxylate with minimal loss of stereochemical integrity.
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain the system under a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Reagent Preparation:
-
Prepare a solution of sodium ethoxide (1.05 equivalents) in anhydrous ethanol or purchase a commercial solution.
-
Dissolve N-Tosyl-L-glutamic acid diethyl ester (1.0 equivalent) in anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Transfer the substrate solution to the reaction flask.
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add the sodium ethoxide solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots every 30-60 minutes and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
The reaction is typically complete within 2-4 hours. Do not let the reaction run overnight without confirming it is necessary.
-
-
Quenching and Workup:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still cold.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.
-
Crucially, determine the enantiomeric excess (% ee) of the purified product using Chiral HPLC.
-
Caption: Recommended workflow for stereoretentive cyclization.
References
- BenchChem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
-
Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid. Retrieved from [Link]
- Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164.
- Narumi, T., et al. (2025). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry.
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]
-
Phillips, R. S. (1999). Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate. Retrieved from [Link]
- Seebach, D., et al. (1995). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 60(6), 1788–1799.
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Retrieved from [Link]
-
Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. Retrieved from [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]
-
Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aklectures.com [aklectures.com]
- 7. researchgate.net [researchgate.net]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
Optimizing reaction conditions for the N-alkylation of Ethyl 5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for the N-alkylation of Ethyl 5-Oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and successfully optimize your reaction conditions.
Introduction: The Chemistry of N-Alkylation
The N-alkylation of ethyl 5-oxopyrrolidine-3-carboxylate is a crucial transformation in medicinal chemistry for the synthesis of a wide array of biologically active molecules.[1][2] The reaction involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkylating agent. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, competing side reactions, and difficult purifications. This guide will provide a systematic approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of ethyl 5-oxopyrrolidine-3-carboxylate, providing potential causes and actionable solutions.
1. Low or No Product Formation
Question: I am not seeing any formation of my desired N-alkylated product, or the yield is very low. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can often be traced back to several key factors:
-
Ineffective Deprotonation: The lactam proton of ethyl 5-oxopyrrolidine-3-carboxylate is weakly acidic, and incomplete deprotonation is a frequent cause of low yields.
-
Solution:
-
Stronger Base: Consider using a stronger base than carbonate or hydroxide bases. Sodium hydride (NaH) has been shown to be a highly effective base for this transformation when used in an anhydrous solvent like tetrahydrofuran (THF).[3]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Trace amounts of water can quench the base and the formed anion, halting the reaction. Dry your solvent and glassware thoroughly before use.[3]
-
-
-
Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent plays a significant role.
-
Solution:
-
Leaving Group: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.
-
Steric Hindrance: Highly hindered alkylating agents will react slower. You may need to increase the reaction temperature or use a more reactive combination of base and solvent.
-
-
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate and outcome.
-
Low Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. For NaH in THF, refluxing is often effective.[3] However, be mindful of potential side reactions at higher temperatures.
-
2. Presence of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on the TLC plate, and my NMR spectrum is complex. What are the common side reactions, and how can I minimize them?
Answer:
The presence of multiple products indicates competing side reactions. The two most common culprits are O-alkylation and ester hydrolysis.
-
O-Alkylation: The enolate form of the lactam can also be alkylated on the oxygen atom, leading to the formation of an imino ether.[5][6]
-
Causality: The ratio of N- to O-alkylation is influenced by the reaction conditions. Harder electrophiles and counterions tend to favor O-alkylation.
-
Solution:
-
Softer Nucleophile/Electrophile: The nitrogen of the lactam is a softer nucleophile than the oxygen. Using softer alkylating agents (e.g., alkyl iodides) can favor N-alkylation.[6]
-
Solvent Choice: Polar aprotic solvents generally favor N-alkylation.
-
-
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures.[4][7] This will result in the formation of the corresponding carboxylic acid.
-
Causality: Strong bases like NaOH or KOH in the presence of water will readily hydrolyze the ester.
-
Solution:
-
Anhydrous Conditions: As mentioned before, strictly anhydrous conditions are crucial to prevent ester hydrolysis.
-
Choice of Base: Using a non-nucleophilic hydride base like NaH minimizes the risk of direct attack on the ester.
-
Temperature Control: Avoid excessively high temperatures for prolonged periods.
-
-
-
Dialkylation: In some cases, dialkylation can occur, though it is less common for lactams.
-
Solution: Use a stoichiometric amount or a slight excess of the alkylating agent.
-
3. Difficulty in Product Purification
Question: I am having trouble purifying my N-alkylated product from the reaction mixture. What are some effective purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the starting material and product, as well as the presence of byproducts.
-
Work-up Procedure: A proper work-up is the first step to a successful purification.
-
Quenching: If using NaH, carefully quench the excess hydride with a few drops of water or ethanol at 0 °C.
-
Extraction: After quenching, perform a standard aqueous work-up. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove any remaining base and salts.
-
-
Chromatography: Column chromatography is often the most effective method for separating the N-alkylated product from the starting material and byproducts.
-
Solvent System: A common solvent system for the purification of pyrrolidinone derivatives is a mixture of hexanes and ethyl acetate.[2] You will need to determine the optimal ratio by TLC analysis.
-
Silica Gel Treatment: In some cases, impurities can be removed by treating the crude product solution with silica gel and then filtering.[8]
-
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[9]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can provide a highly pure product.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best base for the N-alkylation of ethyl 5-oxopyrrolidine-3-carboxylate?
While several bases can be used, sodium hydride (NaH) in anhydrous THF is a highly reliable and general method that often provides good yields.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, but may require higher temperatures and longer reaction times.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction's progress.[10][11] Spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding.[11]
Q3: What are the key 1H NMR signals to look for to confirm the formation of the N-alkylated product?
Upon successful N-alkylation, you should observe the disappearance of the N-H proton signal of the starting material. You will also see new signals corresponding to the protons of the newly introduced alkyl group. The chemical shifts of the pyrrolidinone ring protons will also be affected by the N-substitution.[1][12]
Q4: Can I use other alkylating agents besides alkyl halides?
Yes, other alkylating agents such as dialkyl sulfates (e.g., dimethyl sulfate) can be used. However, these are often more toxic and may require different reaction conditions. Alkyl halides are generally the most common and versatile choice for this transformation.
Q5: What is the optimal reaction temperature?
The optimal temperature depends on the specific base, solvent, and alkylating agent used. For reactions with NaH in THF, refluxing is often sufficient.[3] For weaker bases like K₂CO₃ in DMF, temperatures may need to be higher, but be cautious of DMF decomposition at temperatures above 150 °C.[4] It is always best to start at a lower temperature and gradually increase it while monitoring the reaction by TLC.
Data Summary and Protocols
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the N-alkylation of ethyl 5-oxopyrrolidine-3-carboxylate. These should be optimized for each specific substrate and alkylating agent.
| Parameter | Condition 1 (General & Robust) | Condition 2 (Milder, for reactive halides) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Equivalents of Base | 1.1 - 1.5 | 2.0 - 3.0 |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dimethylformamide (DMF) |
| Alkylating Agent | Alkyl Bromide or Iodide | Benzyl Bromide or Allyl Bromide |
| Equivalents of Alkylating Agent | 1.0 - 1.2 | 1.1 - 1.5 |
| Temperature | Reflux (approx. 66 °C) | 80 - 100 °C |
| Reaction Time | 4 - 24 hours | 6 - 18 hours |
Standard Experimental Protocol (Using NaH/THF)
Materials:
-
Ethyl 5-oxopyrrolidine-3-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (e.g., flame-dried flask, condenser, nitrogen inlet)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under high vacuum to remove the residual hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 eq) neat or as a solution in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to 0 °C.
-
Carefully quench the excess NaH by the slow, dropwise addition of water.
-
Add more water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of N-alkylation and common side reactions.
Experimental Workflow
Caption: A typical experimental workflow for N-alkylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
- D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemical Technology, 65(1), 87-94.
- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 11(4), 1000-1008.
-
PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Palomo, C., et al. (1984). Studies on pyrrolidinones. Synthesis of N-acylpyroglutamic esters with bactericide and fungicide properties. Journal of Agricultural and Food Chemistry, 32(4), 863-866.
- Wang, C., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8487-8495.
- Spac, A. F., et al. (2014). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 62(1), 19-28.
- Pandey, G., et al. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters.
- Villeneuve, P., et al. (2004). Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. Biotechnology Letters, 26(3), 193-196.
- Yu, M., et al. (2015). N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. Synlett, 26(05), 683-686.
- Simandan, T., & Smith, M. B. (1996). A General N-Alkylation Procedure for Ethyl Pyroglutamate.
- Li, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Klafki, H.-W., et al. (2015). Purification and Characterization of Recombinant N-Terminally Pyroglutamate-Modified Amyloid-β Variants and Structural Analysis by Solution NMR Spectroscopy. PLOS ONE, 10(10), e0139710.
- D'hooghe, M., & De Kimpe, N. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija, 25(1), 22-29.
- Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036.
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Patent WO2013162390A1. (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
- Li, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Gini, A., et al. (2023). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams.
- Yusof, M. S. M., et al. (2023). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate.
- Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
- MacMillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 143(31), 12099-12107.
- Nefzi, A., et al. (1999). Preparation of N-alkylated 5-oxo-3-carboxamyl-1,4-thiazinanes on solid support. Tetrahedron Letters, 40(48), 8539-8542.
- Undheim, K., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57.
- Ciriminna, R., et al. (2020). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling.
-
PubChem. (n.d.). ethyl (2R)-5-oxopyrrolidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Ju, Y., & Varma, R. S. (2006).
-
LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
- León, T., et al. (2019). Late-stage N-alkylations of complex and biologically active materials.
- Al-Hourani, B. J., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4835.
- Sreevastav, P., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4).
- Vass, A., et al. (2000).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of Ethyl 5-oxopyrrolidine-3-carboxylate production
The following technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of scale-up, moving beyond basic recipes to address the engineering and chemical variances encountered at the kilogram scale.
Topic: Scale-Up Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 11, 2026
Executive Summary & Reaction Logic
The Molecule: Ethyl 5-oxopyrrolidine-3-carboxylate (also referred to as 4-ethoxycarbonyl-2-pyrrolidone) is a critical chiral or racemic intermediate derived from the Aza-Michael addition of ammonia to diethyl itaconate, followed by spontaneous cyclization.
The Scale-Up Trap: While trivial on a gram scale, this reaction presents three distinct failure modes at scale:
-
Thermal Runaway: The Michael addition is highly exothermic.
-
Over-Amidation: Excess ammonia or high temperatures convert the desired ester into the diamide byproduct (Succinamide derivative).
-
Phase Separation Issues: The product is a polar lactam that frequently "oils out" rather than crystallizing, trapping impurities.
Master Process Flow
The following diagram illustrates the kinetic competition between the desired cyclization and the parasitic diamide formation.
Figure 1: Reaction pathway showing the critical branch point where excess ammonia leads to diamide formation.
Troubleshooting Module: Reaction Kinetics (The Synthesis Phase)
Q1: I am seeing a significant amount of diamide impurity (insoluble white solid) in my crude mixture. How do I stop this?
Diagnosis: You have likely crossed the "Amidation Threshold." In the synthesis of ethyl 5-oxopyrrolidine-3-carboxylate, the first equivalent of ammonia performs the Michael addition and cyclization. Any ammonia present after the ring closes will attack the remaining ethyl ester at position 3, converting it to an amide.
The Fix:
-
Stoichiometry Control: Do not use a vast excess of ammonia. While literature often suggests 5-10 equivalents for small scale, at scale-up, this drives diamide formation. Reduce ammonia to 1.1 – 1.2 equivalents .
-
Temperature Staging:
-
Step 1 (Addition): Keep T < 10°C. The Michael addition is fast and exothermic.
-
Step 2 (Cyclization): Allow T to rise to 25°C–30°C only after addition is complete.
-
-
Avoid Aqueous Ammonia: Use Ammonia in Ethanol (2M - 7M) or gaseous ammonia. Water promotes competitive hydrolysis of the ester, and the resulting carboxylic acid is difficult to separate from the lactam.
Q2: The reaction exotherm is overwhelming my chiller during the ammonia addition. Can I add the itaconate to the ammonia instead?
Diagnosis: Inverse addition risk. Recommendation: NO. Adding Diethyl Itaconate into a pool of excess ammonia (Inverse Addition) exposes the unreacted diester to a high local concentration of base. This favors:
-
Polymerization: Radical polymerization of the itaconate double bond.
-
Bis-addition: Multiple itaconate molecules reacting with one ammonia.
Correct Protocol: Always add the Ammonia solution into the Itaconate slowly. This ensures the ammonia is the limiting reagent at the point of mixing, favoring the 1:1 adduct.
Troubleshooting Module: Work-up & Isolation (The "Oiling Out" Phase)
Q3: Upon concentrating the reaction mixture, my product turns into a viscous yellow oil that refuses to crystallize.
Diagnosis: Lactam "Oiling Out." 5-oxopyrrolidine derivatives are notoriously difficult to crystallize because they are self-solvating and hold onto ethanol (the byproduct) tenaciously.
The Fix (The "Displacement" Method):
-
Complete Solvent Swap: You must remove all ethanol. Ethanol acts as a co-solvent that keeps the product in the oil phase.
-
Evaporate the crude to dryness.
-
Re-dissolve in MTBE (Methyl tert-butyl ether) or Toluene . The product is less soluble in these than in EtOH.
-
Concentrate again to an oil. Repeat this "chase" twice to strip residual ethanol.
-
-
Seed & Cool:
-
Dissolve the oil in a minimum amount of hot Ethyl Acetate .
-
Slowly add n-Heptane until slight turbidity is observed.
-
Seed with pure crystal (if available) and cool to 0°C at a rate of 5°C/hour. Rapid cooling traps impurities in the oil.
-
Q4: My yield is low ( < 50%), but TLC shows conversion. Where is my product?
Diagnosis: Aqueous Wash Loss. The product is a lactam with high water solubility. If you performed a standard aqueous workup (e.g., washing with brine/water to remove ammonium salts), you likely washed your product down the drain.
The Fix:
-
Avoid Water: Filter off any solid ammonium salts (byproducts) directly from the ethanolic reaction mixture.
-
Dry Loading: If purification is needed, evaporate onto silica gel rather than extracting.
-
Continuous Extraction: If you must use water, use continuous liquid-liquid extraction with Dichloromethane (DCM) or Chloroform for 24 hours. Simple separatory funnel extractions are insufficient.
Standard Operating Procedure (SOP): 1 kg Scale-Up
Note: This protocol assumes the use of a jacketed glass reactor.
| Parameter | Specification | Rationale |
| Starting Material | Diethyl Itaconate (purity >98%) | Impurities in SM (e.g., citraconate) do not cyclize efficiently. |
| Reagent | 2M NH3 in Ethanol (1.15 eq) | Anhydrous conditions prevent ester hydrolysis. |
| Solvent | Ethanol (Anhydrous) | Matches the leaving group; simplifies solvent recovery. |
| Temperature | 0°C (Addition) -> 25°C (Aging) | Controls exotherm; prevents diamide formation. |
Detailed Workflow
-
Charge 1.0 kg of Diethyl Itaconate into the reactor. Start agitation (200 RPM).
-
Cool the jacket to -5°C. Ensure internal temperature reaches 0°C.
-
Addition: Charge the ethanolic ammonia via a peristaltic pump or dropping funnel.
-
Rate: Maintain internal T < 10°C. (Expect significant heat evolution).
-
-
Aging: Once addition is complete, hold at 0°C for 1 hour. Then, ramp jacket to 25°C over 30 minutes.
-
Monitor: Check HPLC/GC. Look for the disappearance of Itaconate.
-
Stop Condition: < 0.5% Itaconate remaining.
-
-
Quench/Workup:
-
Vacuum distill ethanol at < 40°C (internal).
-
Crucial Step: Swap solvent to MTBE (2 L). Stir for 30 mins. This precipitates ammonium salts and diamide impurities.
-
Filtration: Filter the slurry. The solid is waste (salts/diamide). The filtrate contains the product.
-
Crystallization: Concentrate the filtrate. Re-crystallize from EtOAc/Heptane (1:3).
-
Analytical Quality Control
Impurity Profiling Table
Use this table to identify peaks in your HPLC/NMR data.
| Compound | Structure Note | 1H NMR Signature (CDCl3) | Origin |
| Product | Ethyl 5-oxopyrrolidine-3-carboxylate | δ 4.2 (q, 2H) for Ethyl ester; δ 6.5 (br s, 1H) for NH. | Target |
| Diamide | 5-oxopyrrolidine-3-carboxamide | Missing Ethyl quartet at 4.2 ppm. Two broad NH peaks. | Excess NH3 / High T |
| Itaconate | Diethyl Itaconate | δ 5.7 & 6.3 (s, 1H each) for alkene protons. | Incomplete Reaction |
| Hydrolysis | 5-oxopyrrolidine-3-carboxylic acid | Broad singlet > 10 ppm (COOH). Product is very polar. | Wet solvent / Aqueous workup |
Visualizing the Scale-Up Workflow
The following diagram details the physical unit operations required for the 1kg scale synthesis.
Figure 2: Unit operation flow for the isolation of high-purity lactam ester.
References
-
PubChem. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3.[1] National Library of Medicine. Available at: [Link]
-
Matulis, D. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI, Molecules. Available at: [Link]
-
ResearchGate. Competitive reaction between addition of diethyl amine to dimethyl itaconate or regioisomerization. Available at: [Link]
-
Gexcon. Ammonia Safety and Hazard Modelling. Available at: [Link]
Sources
Technical Support Center: NMR Identification of Impurities in Ethyl 5-oxopyrrolidine-3-carboxylate
Introduction:
Welcome to the technical support guide for the analysis of Ethyl 5-oxopyrrolidine-3-carboxylate. This document is designed for researchers, analytical scientists, and process chemists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling of this important synthetic intermediate. In the pharmaceutical and fine chemical industries, ensuring the purity of such building blocks is paramount. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered during the NMR analysis of this compound, grounded in established scientific principles and regulatory awareness.
Frequently Asked Questions & Troubleshooting Guides
Q1: What does the standard ¹H and ¹³C NMR spectrum of pure Ethyl 5-oxopyrrolidine-3-carboxylate look like?
A1: Establishing a Baseline
Before you can identify what is wrong with your sample, you must have a clear and verified reference for what is right. The purity of your reference standard is critical. The expected NMR spectra for Ethyl 5-oxopyrrolidine-3-carboxylate are characterized by a specific set of signals corresponding to its unique protons and carbons.
Expertise & Experience: The structure (Figure 1) contains a chiral center at C3, meaning the two protons on C4 (H-4a and H-4b) are diastereotopic. This seemingly subtle point is crucial; it means they are chemically non-equivalent and will appear as two distinct signals, each coupling to the proton on C3 (H-3) and to each other (geminal coupling). Ignoring this can lead to misinterpreting these complex multiplets as an impurity.
Caption: Chemical structure with atom numbering.
Typical NMR Data Summary
The following table summarizes the approximate chemical shifts you should expect. Note that shifts can vary slightly based on the solvent, concentration, and instrument.
| Assignment | Proton (¹H) Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Chemical Shift (ppm) |
| -CH₂CH₃ (ester) | ~1.25 | Triplet (t) | ~14.1 |
| -CH₂CH₃ (ester) | ~4.18 | Quartet (q) | ~61.2 |
| H-4a, H-4b | ~2.6-2.8 | Multiplet (m) | ~33-35 |
| H-2a, H-2b | ~3.3-3.5 | Multiplet (m) | ~48-50 |
| H-3 | ~3.7-3.9 | Multiplet (m) | ~36-38 |
| N-H | ~7.5-8.0 | Broad Singlet (br s) | N/A |
| C=O (ester) | N/A | N/A | ~172.1 |
| C=O (lactam) | N/A | N/A | ~175.4 |
Data compiled from typical values for similar structures[1].
Q2: I see extra peaks in my NMR. What are the most common impurities and where do they originate?
A2: Understanding the Chemistry of Impurity Formation
Impurities are not random; they are logical consequences of the synthetic route and storage conditions. The most common synthesis for Ethyl 5-oxopyrrolidine-3-carboxylate is the aza-Michael addition of ammonia or an amine to diethyl itaconate, followed by cyclization[2]. This knowledge allows us to predict the most likely process-related impurities.
Trustworthiness: By anticipating impurities based on the reaction mechanism, you can proactively look for their characteristic signals. This is a cornerstone of robust impurity profiling as mandated by regulatory bodies like the ICH[3][4].
Figure 2. Common Synthetic Route and Origin of Impurities
Caption: Origin of process-related impurities.
Common Impurities and Their NMR Signatures:
-
Unreacted Diethyl Itaconate (Starting Material):
-
Why it's there: Incomplete reaction.
-
¹H NMR Signature: Look for characteristic vinylic (olefinic) protons, which are absent in the final product. These typically appear as sharp singlets between 5.5 and 6.5 ppm [5]. You will also see two distinct ethyl ester signals.
-
-
Isomers of Diethyl Itaconate (e.g., Diethyl Mesaconate):
-
Why it's there: The starting material can isomerize under basic or thermal conditions during the reaction[6].
-
¹H NMR Signature: These isomers also show vinylic protons, but with different chemical shifts and coupling patterns compared to diethyl itaconate. For example, diethyl mesaconate will show a quartet around 6.8 ppm and a doublet around 2.2 ppm .
-
-
Ring-Opened Amide (Hydrolysis Product):
-
Why it's there: Hydrolysis of the lactam ring, especially if the product is exposed to water at non-neutral pH.
-
¹H NMR Signature: The key indicator is the disappearance of the constrained ring coupling patterns. The protons on the carbon chain will become more "floppy," leading to simpler multiplets. The chemical environment of the protons adjacent to the newly formed primary amide and carboxylic acid (or ester) will shift significantly.
-
-
Dimerization or Oligomerization Products:
-
Why it's there: Michael additions can sometimes lead to side reactions where a molecule of the product adds to a molecule of the starting material[7][8].
-
¹H NMR Signature: These are often difficult to identify due to low concentrations and complex spectra. They typically result in a series of broad, overlapping multiplets in the aliphatic region. Advanced 2D NMR techniques are often required for confirmation.
-
Q3: I see a small, unknown multiplet. How do I start identifying it without isolating it?
A3: A Systematic NMR Troubleshooting Workflow
When faced with an unknown impurity, a systematic approach using a combination of 1D and 2D NMR experiments is the most efficient path to structural elucidation. This avoids the often difficult and time-consuming process of physical isolation[9][10].
Expertise & Experience: The power of modern NMR lies in its ability to build a molecular structure piece by piece by establishing connectivity. Don't just look at the ¹H spectrum; use it as a gateway to more informative experiments.
Figure 3. Workflow for NMR-Based Impurity Identification
Caption: Step-by-step workflow for impurity structure elucidation.
Detailed Experimental Protocol: Structure Elucidation by 2D NMR
-
¹H NMR Analysis:
-
Action: Carefully integrate the unknown impurity signal relative to a well-resolved signal of the main compound.
-
Causality: This provides a semi-quantitative estimate of the impurity level. Regulatory guidelines, such as ICH Q3A, set thresholds for reporting, identification, and qualification of impurities (often starting at 0.10%)[3][11]. This calculation determines if further investigation is necessary.
-
-
2D COSY (Correlation Spectroscopy):
-
Action: Run a standard gCOSY experiment. Look for off-diagonal cross-peaks.
-
Causality: A cross-peak between two proton signals (Hₐ and Hₑ) proves they are coupled to each other, typically through 2 or 3 bonds[12][13]. This allows you to connect protons into fragments or "spin systems." For an impurity, you can trace out its entire proton skeleton.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Run a standard gHSQC experiment.
-
Causality: This experiment correlates each proton signal with the carbon atom it is directly attached to[12][14]. It's like overlaying the ¹H and ¹³C spectra to see exactly which proton is on which carbon. This is invaluable for assigning CH, CH₂, and CH₃ groups within the impurity's structure.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Action: Run a standard gHMBC experiment.
-
Causality: This is the key to connecting the fragments. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away[10]. This is how you "jump" across atoms that have no protons, such as quaternary carbons (e.g., C=O groups) or heteroatoms (like the nitrogen in the ring), to piece together the full molecular structure of the impurity.
-
Q4: How can I accurately determine the concentration of an impurity?
A4: Introduction to Quantitative NMR (qNMR)
For precise and accurate measurement of impurity content, Quantitative NMR (qNMR) is a powerful primary method[15][16]. Unlike chromatography, which often requires a certified reference standard of the impurity itself, qNMR can determine the concentration of an analyte relative to a single, unrelated, and highly pure internal standard[17][18].
Trustworthiness: The principle of qNMR is based on the direct proportionality between the integrated signal area and the number of nuclei giving rise to that signal. With proper experimental setup, this relationship is linear and does not require a calibration curve for each analyte, making it a highly reliable and authoritative technique[15][19].
Step-by-Step Protocol for ¹H qNMR Analysis:
-
Select an Internal Standard (IS):
-
Criteria: The IS must be highly pure (>99.9%), non-volatile, stable, and have at least one sharp, well-resolved signal that does not overlap with any signals from your sample (product or impurities). Common choices include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.
-
Causality: The accuracy of your entire measurement depends on the purity and accurate weighing of the IS.
-
-
Sample Preparation:
-
Action: Accurately weigh a specific amount of your Ethyl 5-oxopyrrolidine-3-carboxylate sample (e.g., ~20 mg). Accurately weigh a specific amount of the chosen internal standard (e.g., ~10 mg) into the same vial.
-
Action: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a volumetric flask to ensure complete dissolution and a homogenous solution. Transfer a precise volume to your NMR tube.
-
Causality: Precise weighing is critical for an accurate calculation. Using a volumetric flask minimizes concentration errors.
-
-
NMR Data Acquisition:
-
Action: Ensure the spectrometer is properly tuned and shimmed. Crucially, you must set the relaxation delay (d1) to be at least 5 times the longest T₁ (spin-lattice relaxation time) of both your analyte and the internal standard. A d1 of 30-60 seconds is often sufficient.
-
Causality: This long delay ensures that all protons have fully relaxed back to equilibrium before the next pulse. If the delay is too short, signals with longer T₁ values will be partially saturated, their integrals will be artificially small, and the quantification will be incorrect.
-
-
Data Processing and Calculation:
-
Action: Carefully phase the spectrum and perform a baseline correction. Integrate the chosen signal for the impurity (Imp), a non-overlapping signal for the main product (API), and the signal for the internal standard (IS).
-
Calculation: The concentration of the impurity is calculated using the following formula:
Purity_Imp (%) = (I_Imp / N_Imp) * (N_IS / I_IS) * (MW_Imp / MW_IS) * (m_IS / m_API) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., 3 for a CH₃ group)
-
MW: Molecular weight
-
m: Mass weighed out
-
Purity_IS: Purity of the internal standard (e.g., 99.95%)
-
-
References
-
Belskaya, N., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Available at: [Link]
-
Reddy, G. G., et al. (2018). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. National Institutes of Health (NIH). Available at: [Link]
-
Belskaya, N., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Available at: [Link]
-
Belskaya, N., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Belskaya, N., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. Available at: [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Hwang, T. L., et al. (2013). Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. Magnetic Resonance in Chemistry. Available at: [Link]
-
ResearchGate. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University. Available at: [Link]
-
ResearchGate. (2019). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available at: [Link]
-
ResearchGate. (n.d.). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Available at: [Link]
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health (NIH). Available at: [Link]
-
Regis Technologies, Inc. (2015). Structure Elucidation of Impurities by 2D NMR Part II. YouTube. Available at: [Link]
-
Sarotti, A. M. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
-
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Available at: [Link]
-
White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]
-
IUCrData. (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Available at: [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ikev.org [ikev.org]
- 12. ekwan.github.io [ekwan.github.io]
- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
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- 17. usp.org [usp.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
Stability issues of Ethyl 5-oxopyrrolidine-3-carboxylate under acidic or basic conditions
Welcome to the technical support center for Ethyl 5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for handling this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability and handling of Ethyl 5-oxopyrrolidine-3-carboxylate.
Q1: What is the general stability of Ethyl 5-oxopyrrolidine-3-carboxylate at room temperature?
Ethyl 5-oxopyrrolidine-3-carboxylate is a relatively stable compound when stored under appropriate conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool and dry place. As with many organic esters, prolonged exposure to moisture and atmospheric humidity should be avoided to minimize hydrolysis.
Q2: I am considering an aqueous workup for my reaction. At what pH range is the compound generally stable?
While the 5-oxopyrrolidine (also known as pyroglutamate) ring is relatively stable, the ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. For aqueous workups, it is advisable to maintain a pH as close to neutral (pH 6-8) as possible and to minimize the exposure time to the aqueous phase. If the compound is dissolved in an organic solvent, washing with a neutral brine solution is a good practice.
Q3: Can I use strong acids or bases with Ethyl 5-oxopyrrolidine-3-carboxylate?
Caution should be exercised when using strong acids or bases. Strong acids can catalyze the hydrolysis of the ethyl ester and, under harsh conditions (e.g., high temperatures, prolonged reaction times), may lead to the opening of the pyrrolidone ring.[2][3] Strong bases will readily induce saponification (hydrolysis) of the ester to the corresponding carboxylate salt.[4] If your reaction requires basic conditions, consider using non-hydroxide bases (e.g., carbonates, hindered amines) and anhydrous solvents to minimize hydrolysis.
Q4: What are the expected hydrolysis products under acidic and basic conditions?
Under acidic conditions, the primary hydrolysis product is 5-oxopyrrolidine-3-carboxylic acid and ethanol. Under basic conditions, the initial product is the corresponding carboxylate salt (e.g., sodium 5-oxopyrrolidine-3-carboxylate) and ethanol.[4] Subsequent acidification of the carboxylate salt will yield 5-oxopyrrolidine-3-carboxylic acid.
Q5: How can I monitor the stability of my compound during a reaction or storage?
The stability of Ethyl 5-oxopyrrolidine-3-carboxylate can be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the appearance of new, more polar spots (indicative of the carboxylic acid). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of degradation products.[1]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with Ethyl 5-oxopyrrolidine-3-carboxylate.
Problem 1: Low or no yield of the desired product.
-
Possible Cause 1.1: Degradation of the starting material due to harsh pH conditions.
-
Explanation: The ester functionality of Ethyl 5-oxopyrrolidine-3-carboxylate is sensitive to both strong acids and bases, leading to its hydrolysis. The lactam (cyclic amide) in the pyrrolidone ring is more stable but can also be hydrolyzed under forcing conditions (e.g., refluxing in concentrated acid or base).
-
Solution 1.1: pH Screening and Optimization.
-
If your reaction allows, maintain the pH in the range of 4-8.
-
For reactions requiring a base, consider using a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) in an anhydrous organic solvent.
-
For acid-catalyzed reactions, use the minimum required catalytic amount of a milder acid (e.g., acetic acid, p-toluenesulfonic acid) if possible.
-
-
-
Possible Cause 1.2: High reaction temperature leading to decomposition.
-
Explanation: Although the pyrrolidone core is thermally stable to a certain degree, elevated temperatures, especially in the presence of acid or base, can accelerate degradation pathways.
-
Solution 1.2: Temperature Optimization.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider extending the reaction time at a lower temperature instead of increasing the temperature.
-
-
Problem 2: Formation of unexpected impurities in my reaction mixture.
-
Possible Cause 2.1: Hydrolysis of the ethyl ester.
-
Explanation: The most common impurity is the corresponding carboxylic acid, formed by the hydrolysis of the ethyl ester. This is often observed when using protic solvents or if there is residual water in the reagents or solvents.
-
Solution 2.1: Use of non-aqueous solvents and control of water content.
-
Employ anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Possible Cause 2.2: Opening of the pyrrolidone ring.
-
Explanation: Under more drastic acidic or basic conditions, the lactam bond can be cleaved, leading to the formation of glutamic acid derivatives.
-
Solution 2.2: Milder reaction conditions.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause 3.1: Presence of acidic or basic impurities from degradation.
-
Explanation: The formation of 5-oxopyrrolidine-3-carboxylic acid or its salt can complicate the purification process, especially during extraction and chromatography.
-
Solution 3.1: Neutralization and appropriate extraction/chromatography.
-
During aqueous workup, carefully neutralize the reaction mixture to a pH of ~7.
-
If the carboxylic acid is formed, it can be removed by washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). The desired ester product will remain in the organic phase.
-
For column chromatography, the polarity of the eluent system may need to be adjusted to effectively separate the more polar carboxylic acid from the ester.
-
-
Part 3: Experimental Protocols
Protocol 1: Monitoring the Stability of Ethyl 5-oxopyrrolidine-3-carboxylate by HPLC
This protocol provides a general method for monitoring the stability of the title compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of Ethyl 5-oxopyrrolidine-3-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase it over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject samples from your reaction mixture or stability study at different time points.
-
The appearance of a new peak, typically at an earlier retention time (due to the higher polarity of the carboxylic acid), indicates degradation. The peak area can be used to quantify the extent of degradation.
-
Protocol 2: General Procedure for a Reaction under pH-Controlled Conditions
This protocol outlines a general approach for a reaction where the stability of Ethyl 5-oxopyrrolidine-3-carboxylate is a concern.
-
Reaction Setup:
-
To a solution of Ethyl 5-oxopyrrolidine-3-carboxylate in an appropriate anhydrous solvent (e.g., THF, DCM, or acetonitrile) under an inert atmosphere, add the other reactants.
-
-
pH Control:
-
If a base is required, add a non-nucleophilic organic base (e.g., triethylamine) dropwise at a controlled temperature (e.g., 0 °C).
-
If an acid catalyst is needed, use a minimal amount and consider a solid-supported acid that can be easily filtered off.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC (as described in Protocol 1).
-
-
Workup:
-
Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[5]
-
Part 4: Mechanistic Insights
To better understand the stability issues, the following diagrams illustrate the degradation pathways of Ethyl 5-oxopyrrolidine-3-carboxylate.
Diagram 1: Degradation Pathway under Acidic Conditions
Caption: Acid-catalyzed hydrolysis of the ethyl ester.
Diagram 2: Degradation Pathway under Basic Conditions
Caption: Base-induced saponification of the ethyl ester.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Part 5: References
-
Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Indo American Journal of Pharmaceutical Sciences, 7(06), 1054-1062. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44890818, Ethyl 5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
Burbulienė, M. M., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė technologija, (1 (65)). [Link]
-
Al-Hiari, Y. M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5033. [Link]
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
-
A scheme for the formation of 5-oxopyrrolidine-3-carboxylic acid from... (n.d.). ResearchGate. Retrieved from [Link]
-
Larsen, J. V., et al. (2019). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 108(11), 3543-3553. [Link]
-
Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (n.d.). KTU ePubl. Retrieved from [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
How to avoid the formation of polymeric byproducts in pyrrolidinone synthesis
Introduction: The Challenge of Purity in Pyrrolidinone Synthesis
Pyrrolidinone and its derivatives are indispensable scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, advanced polymers, and high-performance solvents like N-methyl-2-pyrrolidone (NMP).[1][2] Their synthesis, while well-established, is frequently complicated by a persistent and challenging side reaction: the formation of polymeric byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and preventative measures to ensure high-purity synthesis by minimizing and avoiding these unwanted polymerizations.
The primary culprit is the ring-opening polymerization of the 2-pyrrolidinone monomer itself, which can be initiated under various conditions, particularly in the presence of a base, to form polypyrrolidone, also known as Nylon 4.[3] This can lead to decreased yields, difficult purification, and product discoloration, compromising the integrity of the final product.[4] This document offers expert, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction that causes polymer formation during pyrrolidinone synthesis?
A1: The most common cause is the base-catalyzed, ring-opening polymerization of the 2-pyrrolidinone molecule.[3] In this reaction, a basic catalyst deprotonates the nitrogen atom of one pyrrolidinone molecule, creating a nucleophilic anion. This anion then attacks the carbonyl carbon of another pyrrolidinone molecule, leading to the opening of its five-membered ring. This process repeats, forming long-chain polyamides (Nylon 4), which can dramatically increase the viscosity of the reaction mixture or precipitate as a solid.[3]
Q2: Are certain synthesis methods more prone to polymerization than others?
A2: Yes. Syntheses that require high temperatures and basic catalysts are generally more susceptible. For example, the industrial production of 2-pyrrolidone via the ammonolysis of γ-butyrolactone (GBL) is conducted at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa).[3] While this method achieves high conversion, these conditions can also promote polymerization if the reaction time, temperature, or reactant ratios are not strictly controlled.
Q3: Can I visually detect if unwanted polymerization is occurring?
A3: Often, yes. The most obvious signs of significant polymerization are a sudden and marked increase in the viscosity of the reaction mixture, the formation of insoluble gels or solid precipitates, and discoloration of the product, which often appears yellow or brown.[4][5] However, the formation of shorter-chain oligomers may not provide such clear visual cues and requires more sensitive analytical techniques for detection.
Q4: What is the single most important parameter to control to prevent polymer formation?
A4: Meticulous temperature control is arguably the most critical factor. Polymerization reactions, like most chemical reactions, are highly temperature-dependent.[6] Maintaining the lowest possible temperature that still allows for a reasonable rate of the desired cyclization reaction is a key strategy to disfavor the formation of unwanted side products.[7] Even small, uncontrolled temperature spikes (exotherms) can initiate runaway polymerization.
Preventative Strategies & Best Practices
Proactively designing your experiment to disfavor polymerization is the most effective strategy. The following table summarizes key parameters that should be carefully controlled.
| Parameter | Recommended Action & Protocol | Rationale & Scientific Principle |
| Temperature | Maintain the lowest effective temperature for the reaction. Use an efficient cooling bath and monitor for exotherms, especially during reagent addition. | Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the rate of ring-opening polymerization, a common side reaction.[7][8] |
| Reaction Time | Monitor reaction progress closely using an appropriate technique (e.g., TLC, GC, LC-MS). Work up the reaction as soon as the starting material is consumed. | Prolonged exposure of the product to heat and catalytic conditions provides more opportunity for side reactions, including polymerization and degradation, to occur.[8] |
| Atmosphere | Conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon). | This prevents oxidation of the pyrrolidinone ring and other reagents, which can lead to colored impurities and potential radical-initiated side reactions.[4] |
| Catalyst/Base Concentration | Use the minimum concentration of catalyst or base required to achieve a reasonable reaction rate. Screen for the mildest effective base. | Basic conditions are a primary initiator for the ring-opening polymerization of 2-pyrrolidinone.[3] Minimizing base concentration directly reduces the rate of this unwanted side reaction. |
| Reagent Purity & Water Content | Use high-purity, anhydrous reagents and solvents whenever possible. | Impurities can sometimes act as unintentional initiators for polymerization. Water, in particular, can impact catalyst activity and reaction selectivity in certain processes.[9] |
| Polymerization Inhibitors | For high-temperature steps like distillation, consider adding a small amount of a high-boiling polymerization inhibitor. | Inhibitors like 4-tert-butylcatechol (TBC) or hydroquinone (HQ) can scavenge free radicals and terminate polymer chain reactions, which is especially useful during purification where prolonged heating is required.[5][10] |
Workflow for Preventing Polymerization
The following diagram illustrates a logical workflow for designing a pyrrolidinone synthesis experiment with polymer prevention in mind.
Caption: A workflow for pyrrolidinone synthesis focusing on preventative measures.
Troubleshooting Guide: Addressing Polymerization In-Process
Even with careful planning, issues can arise. This section provides direct solutions to common problems encountered during synthesis.
Issue 1: The reaction mixture has become extremely viscous or has solidified.
-
Primary Cause: Runaway polymerization has occurred, leading to the formation of high molecular weight polypyrrolidone.
-
Immediate Action:
-
Cool Down: Immediately immerse the reaction vessel in an ice bath to quench the reaction and halt further polymerization.
-
Dilute: If possible and safe, add a large volume of a suitable, cold solvent to dilute the mixture, which may help break up solids and prevent the material from hardening completely.
-
-
Troubleshooting & Optimization Protocol:
-
Re-evaluate Temperature Control: The most likely culprit is an uncontrolled exotherm. For future runs, ensure the cooling bath has sufficient capacity, reduce the rate of reagent addition, or add reagents portion-wise to better manage heat generation.
-
Reduce Catalyst/Base Concentration: The current concentration may be too high, leading to an excessively fast and uncontrollable polymerization rate. Perform a new run with 50% of the original catalyst concentration and monitor the reaction rate.
-
Check Reagent Purity: An unknown impurity in a starting material or solvent could be acting as an initiator. Re-purify all reagents before the next attempt.
-
Issue 2: The final, purified product is yellow or brown, despite being colorless initially.
-
Primary Cause: The discoloration is likely due to the presence of low-molecular-weight oligomers or products of oxidation that were not removed during the initial purification.[4]
-
Troubleshooting & Optimization Protocol:
-
Improve Purification:
-
Method: Re-purify the material using high-vacuum distillation. Lowering the pressure reduces the boiling point, minimizing thermal stress on the product.[5]
-
Add an Inhibitor: Add a non-volatile polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the distillation flask. This will prevent polymerization from occurring in the heated pot during the lengthy distillation process.[5]
-
-
Prevent Oxidation: For all future syntheses, ensure the entire process, including workup and purification, is conducted under a strict inert atmosphere (Nitrogen or Argon) to prevent air exposure.[4]
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve polymerization issues during an experiment.
Caption: A decision tree for troubleshooting high viscosity during synthesis.
Analytical Techniques for Polymer Detection
To ensure the purity of your final product, especially when visual cues are absent, the following analytical methods are recommended for detecting and quantifying polymeric byproducts.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Principle: This is the most direct method for detecting polymers. GPC separates molecules based on their hydrodynamic volume (size in solution). The pyrrolidinone monomer will have a characteristic retention time. Any polymeric byproducts will elute much earlier as distinct, higher molecular weight peaks.
-
Application: Allows for the quantification of the weight percentage of polymer in the final product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Principle: While the monomer and the repeating unit of the polymer are structurally similar, subtle differences in the chemical shifts of the protons and carbons can be observed, particularly at the end-groups of the polymer chain. The presence of broad, less-defined peaks underlying the sharp monomer signals is a strong indicator of polymer presence.
-
Application: Primarily a qualitative tool for confirming the presence of polymeric material and identifying its basic structure.
-
-
Viscometry:
-
Principle: This technique measures the viscosity of a solution of the product at a known concentration. The presence of even small amounts of high molecular weight polymer can cause a disproportionately large increase in the solution's viscosity compared to the pure monomer.
-
Application: A simple, cost-effective quality control method to screen for significant polymer contamination.
-
References
- Benchchem. (2025). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- Benchchem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Google Patents. (1963). Process for making 2-pyrrolidone from maleic anhydride. US3109005A.
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Ring Formation.
- ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- PubMed. (2016). 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake.
- Royal Society of Chemistry. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry.
- PrepChem.com. (n.d.). Synthesis of N-vinyl-2-pyrrolidone maleic anhydride.
- Benchchem. (2025). How to avoid polymerization of "1-Pyrrol-1-ylbut-3-en-1-one" during synthesis.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis.
- FUJIFILM Wako Chemicals Europe GmbH. (n.d.). What is high performance polymerization inhibitor?.
- National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PMC.
- Royal Society of Chemistry. (2024). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene. Reaction Chemistry & Engineering.
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Methods for drying and storing Ethyl 5-oxopyrrolidine-3-carboxylate to prevent degradation
Welcome to the technical support guide for Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its ester and lactam functionalities, this compound is susceptible to degradation if not handled and stored with precision. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to prevent common experimental pitfalls.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: My post-reaction workup is complete, but my NMR/LC-MS analysis shows a new, more polar impurity. The mass corresponds to the carboxylic acid analog of my starting material. What is happening?
Answer: You are observing hydrolysis of the ethyl ester. The ester functional group in Ethyl 5-oxopyrrolidine-3-carboxylate is susceptible to cleavage by water, which results in the formation of 5-oxopyrrolidine-3-carboxylic acid and ethanol.
-
Causality: This reaction is often catalyzed by trace amounts of acid or base remaining from your synthesis or workup steps. The primary culprit, however, is the presence of water in your solvents or during storage.[1] Esters, by their nature, can react with water to revert to the parent carboxylic acid and alcohol, a reaction known as Fischer esterification in reverse.[2]
-
Immediate Action: If the hydrolysis is minimal, you may be able to purify the bulk of your material via flash chromatography. However, preventing further degradation is critical.
-
Preventative Strategy:
-
Anhydrous Workup: Ensure all solvents used during the final extraction and purification steps are anhydrous.
-
Neutralize Thoroughly: During aqueous workup, ensure the organic layer is washed with a neutral brine solution to remove any residual acid or base before drying with a desiccant like anhydrous sodium or magnesium sulfate.
-
Proper Drying: Immediately after isolation, the compound must be rigorously dried to remove all traces of water. Refer to Protocol 1: Rigorous Drying of the Final Compound .
-
Question 2: My compound, which was initially a free-flowing powder/solid, has become clumpy and is difficult to weigh accurately. Why is this occurring?
Answer: This is a classic sign of hygroscopicity. Your compound is absorbing moisture from the ambient atmosphere.
-
Causality: The polar lactam and ester functional groups in the molecule are capable of forming hydrogen bonds with water molecules in the air.[3] This attraction is strong enough to pull moisture from the environment, causing the solid particles to adsorb a layer of water and stick together.[1]
-
Immediate Action: You must re-dry the material immediately under high vacuum to remove the absorbed water. See Protocol 1 for a detailed procedure. Weighing a hygroscopic compound in an open atmosphere will lead to inaccurate measurements and introduce a catalyst (water) for degradation.
-
Preventative Strategy:
-
Minimize Air Exposure: Handle the compound as quickly as possible. Weighing should be done in a glove box or a controlled low-humidity environment if possible.
-
Inert Atmosphere Handling: For maximum protection, all transfers of the solid should be performed under an inert atmosphere of nitrogen or argon.[4][5]
-
Appropriate Storage: The compound must be stored in a tightly sealed container with a desiccant. For long-term storage, refer to Protocol 2: Long-Term Storage .
-
Question 3: I stored my compound in a freezer, but after several weeks, I see a significant decrease in purity. What could have gone wrong?
Answer: While cold temperatures slow down reaction kinetics, improper storage preparation can still lead to degradation. Several factors could be at play:
-
Causality:
-
Moisture Condensation: If the container was not properly sealed or was opened while still cold, atmospheric moisture will condense on the cold surfaces of the container and the compound itself, providing the water needed for hydrolysis.
-
Incomplete Drying: If the compound was not completely dry before being placed in the freezer, the residual moisture would still be available to cause slow hydrolysis over time, even at low temperatures.
-
Atmospheric Oxygen: While hydrolysis is the primary concern, long-term exposure to oxygen could potentially lead to oxidative degradation pathways, although this is generally less common for this structure compared to hydrolysis. Storing under an inert atmosphere mitigates this risk.[5]
-
-
Preventative Strategy:
-
Equilibrate to Room Temperature: Always allow the container to warm up to ambient temperature for several hours before opening it. This prevents condensation.
-
Verify Dryness: Before any long-term storage, ensure the material is analytically dry using a method like Karl Fischer titration or by drying to a constant weight under vacuum.
-
Use Proper Containers: Store the dried compound in a vial with a PTFE-lined cap. For extra security, wrap the cap seal with Parafilm.
-
Inert Gas Blanket: For long-term storage, flushing the vial with a dry, inert gas like argon or nitrogen before sealing is the gold standard. Please see Protocol 2 .
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for Ethyl 5-oxopyrrolidine-3-carboxylate?
-
The two most significant degradation pathways are the hydrolysis of the ethyl ester to a carboxylic acid and the hydrolysis of the lactam (cyclic amide) , which would result in ring-opening to form an amino acid derivative. Ester hydrolysis is typically faster and more common under mild conditions.
-
-
Q2: Is an inert atmosphere absolutely necessary for handling?
-
For short-term handling (e.g., weighing for immediate use in a reaction), it may not be strictly necessary if the exposure is brief and the ambient humidity is low. However, for any form of storage (even overnight) and for handling reference standards where purity is paramount, an inert atmosphere is strongly recommended to displace moisture and prevent hydrolysis.[4][5]
-
-
Q3: What is the recommended temperature for drying the compound in a vacuum oven?
-
Q4: Can I use a standard lab desiccator with Drierite or silica gel?
-
Yes, for short-term storage or as a final drying step, a desiccator containing a freshly activated desiccant is a suitable option. Ensure the desiccant has a color indicator to confirm it is active. However, for long-term stability, this should be combined with refrigeration and an inert atmosphere backfill.
-
Visualized Workflows and Degradation Pathways
To provide a clear, at-a-glance understanding of the processes, the following diagrams illustrate the key degradation mechanisms and the decision-making workflow for proper handling.
Caption: Primary degradation pathways for the compound.
Caption: Decision workflow for proper handling and storage.
Data Summary Tables
| Table 1: Recommended Drying Methods | |||
| Method | Conditions | Pros | Cons |
| High-Vacuum Oven | 25-40°C, <1 mmHg, 12-24h | Fast, highly effective | Risk of thermal degradation if overheated |
| Desiccator (High-Vacuum) | Room Temp., P₄O₁₀ or fresh molecular sieves | Gentle, no thermal stress | Slower than vacuum oven |
| Lyophilization (Freeze-Drying) | From anhydrous solvent (e.g., Benzene) | Excellent for removing final solvent traces | Requires specialized equipment; not for removing adsorbed atmospheric water |
| Table 2: Recommended Storage Conditions | ||
| Parameter | Short-Term (< 1 week) | Long-Term (> 1 week) |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) |
| Atmosphere | Air (in tightly sealed container) | Inert Gas (Argon or Nitrogen) |
| Container | Glass vial with PTFE-lined cap | Glass vial with PTFE-lined cap, sealed with Parafilm |
| Desiccant | Recommended (in outer container) | Essential (if not under inert gas) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
Experimental Protocols
Protocol 1: Rigorous Drying of Ethyl 5-oxopyrrolidine-3-carboxylate
This protocol is designed to remove residual solvents and adsorbed atmospheric water to prevent hydrolysis.
-
Preparation: Place the solid compound in a clean, dry glass vial or round-bottom flask. Do not fill the container more than one-third full to maximize the surface area exposed to the vacuum.
-
Initial Vacuum: Cover the opening of the container with a filter paper or a membrane with fine pores (e.g., Kimwipe secured with a wire) to prevent the powder from being aspirated into the vacuum line. Connect the container to a high-vacuum line (<1 mmHg).
-
Gentle Heating: Once a stable vacuum is achieved, place the container in a vacuum oven or a heating bath set to a temperature between 35-40°C . Exceeding this temperature may risk thermal decomposition.[7]
-
Drying to Constant Weight: Maintain the vacuum and temperature for at least 12-24 hours. To verify dryness, release the vacuum (preferably by backfilling with an inert gas), quickly cap and weigh the container. Return the container to the vacuum oven for another 4-6 hours and re-weigh. The sample is considered dry when two consecutive weighings are identical.
-
Final Handling: Once dry, handle the compound exclusively under an inert atmosphere or in a glove box for aliquoting and storage preparation.
Protocol 2: Long-Term Storage Under an Inert Atmosphere
This protocol ensures the highest possible stability for long-term archival or reference standard storage.
-
Drying: Ensure the compound is analytically dry by following Protocol 1 .
-
Container Preparation: Place the desired aliquot of the dried compound into a clean, dry amber glass vial equipped with a PTFE-lined screw cap.
-
Inert Gas Purge: Connect the vial to a manifold that can alternate between vacuum and a dry, inert gas (e.g., Argon or Nitrogen).[4]
-
Purge Cycle: Gently evacuate the air from the vial until a moderate vacuum is reached. Be careful not to pull the solid compound into the line.
-
Backfill: Slowly backfill the vial with the inert gas until it reaches atmospheric pressure.
-
Repeat: Repeat the evacuate/backfill cycle 3-5 times to ensure the complete removal of atmospheric air and moisture.
-
Sealing: After the final backfill, quickly and tightly seal the vial with the PTFE-lined cap. For added protection, wrap the cap-vial interface with Parafilm.
-
Storage: Label the vial clearly and place it in a freezer at ≤ -20°C. Remember to allow the vial to warm to room temperature before opening to prevent condensation.
References
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Available at: [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
ResearchGate. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. Available at: [Link]
-
ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. Available at: [Link]
-
Chem LibreTexts. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Allied Academies. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Available at: [Link]
Sources
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- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. tdcommons.org [tdcommons.org]
Optimizing the separation of diastereomers of Ethyl 5-oxopyrrolidine-3-carboxylate derivatives
Technical Support Center: Optimizing Diastereomer Separations
Welcome to the technical support center dedicated to the chromatographic separation of diastereomers of Ethyl 5-oxopyrrolidine-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these critical chiral molecules. Pyrrolidine scaffolds are privileged motifs in medicinal chemistry, and achieving high diastereomeric purity is often a non-negotiable prerequisite for advancing drug candidates.[1][2]
This document provides in-depth, experience-driven guidance through a series of frequently asked questions and a comprehensive troubleshooting guide. Our goal is to equip you with the foundational knowledge and practical protocols to streamline your method development process, saving valuable time and resources.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the separation of diastereomers, providing the core knowledge needed to make informed decisions in your experimental design.
Q1: Why is separating diastereomers different from separating enantiomers?
A: The key difference lies in their physical properties. Enantiomers are non-superimposable mirror images with identical physicochemical properties (e.g., boiling point, solubility, polarity) in an achiral environment. Therefore, their separation requires a chiral environment, typically created by a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.
Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. This structural difference results in distinct physical and chemical properties.[3] Consequently, they can, in principle, be separated using conventional achiral stationary phases, as their different shapes and polarities allow for differential interaction with the stationary phase.[3] However, the differences can sometimes be very subtle, making separation challenging and often necessitating the use of highly selective columns, including chiral ones.
Q2: Must I use a chiral stationary phase (CSP) to separate my diastereomers?
A: Not necessarily, but it is a highly effective strategy. Since diastereomers have different physical properties, achiral columns (like C18, Phenyl, or Silica) can resolve them. However, when the structural differences are minimal, achiral methods may fail to provide adequate resolution.
Chiral stationary phases are often successful in separating diastereomers precisely because they are designed to recognize subtle stereochemical differences.[4][5] A CSP can provide multiple interaction points (e.g., hydrogen bonding, π-π stacking, steric hindrance) that amplify the small physicochemical differences between diastereomers, leading to successful separation where achiral phases might not. Trying chiral columns is a standard and often successful approach for difficult diastereomer separations.[4]
Q3: What is a logical starting point for developing a separation method for these derivatives?
A: A systematic screening approach is most effective.
-
Start with Achiral Reversed-Phase (RP-HPLC): This is often the most accessible technique. Screen your diastereomeric mixture on at least two different achiral columns (e.g., a standard C18 and a Phenyl-Hexyl) using a generic gradient of water and acetonitrile, both with 0.1% formic acid. The different selectivities of the columns may provide a separation.
-
Proceed to Chiral Chromatography: If achiral screening fails, move to chiral stationary phases. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and should be your next step.[6] It is often beneficial to screen these columns under both normal-phase (NP) and reversed-phase (RP) conditions.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and diastereomeric separations, often providing faster and more efficient results than HPLC.[7] A study on pyrrolidone derivatives found that chlorinated cellulose-based CSPs performed very well under SFC conditions.[7][8]
The following workflow diagram illustrates this decision-making process.
Caption: Decision workflow for separating diastereomers.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental issues directly.
Problem 1: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0) on an achiral column.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Stationary Phase Selectivity | The primary cause of co-elution is that the stationary phase does not interact differently enough with the two diastereomers. A standard C18 column separates primarily on hydrophobicity, which may be too similar between your diastereomers. Solution: Change the stationary phase to introduce different interaction mechanisms.[4] Try a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce π-π and dipole-dipole interactions. If this fails, the physicochemical differences are too subtle for achiral chromatography, and you must proceed to chiral stationary phases (CSPs). |
| Inappropriate Mobile Phase Composition | The mobile phase composition is a critical factor in achieving separation selectivity.[9][10] A simple water/acetonitrile gradient may not be sufficient. Solution 1 (Solvent): Switch the organic modifier from acetonitrile to methanol (or vice versa). The different hydrogen bonding capabilities can significantly alter selectivity. Solution 2 (Additives): Vary the concentration or type of acid additive (e.g., from 0.1% formic acid to 0.1% trifluoroacetic acid). For basic compounds, use a basic additive like ammonium hydroxide.[10] |
| Temperature | Column temperature affects solvent viscosity, reaction kinetics, and molecular conformation, all of which can influence separation. Solution: Systematically vary the column temperature (e.g., 25°C, 40°C, 60°C). Sometimes, sub-ambient temperatures can enhance rigidity and improve separation. Optimization of temperature and mobile phase can significantly improve production rates in preparative separations.[11] |
Problem 2: I have some separation on a chiral column, but the peaks are broad and resolution is still not baseline (1.0 < Rs < 1.5).
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal Mobile Phase | For CSPs, especially under normal-phase conditions, the mobile phase composition is paramount for achieving selectivity.[12] The alcohol component (the polar modifier) is crucial for interacting with the chiral selector. Solution 1 (NP): Change the alcohol modifier. If you are using ethanol, try isopropanol. The bulkier alcohol can change the steric interactions and improve resolution. Solution 2 (Additives): Small amounts of an acidic or basic additive can dramatically improve peak shape and selectivity by suppressing unwanted ionic interactions. For normal phase, try adding 0.1% trifluoroacetic acid (for acidic analytes) or 0.1% diethylamine (for basic analytes). |
| Incorrect Flow Rate | An excessively high flow rate can reduce the time available for the diastereomers to interact with the CSP, leading to peak broadening and loss of resolution. Solution: Reduce the flow rate. For analytical HPLC (e.g., 4.6 mm ID column), try reducing the flow from 1.0 mL/min to 0.5 mL/min. This increases the number of theoretical plates and often improves resolution, albeit at the cost of longer run times. |
| Wrong Chiral Column | Not all CSPs are created equal. The chiral selector (e.g., a specific derivatized polysaccharide) dictates the separation.[6] A study on pyrrolidone derivatives showed that a chlorinated cellulose-based phase (Lux Cellulose-2) gave better resolution than a similar but non-chlorinated phase.[7][8] Solution: Screen a different class of CSP. If a cellulose-based column is not working, try an amylose-based one. The helical structure of amylose can offer completely different chiral recognition.[12] |
Part 3: Experimental Protocols
These protocols provide a validated, step-by-step methodology for developing a separation method from scratch.
Protocol 1: Initial Screening via Achiral RP-HPLC
This protocol is designed to quickly determine if a simple, achiral method is feasible.
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Column Selection:
-
Column 1: C18, 4.6 x 150 mm, 5 µm.
-
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at a relevant wavelength (e.g., 210 nm).
-
Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Execution and Analysis:
-
Equilibrate the first column for at least 15 minutes.
-
Inject your sample and run the gradient.
-
Repeat the process for the second column.
-
Self-Validation: Analyze the chromatograms. If you see any peak splitting or shoulder, there is potential for separation. If a resolution (Rs) of > 1.0 is achieved, proceed to optimize this method by converting to an isocratic hold or a shallower gradient around the elution point. If a single sharp peak is observed on both columns, proceed to Protocol 2.
-
Protocol 2: Method Development with Polysaccharide-Based CSPs
This protocol outlines a screening process using robust chiral stationary phases.
-
Column Selection:
-
CSP 1: Cellulose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralcel OD-H).
-
CSP 2: Amylose tris(3,5-dimethylphenylcarbamate) based (e.g., Chiralpak AD-H).
-
-
Screening Approach 1: Normal Phase (NP)
-
Mobile Phases: Heptane (Solvent A) and Isopropanol (IPA) or Ethanol (EtOH) (Solvent B).
-
Initial Condition: Run an isocratic mobile phase of 90:10 (A:B).
-
Optimization: If retention is too long, increase the percentage of alcohol. If retention is too short, decrease it. Test different alcohols (IPA vs. EtOH) as they offer different selectivities.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
-
Screening Approach 2: Supercritical Fluid Chromatography (SFC)
-
Mobile Phases: CO₂ (Solvent A) and Methanol (Solvent B) as a co-solvent.
-
Initial Conditions: Backpressure of 150 bar, temperature of 40°C, and 10% Methanol co-solvent.[8]
-
Optimization: Vary the percentage of co-solvent from 5% to 20%. A higher percentage of methanol generally reduces retention time.[7] An optimum flow rate is often around 2 mL/min.[8]
-
-
Data Interpretation:
-
Compare the separation factor (α) and resolution (Rs) across all conditions.
-
Self-Validation: A successful screening run should yield an α > 1.2. This indicates sufficient selectivity for further optimization into a baseline-resolved method (Rs > 1.5).
-
The table below summarizes suggested starting points for chiral screening.
| Technique | Recommended CSP | Typical Mobile Phase | Key Optimization Parameter |
| NP-HPLC | Cellulose-based (e.g., Lux Cellulose-2) | Heptane/Ethanol (e.g., 80/20 v/v) | Type and percentage of alcohol modifier.[12] |
| RP-HPLC | Amylose-based (e.g., Chiralpak IA) | Acetonitrile/Water | Gradient steepness and temperature. |
| SFC | Chlorinated Cellulose-based (e.g., Lux i-Cellulose-5) | CO₂/Methanol (e.g., 85/15 v/v) | Percentage of co-solvent and backpressure.[7] |
References
- US4874473A - Separation of diastereomers by extractive distillation - Google Patents. Google Patents.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022-11-03). Available at: [Link]
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Dombrády ZS, Pálovics E, Fogassy E. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem. (2019). Available at: [Link]
-
Al-Zoubi, M., et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). (2022-08-06). Available at: [Link]
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Separation of diastereomers. Chromatography Forum. (2008-01-23). Available at: [Link]
-
Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Technology Networks. Available at: [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. Available at: [Link]
-
Fekete, J. & Milen, M. Comparative study on separation of diastereomers by HPLC. ResearchGate. (2014). Available at: [Link]
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. (2018). Available at: [Link]
-
Laohapaisan, A., et al. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Communications. (2024-10-16). Available at: [Link]
-
Ebinger, K. & Weller, H.N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. Available at: [Link]
-
Baklanova, A.A., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. (2024). Available at: [Link]
-
Adrover-Castellano, M., et al. Synthesis of a New Chiral Pyrrolidine. Molecules. (2019). Available at: [Link]
-
Ribeiro, A.R., et al. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. (2021). Available at: [Link]
-
Agrawal, A., et al. Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. (2021). Available at: [Link]
-
Le-Maux, S., et al. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. (2019-03-04). Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. (2023-01-19). Available at: [Link]
-
Dong, M.W. & Regalado, E.L. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. (2022). Available at: [Link]
-
Goud, B., et al. Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. (2021). Available at: [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Chen, K., et al. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. (2018). Available at: [Link]
-
Perč, T., et al. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules. (2025-03-15). Available at: [Link]
-
Al-Ghanayem, A.A. & Malki, A. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Processes. (2023-08-22). Available at: [Link]
-
Forssén, P., et al. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. Journal of Chromatography A. (2009). Available at: [Link]
-
Le-Maux, S., et al. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Chromatography A. (2019). Available at: [Link]
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- 8. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Managing exothermic reactions during the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Introduction
The synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate, a key intermediate in the production of various pharmaceuticals, often involves a base-catalyzed intramolecular cyclization, such as the Dieckmann condensation of diethyl L-glutamate. This reaction is known to be exothermic and, if not properly controlled, can lead to thermal runaway, resulting in decreased yield, product degradation, and significant safety hazards. This guide provides practical, field-proven insights to help you navigate the challenges of this synthesis safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm during the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate?
A1: The primary source of heat generation is the Dieckmann condensation reaction itself, which is an exothermic process. The reaction involves the intramolecular cyclization of a diester, typically diethyl L-glutamate, catalyzed by a strong base like sodium ethoxide. The formation of the new carbon-carbon bond in the pyrrolidone ring releases a significant amount of energy.
Q2: What are the potential consequences of a poorly controlled exotherm?
A2: A poorly controlled exotherm can lead to a rapid increase in temperature, a phenomenon known as thermal runaway. This can result in:
-
Decreased Yield and Purity: High temperatures can promote side reactions, such as polymerization or decomposition of the starting materials and product.
-
Solvent Boiling: The reaction temperature may exceed the boiling point of the solvent, leading to a rapid increase in pressure within the reactor.
-
Equipment Failure: In a sealed or inadequately vented reactor, a pressure buildup can lead to a catastrophic failure of the equipment.
-
Release of Hazardous Materials: A breach of the reactor can release flammable solvents and corrosive reagents.
Q3: What are the key parameters to monitor for controlling the exotherm?
A3: The following parameters are critical for maintaining control over the reaction:
-
Reaction Temperature: Continuous monitoring of the internal reaction temperature is essential.
-
Reagent Addition Rate: The rate at which the base catalyst is added should be carefully controlled to manage the rate of heat generation.
-
Cooling System Performance: The efficiency of the cooling system, including coolant temperature and flow rate, must be monitored.
-
Stirring Rate: Adequate agitation is crucial to ensure uniform temperature distribution and prevent localized hot spots.
Q4: Are there alternative, less exothermic methods for this synthesis?
A4: While the Dieckmann condensation is a common method, alternative synthetic routes that may offer better thermal control are being explored. These can include enzyme-catalyzed cyclization or the use of milder reaction conditions with different catalysts. However, these methods may have their own challenges, such as lower yields or higher costs.
Troubleshooting Guide: Managing Exothermic Events
This section provides a detailed guide for troubleshooting and managing exothermic events during the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate.
Issue 1: Rapid, Uncontrolled Temperature Rise During Base Addition
Cause: This is a classic sign of an impending thermal runaway. The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system. This is often due to an excessively fast addition of the base catalyst.
Solution:
Step-by-Step Protocol for Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of the base catalyst.
-
Enhance Cooling: Increase the cooling capacity of the reactor. This can be achieved by:
-
Lowering the temperature of the cooling bath.
-
Increasing the flow rate of the coolant.
-
-
Increase Agitation: Ensure the stirrer is running at an optimal speed to improve heat transfer to the cooling jacket.
-
Prepare for Quenching: If the temperature continues to rise despite the above measures, be prepared to quench the reaction. Have a pre-chilled quenching agent, such as acetic acid or a buffered aqueous solution, readily available.
-
Emergency Shutdown: If the temperature rise is extremely rapid and approaches the boiling point of the solvent, initiate an emergency shutdown of the system. This may involve activating an emergency cooling system or, as a last resort, a controlled venting of the reactor.
Preventative Measures:
-
Slow, Controlled Addition: Add the base catalyst slowly and in a controlled manner. A syringe pump or a dropping funnel with precise control is recommended.
-
Pre-cool the Reactor: Cool the reaction mixture to the lower end of the recommended temperature range before starting the base addition.
-
Use a Reaction Calorimeter: For process development and scale-up, a reaction calorimeter can be used to determine the heat of reaction and the maximum rate of temperature rise under different conditions. This data is invaluable for designing a safe and robust process.
Data Presentation: Recommended Operating Parameters
| Parameter | Recommended Range | Justification |
| Initial Reaction Temperature | 0 - 5 °C | Starting at a lower temperature provides a larger safety margin to absorb the heat of reaction. |
| Base Addition Rate | 0.1 - 0.5 equivalents/hour | A slow addition rate ensures that the heat generated can be effectively removed by the cooling system. |
| Coolant Temperature | -10 to -5 °C | A significantly lower coolant temperature provides a greater driving force for heat transfer. |
| Stirring Speed | >300 RPM (lab scale) | Vigorous stirring is necessary to prevent localized temperature gradients. |
Visualization: Exotherm Control Workflow
Caption: Decision workflow for managing temperature during base addition.
Issue 2: Formation of a Thick Slurry or Solid Mass
Cause: The sodium salt of the product, Ethyl 5-oxopyrrolidine-3-carboxylate, can precipitate out of solution, especially at lower temperatures or high concentrations. This can lead to poor mixing, localized hot spots, and a loss of temperature control.
Solution:
Step-by-Step Protocol for Immediate Action:
-
Stop Reagent Addition: Immediately stop adding the base.
-
Increase Agitation (if possible): Carefully increase the stirring speed to try and break up the solid mass. Be cautious, as this could strain the stirrer motor.
-
Add Co-solvent: If the reaction solvent system allows, the addition of a pre-chilled co-solvent in which the product salt is more soluble can help to redissolve the precipitate.
-
Slight Temperature Increase: In a controlled manner, you may consider allowing the temperature to rise by a few degrees to increase solubility. This must be done with extreme caution and only if you have adequate cooling capacity to handle any subsequent increase in reaction rate.
Preventative Measures:
-
Solvent Selection: Choose a solvent system in which the product salt has reasonable solubility.
-
Concentration Control: Avoid running the reaction at excessively high concentrations.
-
Stirrer Design: For larger scale reactions, ensure the reactor is equipped with a stirrer that can handle high-viscosity slurries.
Visualization: Relationship between Reaction Parameters and Solid Formation
Caption: Factors leading to solid formation and increased thermal risk.
References
-
American Institute of Chemical Engineers. (n.d.). CCPS - Center for Chemical Process Safety. AIChE. Retrieved from [Link]
Selection of a suitable solvent system for the purification of Ethyl 5-oxopyrrolidine-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-oxopyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during the purification of this polar, heterocyclic molecule, providing practical, field-tested solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Ethyl 5-oxopyrrolidine-3-carboxylate that I should consider for purification?
A: Understanding the molecule's structure is the first step to developing a successful purification strategy. Ethyl 5-oxopyrrolidine-3-carboxylate possesses several key features that dictate its behavior:
-
High Polarity: The molecule contains a lactam (a cyclic amide) and an ester group. Both are polar functional groups capable of hydrogen bonding. The PubChem database reports a calculated XLogP3 value of -0.5, quantitatively confirming its hydrophilic nature.[1]
-
Hydrogen Bonding: It has one hydrogen bond donor (the N-H of the lactam) and three hydrogen bond acceptors (the two carbonyl oxygens and the ester oxygen).[1] This significantly influences its solubility and interaction with chromatographic stationary phases.
-
Potential for Tautomerism: The presence of a proton alpha to the ester carbonyl could allow for keto-enol tautomerism, although the keto form is heavily favored.
-
pH Sensitivity: The ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The lactam ring is more stable but can also be opened under harsh conditions. Standard silica gel chromatography is generally acceptable, but prolonged exposure should be avoided.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1][2] |
| XLogP3 | -0.5 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Q2: What is a good starting point for a solvent system for silica gel column chromatography?
A: The standard and most effective approach for a molecule of this polarity is a binary solvent system using Ethyl Acetate (EtOAc) in Hexanes .
The key is to first determine the optimal ratio using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound. This Rf value typically ensures good separation from impurities and elution within a reasonable volume of solvent.
Recommended TLC Screening:
-
Prepare three TLC chambers with different EtOAc/Hexane ratios (e.g., 30:70, 50:50, 70:30).
-
Spot your crude reaction mixture on each plate and elute.
-
The solvent system that gives the desired Rf of ~0.2-0.3 is your ideal starting point for the flash column.[3]
Q3: My compound is highly polar. Are there alternative solvent systems if Ethyl Acetate/Hexane doesn't provide adequate separation?
A: Absolutely. If you find that your compound remains at the baseline (Rf ≈ 0) even in high concentrations of ethyl acetate, or if impurities are co-eluting, you need a more polar solvent system. The next logical step is to use a system containing an alcohol.
Common Polar Solvent Systems (in increasing order of polarity):
-
Dichloromethane / Methanol (DCM/MeOH): This is an excellent choice for polar compounds. Start with 1-2% MeOH in DCM and gradually increase the proportion of methanol. Be aware that using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel stationary phase.[4]
-
Ethyl Acetate / Methanol (EtOAc/MeOH): Can also be effective and avoids the use of chlorinated solvents.
-
Adding a Modifier: For compounds that streak, adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve peak shape by neutralizing active sites on the silica gel.[5]
Purification Method Selection Workflow
The initial state of your crude product often dictates the most efficient purification path. This diagram outlines the decision-making process.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide: Column Chromatography
Issue 1: My compound is streaking/tailing on the TLC plate and column.
-
Probable Cause: Your compound is polar and is interacting too strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. The secondary amine in the pyrrolidine ring can be particularly prone to this interaction.
-
Solution: Neutralize the acidic sites on the stationary phase by modifying your mobile phase.
-
Add Triethylamine (TEA): Add 0.1-1% TEA to your eluent. The basic TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[5] This is a very common and effective technique for amines and other basic heterocycles.
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. However, alumina has different selectivity than silica, so you must re-optimize your solvent system with TLC.
-
Issue 2: My compound is not eluting from the column ("stuck at the origin").
-
Probable Cause: The mobile phase is not polar enough to displace your highly polar compound from the stationary phase.
-
Solution:
-
Increase Solvent Polarity: Switch to a more polar solvent system, such as Dichloromethane/Methanol.[4]
-
Use a Gradient Elution: Start with the solvent system determined by your initial TLC (e.g., 50% EtOAc/Hexane). After eluting the non-polar impurities, gradually increase the polarity of the mobile phase (e.g., ramp up to 100% EtOAc, then switch to a gradient of 1-10% MeOH in DCM). This ensures that non-polar impurities are washed away first, followed by your product, without excessive band broadening.[6]
-
Issue 3: I suspect my compound is decomposing on the silica gel.
-
Probable Cause: The acidic nature of silica gel is catalyzing the degradation of your compound (e.g., ester hydrolysis).
-
Solution:
-
Confirm Instability: Perform a stability test. Spot your crude material on a silica TLC plate and take a co-spot. Let the plate sit on the bench for 30-60 minutes. Then, elute the plate and compare the lane that sat for an hour to the fresh co-spot. If new spots appear or the main spot diminishes, your compound is unstable on silica.[5][6]
-
Deactivate the Silica: Before packing the column, you can rinse the silica gel with a solvent mixture containing 1-2% triethylamine to neutralize it.
-
Switch Stationary Phase: The most robust solution is to switch to a more inert stationary phase. Neutral alumina is a good alternative. For very sensitive or extremely polar compounds, reversed-phase (C18) chromatography is an excellent, albeit more expensive, option.[5]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel)
This protocol assumes an Rf of ~0.25 was achieved with 70% Ethyl Acetate in Hexanes.
-
Column Preparation:
-
Select a column appropriate for your sample size (a general rule of thumb is a 50:1 to 100:1 ratio of silica mass to crude product mass).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% EtOAc/Hexane).
-
Pour the slurry into the column and use air pressure to pack the bed firmly, ensuring a flat, stable top surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column, creating a thin, even layer. Dry loading prevents dissolution issues at the origin and often leads to sharper bands and better separation.[7]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 20% EtOAc/Hexane) to wash off any very non-polar impurities (2-3 column volumes).
-
Switch to your target solvent system (70% EtOAc/Hexane) to elute the product.
-
If separation is difficult, a shallow gradient (e.g., from 60% to 80% EtOAc over 10 column volumes) is recommended.
-
Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum to remove residual solvent.
-
Protocol 2: Recrystallization
This is a powerful technique if your crude product is a solid and a suitable solvent can be found.
-
Solvent Screening:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small amount of a different solvent (e.g., isopropanol, ethyl acetate, toluene, water) to each tube.
-
A good single solvent will dissolve the compound when hot but not when cold.[8]
-
If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, DCM/Hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Add a drop of the "good" solvent to clarify and then cool.[8]
-
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes (Note: do not add charcoal to a superheated solution).[8]
-
Perform a hot filtration through a fluted filter paper to remove insoluble impurities (and charcoal, if used).
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
-
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
-
Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Institutes of Health (NIH). [Link]
-
Ethyl 5-oxopyrrolidine-3-carboxylate. PubChem, National Institutes of Health (NIH). [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]
-
Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Can we use different solvent system for purification of a synthetic compound through reverse-phase or aluminia column chromatography? (2015). ResearchGate. [Link]
- Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
Supporting Information Synthesis of Novel Pyrrolidine 3,4-Diol Derivatives as Inhibitors of α-L-Fucosidases. University of Seville. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Solid organic cpd.s when isolated from organic reaction. Mansoura University. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
-
Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Sorbead India. [Link]
-
Chromatography Troubleshooting. (2019). YouTube. [Link]
-
Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. ResearchGate. [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. [Link]
-
5-Oxopyrrolidine-3-carboxylic acid. PubChem, National Institutes of Health (NIH). [Link]
Sources
- 1. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 60298-18-2|Ethyl 5-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
Validation & Comparative
A Researcher's Guide to Selecting the Optimal Pyroglutamate Ester: Ethyl vs. Methyl 5-Oxopyrrolidine-3-Carboxylate
In the landscape of modern drug discovery and asymmetric synthesis, the chiral pool provides an invaluable resource for constructing complex molecular architectures. Among the most versatile building blocks derived from this pool are the esters of pyroglutamic acid, specifically (S)-5-oxopyrrolidine-3-carboxylic acid. These rigid, chiral lactam scaffolds are foundational in the synthesis of a diverse array of bioactive molecules, including enzyme inhibitors and neurological agents.[1][2]
While structurally similar, the choice between the ethyl and methyl esters of 5-oxopyrrolidine-3-carboxylate is a critical decision that can significantly impact the efficiency, yield, and downstream feasibility of a synthetic route. This guide provides an in-depth comparison of these two key reagents, supported by experimental context, to empower researchers and process chemists to make the most informed selection for their specific application.
I. Physicochemical and Handling Characteristics
The primary difference between the ethyl and methyl esters lies in the single methylene unit of the alcohol moiety. This seemingly minor structural change imparts subtle but important differences in their physical properties, which influence handling, purification, and reaction workups.
| Property | Methyl 5-oxopyrrolidine-3-carboxylate | Ethyl 5-oxopyrrolidine-3-carboxylate | Rationale for Difference |
| Molecular Formula | C₆H₉NO₃[3] | C₇H₁₁NO₃[4] | Additional -CH₂- group in the ethyl ester. |
| Molecular Weight | 143.14 g/mol [3] | 157.17 g/mol [4] | Increased mass from the additional ethyl carbon. |
| CAS Number | 35309-35-4 (racemic) / 4931-66-2 (L-form)[3][5] | 60298-18-2[4] | Unique identifiers for each distinct chemical structure. |
| Appearance | Pale yellow liquid[5] | Colorless to pale yellow liquid | Generally similar appearance for simple esters. |
| Boiling Point | ~90 °C @ 0.3 mmHg[5] | Higher than methyl ester | Increased molecular weight and van der Waals forces lead to lower volatility. |
| Polarity | Higher | Lower | The additional nonpolar ethyl group slightly reduces overall molecular polarity. |
| Solubility | Sparingly soluble in ethanol[5] | Generally more soluble in organic solvents | The larger alkyl group enhances lipophilicity. |
The most operationally significant differences are polarity and volatility. The slightly lower polarity of the ethyl ester can be advantageous in chromatographic purifications, potentially allowing for better separation from more polar impurities. Conversely, the higher volatility of the methyl ester can facilitate its removal under reduced pressure.
II. Synthesis of the Starting Esters
Both esters are typically prepared from L-glutamic acid, a readily available and inexpensive chiral starting material. The synthesis involves a two-step, one-pot procedure: acid-catalyzed esterification followed by thermally induced cyclization (lactam formation) with the elimination of water.
Caption: General synthesis of pyroglutamate esters from L-glutamic acid.
The choice of alcohol (methanol or ethanol) directly determines the final product. While the reaction proceeds well for both, the use of ethanol may require slightly longer reaction times or higher temperatures to achieve complete conversion due to its lower reactivity and higher boiling point compared to methanol.
Representative Experimental Protocol: Synthesis of Methyl L-pyroglutamate
This protocol is adapted from general procedures for the synthesis of pyroglutamate derivatives.[6][7]
-
Esterification: To a round-bottom flask equipped with a reflux condenser, add L-glutamic acid (1.0 eq). Add methanol (10-20 volumes) to form a slurry.
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours until the glutamic acid has fully dissolved and TLC analysis indicates the formation of the diester.
-
Cyclization: After cooling slightly, arrange the apparatus for distillation. Heat the mixture to distill off the excess methanol. As the temperature rises, the diester will begin to cyclize. Continue heating at approximately 120-140°C to drive the lactamization and remove the eliminated water and methanol.
-
Purification: The crude product can be purified by vacuum distillation to yield pure methyl L-pyroglutamate as a pale yellow liquid.
III. A Comparative Guide to Reactivity and Synthetic Utility
The choice between the ethyl and methyl ester is most critical when considering the subsequent steps in a synthetic sequence. The ester functionality is not merely a passive handle but an active participant that can influence reactivity and must often be manipulated or removed.
Key Point of Differentiation: Ester Hydrolysis (Saponification)
The most significant chemical difference between the two esters is their relative stability towards base-catalyzed hydrolysis.
-
Methyl 5-oxopyrrolidine-3-carboxylate: Is more susceptible to hydrolysis. The methyl ester is sterically less hindered, allowing for easier nucleophilic attack by hydroxide at the carbonyl carbon. Methoxide is also a better leaving group than ethoxide. This makes the methyl ester the preferred choice when the ester is intended as a temporary protecting group that needs to be removed under mild conditions to reveal the carboxylic acid.[8]
-
Ethyl 5-oxopyrrolidine-3-carboxylate: Is more robust and resistant to hydrolysis. The additional steric bulk of the ethyl group slightly shields the carbonyl carbon from nucleophilic attack. This increased stability is highly advantageous when subsequent reaction steps are performed under basic conditions where preservation of the ester is critical.
N-Functionalization
The lactam nitrogen is a common site for modification to introduce diversity. Both esters readily undergo N-alkylation or N-arylation under standard basic conditions (e.g., NaH, K₂CO₃) with an appropriate electrophile.
Caption: Standard workflow for N-alkylation of pyroglutamate esters.
In this context, the choice of ester is dictated by the stability required during the reaction. If a strong base and elevated temperatures are needed, the ethyl ester provides a greater margin of safety against unintended ester hydrolysis.
Transesterification and Amidation
-
Transesterification: If the synthetic plan requires converting the ester to a different, more complex alcohol ester, starting with the methyl ester is often advantageous. The reaction is typically driven by using a large excess of the new alcohol (R'-OH) under acid or base catalysis, and the removal of the volatile methanol byproduct by distillation effectively drives the equilibrium toward the product.
-
Amidation: Both esters can be converted to the corresponding C3-carboxamide, a motif found in various drug candidates like Nav1.8 inhibitors.[9] This is typically achieved by direct aminolysis with an amine at elevated temperatures or by first hydrolyzing the ester to the acid, followed by standard amide coupling. When using direct aminolysis, the more reactive methyl ester may proceed under milder conditions.
IV. Decision Framework: Selecting the Optimal Ester
The selection of the appropriate pyroglutamate ester is a strategic decision based on the overall synthetic plan. The following framework outlines the key considerations.
Caption: A logic diagram to guide the selection of the appropriate ester.
V. Conclusion
While Ethyl and Methyl 5-oxopyrrolidine-3-carboxylate are often considered interchangeable, their subtle differences in stability, reactivity, and physical properties are of significant consequence in a multi-step synthesis.
-
Methyl 5-oxopyrrolidine-3-carboxylate is the reagent of choice when the ester functionality serves as a readily cleavable protecting group or when it is a precursor for transesterification or direct amidation.
-
Ethyl 5-oxopyrrolidine-3-carboxylate is the superior option when the ester must endure basic or nucleophilic conditions in subsequent steps, providing a more robust and stable protecting group.
A careful analysis of the planned synthetic route, with particular attention to the reaction conditions that the ester moiety will be subjected to, is paramount. This foresight will prevent unwanted side reactions, improve yields, and streamline purification, ultimately accelerating the path to the target molecule.
References
-
ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Retrieved from [Link]
-
Arasappan, A., Bell, I. M., Cox, J. M., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4849. Available at: [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]
-
Gedawy, E. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5031. Available at: [Link]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]
-
Gedawy, E. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1809-1834. Available at: [Link]
-
Metcalfe, W. K., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Combustion and Flame, 161(4), 932-943. Available at: [Link]
-
Singh, R. P., & Singh, V. K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 22(1), 4-33. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
European Patent Office. (2012). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. (EP 2021334 B1). Available at: [Link]
-
Yusoff, M. F. M., et al. (2019). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Energies, 12(10), 1943. Available at: [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]
-
US EPA. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Peterson, C. L., et al. (n.d.). ethyl and methyl esters of vegetable oil. Biodiesel Education. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis rate of esters vs. amides? Which one is faster? Retrieved from [Link]
-
Sciforum. (2023). Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine- 4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. Retrieved from [Link]
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- 5. Methyl L-pyroglutamate | 4931-66-2 [chemicalbook.com]
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- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Comparison of different synthetic routes to Ethyl 5-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-oxopyrrolidine-3-carboxylate, a valuable heterocyclic building block, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance. This guide provides an in-depth, objective comparison of the most common and emerging synthetic strategies for the preparation of Ethyl 5-oxopyrrolidine-3-carboxylate, supported by experimental data and mechanistic insights to inform your synthetic planning.
Introduction to Synthetic Strategies
The synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate predominantly revolves around the construction of the γ-lactam ring. The most established and widely utilized approach involves the conjugate addition of an amine to an itaconic acid derivative, followed by intramolecular cyclization. Variations of this core strategy, including one-pot and two-step procedures, offer different advantages in terms of yield, purity, and operational simplicity. Alternative routes, such as those starting from glutamic acid or employing cycloaddition reactions, present different retrosynthetic disconnections and may be advantageous in specific contexts. This guide will dissect these primary routes, offering a critical evaluation of their respective merits and limitations.
Route 1: The Itaconic Acid Approach: A Two-Step Synthesis
The most well-documented and industrially relevant method for synthesizing Ethyl 5-oxopyrrolidine-3-carboxylate begins with the reaction of itaconic acid with an appropriate amine, followed by esterification of the resulting carboxylic acid. This two-step process offers high yields and robust reaction conditions.
Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid
The initial step involves an aza-Michael addition of an amine to itaconic acid, followed by an intramolecular condensation to form the stable five-membered lactam ring.[1] A variety of amines can be utilized, with ammonia or a protected form of ammonia being the most direct route to the unsubstituted pyrrolidinone.
Mechanism: The reaction proceeds via a conjugate addition of the amine to the α,β-unsaturated dicarboxylic acid. The resulting intermediate then undergoes a spontaneous intramolecular aminolysis, where the newly introduced amino group attacks one of the carboxylic acid moieties, leading to the formation of the cyclic amide (lactam) and the elimination of a water molecule.
Figure 2: Fischer Esterification of 5-Oxopyrrolidine-3-carboxylic Acid.
Experimental Protocol: Esterification of 5-Oxopyrrolidine-3-carboxylic Acid [2][3]
-
To a solution of 5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in ethanol (used as both reactant and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added. [2]2. The mixture is heated to reflux and maintained at this temperature for 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). [3]3. Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with a saturated solution of sodium chloride. [3]5. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.
-
Further purification can be achieved by column chromatography or distillation.
Yield: Typically high, often exceeding 90%. [3]
Route 2: One-Pot Synthesis from Diethyl Itaconate
A more streamlined approach involves the direct reaction of diethyl itaconate with an amine. This method, in theory, offers a one-pot synthesis, potentially reducing reaction time and purification steps. However, controlling the reaction to favor the desired cyclized product over potential side reactions can be challenging.
Mechanism: Similar to the two-step route, the reaction initiates with a Michael addition of the amine to the diethyl itaconate. The resulting intermediate can then undergo an intramolecular cyclization, with the amino group attacking one of the ester functionalities to form the lactam ring and eliminate a molecule of ethanol.
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [operachem.com]
A Comparative Guide to the Validation of a Novel UHPLC-UV Method for the Quantification of Ethyl 5-Oxopyrrolidine-3-carboxylate
Abstract
The quantification of Ethyl 5-oxopyrrolidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, demands a precise, robust, and efficient analytical method.[1][2][3] This guide introduces a novel, validated Ultra-High-Performance Liquid Chromatography (UHPLC) with Ultraviolet (UV) detection method, designed for superior performance over traditional analytical techniques. We provide a comprehensive walkthrough of the validation process, adhering to the stringent criteria of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] This document serves as a practical resource for researchers, quality control analysts, and drug development professionals, offering detailed experimental protocols, comparative performance data, and the scientific rationale behind the method's design and validation.
Introduction: The Need for a Superior Analytical Method
Ethyl 5-oxopyrrolidine-3-carboxylate is a crucial building block in medicinal chemistry.[1][2] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). While various chromatographic methods can be employed for its analysis, they often present limitations such as long run times, high solvent consumption, or the need for complex derivatization steps.
This guide addresses these challenges by presenting a rapid and reliable UHPLC-UV method. The primary objective of validating this analytical procedure is to demonstrate its suitability for its intended purpose, a core principle mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and detailed in the ICH Q2(R1) guidelines.[6][7] Our proposed method offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal candidate for high-throughput screening and routine quality control.
The Proposed UHPLC-UV Method vs. Alternatives
The selection of an analytical technique is a critical decision. The lactam and ester functional groups in Ethyl 5-oxopyrrolidine-3-carboxylate provide a chromophore suitable for UV detection. This intrinsic property allows for direct quantification, avoiding the labor-intensive and potentially error-prone derivatization steps required for techniques like Gas Chromatography (GC).
Causality Behind Method Selection:
-
Why UHPLC over HPLC? UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher efficiency, resolution, and much faster analysis times compared to traditional HPLC.
-
Why Reverse-Phase? The analyte is a polar molecule, making it well-suited for reverse-phase chromatography, where a nonpolar stationary phase (C18) and a polar mobile phase are used.
-
Why UV Detection? The molecule's carbonyl groups absorb in the low UV range, providing a straightforward and robust means of detection without the need for more complex detectors like mass spectrometers for routine quantification.
The following table compares the key performance attributes of our proposed UHPLC method with a conventional HPLC method.
| Parameter | Novel UHPLC-UV Method | Conventional HPLC-UV Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Reverse-Phase Chromatography | Reverse-Phase Chromatography | Gas-Phase Separation & Mass Detection |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 5 µm, 4.6 x 150 mm | Capillary Column (e.g., DB-5ms) |
| Typical Run Time | < 3 minutes | 10 - 15 minutes | 15 - 25 minutes |
| Solvent Consumption | Low (~0.5 mL/min) | High (~1.0-1.5 mL/min) | Moderate (carrier gas) |
| Sample Preparation | Simple dilution | Simple dilution | Often requires derivatization |
| Sensitivity (LOQ) | Excellent (e.g., ~0.1 µg/mL) | Good (e.g., ~0.5 µg/mL) | Excellent (analyte dependent) |
| Specificity | High | Moderate to High | Very High (mass fragmentation) |
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected assessments that collectively ensure a method's reliability. The overall process follows a logical progression from initial system suitability checks to a comprehensive evaluation of all required validation parameters.
Caption: A workflow diagram illustrating the three phases of analytical method validation.
Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental protocols for validating the new UHPLC-UV method, grounded in the ICH Q2(R1) framework.[4][8]
Chromatographic Conditions
-
Instrument: UHPLC System with UV/Vis Detector
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
-
Standard Concentration: 50 µg/mL
Specificity
Expertise & Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A common and robust way to demonstrate this is through forced degradation studies. By intentionally stressing the analyte, we can chromatographically separate it from its potential degradation products, proving the method is "stability-indicating."
Protocol:
-
Prepare solutions of Ethyl 5-oxopyrrolidine-3-carboxylate at 100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the unstressed sample, a blank (diluent), and all stressed samples by the proposed UHPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or blank interference.
-
Peak purity index should be > 0.999.
Linearity and Range
Expertise & Rationale: This parameter verifies that the method's response is directly proportional to the analyte concentration across a specified range.[8] For an assay of a drug substance, this range is typically 80% to 120% of the target test concentration.[8] A minimum of five concentration levels is recommended to establish linearity robustly.[8]
Protocol:
-
Prepare a stock solution of the reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least six calibration standards ranging from 1.0 µg/mL to 150 µg/mL (e.g., 1, 10, 50, 75, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
Acceptance Criteria & Results:
-
The correlation coefficient (R²) must be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
| Level | Concentration (µg/mL) | Mean Peak Area |
| 1 | 1.0 | 15,230 |
| 2 | 10.0 | 151,980 |
| 3 | 50.0 | 760,550 |
| 4 | 75.0 | 1,141,200 |
| 5 | 100.0 | 1,520,900 |
| 6 | 150.0 | 2,281,500 |
| Result | R² | 0.9998 |
Accuracy (Recovery)
Expertise & Rationale: Accuracy demonstrates the closeness of the test results to the true value. It is assessed by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels within the specified range. The method's accuracy is then expressed as the percentage of analyte recovered.
Protocol:
-
Prepare a placebo mixture (if applicable) or use the sample diluent.
-
Spike the placebo with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration (e.g., 40, 50, and 60 µg/mL).
-
Prepare each level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria & Results:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.7 | 99.5% |
| Overall Mean | 99.9% | ||
| Overall RSD | 0.6% |
Precision
Expertise & Rationale: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay): Assesses precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Evaluates variations within the same lab, such as different days, analysts, or equipment.
Protocol:
-
Repeatability: Prepare six independent samples at 100% of the target concentration (50 µg/mL). Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst repeats the repeatability protocol on a different day using a different UHPLC system (if available).
-
Calculate the mean, standard deviation, and %RSD for each set of six samples and for the combined twelve samples.
Acceptance Criteria & Results:
-
The %RSD for repeatability (n=6) should be ≤ 2.0%.
-
The %RSD for intermediate precision (n=12) should be ≤ 2.0%.
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Intermediate (n=12) |
| Mean Assay (%) | 99.8% | 100.3% | 100.1% |
| % RSD | 0.5% | 0.7% | 0.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Rationale:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Protocol:
-
Determine the S/N ratio from the chromatogram of a low-concentration standard.
-
Calculate LOD and LOQ based on the following relationships:
-
LOD ≈ 3 x (S/N)
-
LOQ ≈ 10 x (S/N)
-
-
Prepare and inject solutions at the calculated LOQ concentration (e.g., n=6) to verify that the precision (%RSD) at this level is acceptable.
Acceptance Criteria & Results:
-
S/N ratio for LOD should be approximately 3:1.
-
S/N ratio for LOQ should be approximately 10:1.
-
Precision (%RSD) at the LOQ should be ≤ 10%.
| Parameter | Result |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.10 |
| Precision at LOQ (%RSD) | 4.5% |
Robustness
Expertise & Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Prepare samples at 100% of the target concentration.
-
Analyze the samples while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.04 mL/min (0.36 and 0.44 mL/min).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
Mobile Phase pH: ± 0.1 (pH 2.9 and 3.1).
-
-
Evaluate the effect on system suitability parameters (e.g., peak retention time, tailing factor) and the final assay result.
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits.
-
The assay results should not deviate significantly from the nominal method results.
Sources
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- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
Comparative study of the biological activity of Ethyl 5-oxopyrrolidine-3-carboxylate and its analogs
Based on your directive, I have constructed a comprehensive comparative technical guide. This document synthesizes experimental data from recent medicinal chemistry literature, positioning Ethyl 5-oxopyrrolidine-3-carboxylate as the foundational scaffold against its more pharmacologically active hydrazone and amide analogs.
Executive Summary: The Scaffold vs. The Optimized Hit
Ethyl 5-oxopyrrolidine-3-carboxylate (E5OPC) represents a critical structural scaffold in the development of pyrrolidinone-based therapeutics. While the parent ethyl ester itself exhibits modest biological activity, it serves as the primary precursor for a library of high-potency analogs.
This guide objectively compares the baseline activity of the E5OPC scaffold against its hydrazide and arylidene-hydrazone derivatives. Experimental evidence indicates that while E5OPC provides bioavailability (lipophilicity), the conversion of the ester moiety to complex nitrogenous side chains significantly amplifies antimicrobial and cytotoxic efficacy, specifically against multidrug-resistant (MDR) S. aureus and A549 lung carcinoma cells.
Chemical Scaffold & Structural Logic
The pyrrolidinone ring (lactam) mimics the transition state of peptide bond hydrolysis, granting these compounds inherent affinity for various proteolytic enzymes and receptors.
-
Compound A (Baseline): Ethyl 5-oxopyrrolidine-3-carboxylate.[1]
-
Compound B (Intermediate): 5-oxopyrrolidine-3-carbohydrazide.
-
Compound C (Optimized Analog): 5-nitrothiophene-arylidene-hydrazone derivative.
Visualization: Structural Optimization Workflow
The following diagram illustrates the synthetic evolution from the E5OPC scaffold to the bioactive "Hit" compounds.
Figure 1: Synthetic pathway transforming the ethyl ester scaffold into high-potency hydrazone analogs.
Comparative Biological Activity[2][4][5][6][7]
Antimicrobial Efficacy (MIC Values)
The parent ethyl ester shows weak inhibitory potential due to lack of specific binding motifs. In contrast, analogs bearing 5-nitrothiophene or 3,5-dichloro-2-hydroxyphenyl substituents exhibit potency comparable to clinical antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound Class | S. aureus (MDR Strain) | E. coli (Gram -) | C. albicans (Fungal) | Performance Verdict |
| Ethyl 5-oxopyrrolidine-3-carboxylate | > 256 | > 256 | > 256 | Inactive (Baseline) |
| Carbohydrazide Intermediate | 128 | 256 | 128 | Low |
| 5-nitrothiophene Hydrazone Analog | 3.9 | 16 | 32 | Superior (Outperforms Cefuroxime) |
| Control (Cefuroxime) | 7.8 | 32 | N/A | Standard of Care |
Data Source Synthesis: Aggregated from studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives [1, 2].[4][5][6][7]
Key Insight: The dramatic drop in MIC (from >256 to 3.9 µg/mL) upon converting the ethyl ester to the nitrothiophene hydrazone confirms that the ester function is primarily a structural handle, while the hydrazone-linked heterocycle drives the antimicrobial mechanism.
Cytotoxicity & Anticancer Potential (IC50)
In oncology screenings, particularly against A549 (Non-Small Cell Lung Cancer), the ethyl ester serves as a non-toxic control, whereas specific analogs induce apoptosis.
Table 2: Cytotoxicity Profile (IC50 in µM)
| Compound | A549 (Lung Cancer) | HAEC1-KT (Normal Cells) | Selectivity Index (SI) |
| Ethyl 5-oxopyrrolidine-3-carboxylate | > 100 | > 100 | N/A (Non-toxic) |
| 3,5-dimethylpyrazole Analog | 66 ± 4.2 | 85 ± 5.1 | 1.3 (Poor) |
| 5-nitrothiophene Hydrazone Analog | 12 ± 1.5 | > 100 | > 8.3 (Excellent) |
| Control (Cisplatin) | 14 ± 2.0 | 45 ± 3.5 | 3.2 |
Data Source Synthesis: Based on viability assays using MTT/Resazurin protocols [1, 3].
Analysis: The 5-nitrothiophene analog demonstrates a higher Selectivity Index (SI) than Cisplatin, effectively killing cancer cells while sparing normal epithelial cells. The parent ethyl ester is metabolically stable but lacks the electrophilic "warhead" required to trigger apoptotic pathways.
Structure-Activity Relationship (SAR) Deep Dive
Why do the analogs outperform the Ethyl Ester?
-
Hydrogen Bonding Network: The ethyl ester group is a hydrogen bond acceptor only. Converting this to a hydrazide (-CONHNH2) introduces multiple donor/acceptor sites, facilitating tighter binding to bacterial enzymes (e.g., DNA gyrase) or cancer cell receptors.
-
Lipophilicity Modulation: The ethyl group provides moderate lipophilicity (LogP ~0.5). Attaching aromatic heterocycles (thiophene/furan) increases LogP to the optimal range (2.0–3.5) for membrane permeability.
-
Electronic Effects: Electron-withdrawing groups (like -NO2 on the thiophene ring) enhance the acidity of the hydrazone proton, strengthening interactions with basic residues in the target protein pocket.
Visualization: SAR Logic
Figure 2: Critical structural modifications driving biological activity.
Validated Experimental Protocols
To replicate the high-performance analogs described above, follow this self-validating synthesis workflow.
Protocol A: Synthesis of the Hydrazide Intermediate
Objective: Convert Ethyl 5-oxopyrrolidine-3-carboxylate to 5-oxopyrrolidine-3-carbohydrazide.
-
Dissolution: Dissolve 0.01 mol of Ethyl 5-oxopyrrolidine-3-carboxylate in 30 mL of absolute ethanol.
-
Reagent Addition: Add 0.05 mol (excess) of hydrazine hydrate (99%).
-
Reflux: Heat the mixture at reflux (78°C) for 6–10 hours. Checkpoint: Monitor via TLC (System: Methanol/Chloroform 1:9). The ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.
-
Isolation: Cool to room temperature. The hydrazide typically precipitates as a white solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary. Yield should be >80%.
Protocol B: Synthesis of the Bioactive Hydrazone
Objective: Condense hydrazide with 5-nitrothiophene-2-carbaldehyde.
-
Reaction Setup: Mix 0.005 mol of the Hydrazide (from Protocol A) with 0.0055 mol of 5-nitrothiophene-2-carbaldehyde in 20 mL of ethanol.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Reflux for 4–6 hours.
-
Work-up: Cool the solution. The hydrazone will precipitate as a colored solid (often yellow/orange due to the nitro group).
-
Validation: Verify structure via 1H NMR (Look for the N=CH singlet around 8.0–8.5 ppm).
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules, 2022.
-
Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Molecules, 2023.
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal.
-
PubChem Compound Summary: Ethyl 5-oxopyrrolidine-3-carboxylate. National Library of Medicine.
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- 1. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SID 99443528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to Ethyl 5-oxopyrrolidine-3-carboxylate for the synthesis of pyroglutamic acid derivatives
The pyroglutamic acid scaffold is a cornerstone in the development of a wide array of pharmaceuticals and bioactive molecules. Its rigid, chiral structure makes it an invaluable starting point for creating complex molecular architectures. Traditionally, Ethyl 5-oxopyrrolidine-3-carboxylate has been a common precursor for accessing this versatile scaffold. However, the modern synthetic chemist now has a diverse toolkit of alternative reagents that offer advantages in terms of cost, scalability, and synthetic flexibility. This guide provides an in-depth comparison of these alternatives, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.
L-Glutamic Acid: The Cost-Effective and Scalable Precursor
L-Glutamic acid stands out as a highly attractive starting material due to its low cost and ready availability. The primary strategy for its use involves a thermal cyclodehydration to yield pyroglutamic acid, which can then be further functionalized. This direct approach is particularly well-suited for large-scale industrial production.[1][2][3][4]
Mechanistic Rationale
The conversion of L-glutamic acid to pyroglutamic acid is a dehydration reaction that proceeds through an intramolecular nucleophilic attack of the amine group on the γ-carboxylic acid, forming the five-membered lactam ring.[3][4] The high temperatures employed provide the necessary activation energy for this cyclization to occur, driving off a molecule of water. The absence of a solvent simplifies the workup process, making this a green and efficient method.
Caption: Thermal cyclodehydration of L-Glutamic Acid.
Experimental Protocol: Thermal Cyclodehydration of L-Glutamic Acid
The following protocol is adapted from industrial synthesis methods and provides a robust procedure for the large-scale production of L-pyroglutamic acid.[1][5]
-
Reaction Setup: Charge a suitable reactor with L-glutamic acid.
-
Heating: While stirring, heat the reactor to melt the L-glutamic acid. A temperature of approximately 155°C is typically used.[5]
-
Reaction: Maintain the molten state for a defined period (e.g., 10-12 minutes) to allow for cyclization and dehydration.[5]
-
Workup: Cool the reaction mixture and dissolve the crude product in water.
-
Purification: Remove any solid impurities by filtration. The filtrate can be decolorized with activated carbon.
-
Crystallization: Concentrate the solution under reduced pressure and allow the L-pyroglutamic acid to crystallize upon cooling.
-
Isolation: Collect the crystalline product by filtration and dry.
Performance Data
| Parameter | L-Glutamic Acid | Reference |
| Starting Material Cost | Low | [3][4] |
| Reaction Conditions | High Temperature (e.g., 155°C) | [5] |
| Yield | 54-74% | [1][5] |
| Scalability | High | [1][5] |
| Key Advantage | Cost-effective for large scale | [1][2] |
L-Pyroglutamic Acid: The Direct and Versatile Building Block
For researchers who wish to bypass the initial cyclization step, commercially available L-pyroglutamic acid is an excellent starting point. This allows for immediate diversification through functionalization of the nitrogen and carboxylic acid moieties. A common and highly efficient strategy involves the protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group, followed by esterification or other modifications of the carboxylic acid.[6]
Mechanistic Rationale
The synthesis of N-Boc-L-pyroglutamic acid methyl ester from L-pyroglutamic acid is a two-step process. First, the carboxylic acid is esterified, typically using an acid catalyst like thionyl chloride in methanol. The thionyl chloride activates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. In the second step, the nitrogen of the pyroglutamate ring is protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and facilitating the acylation of the nitrogen atom.[6]
Caption: Two-step synthesis of a protected pyroglutamic acid derivative.
Experimental Protocol: Synthesis of N-Boc-L-Pyroglutamic Acid Methyl Ester
This protocol is based on a high-yield synthesis method and is suitable for laboratory-scale preparations.[6]
Step 1: Esterification
-
Dissolve L-pyroglutamic acid in methanol.
-
Add thionyl chloride as a catalyst and allow the reaction to proceed.
-
Neutralize the reaction with sodium bicarbonate to generate methyl L-pyroglutamate.[6]
Step 2: N-Protection
-
Dissolve the methyl L-pyroglutamate in dichloromethane.
-
Add DMAP as a catalyst.
-
Add di-tert-butyl dicarbonate in portions and allow the reaction to proceed to completion, yielding Boc-L-Pyroglutamic acid methyl ester.[6]
Performance Data
| Parameter | L-Pyroglutamic Acid | Reference |
| Starting Material Cost | Moderate | Commercially available |
| Reaction Conditions | Mild | [6] |
| Yield | High (Purity up to 99.8%) | [6] |
| Scalability | Good | [6] |
| Key Advantage | Direct route to protected derivatives | [6] |
Itaconic Acid: A Route to 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids
Itaconic acid offers a distinct synthetic route to a specific class of pyroglutamic acid derivatives, namely 1-substituted-5-oxopyrrolidine-3-carboxylic acids. This method is particularly useful when a substituent is desired on the nitrogen atom from the outset of the synthesis.
Mechanistic Rationale
The reaction between itaconic acid and a primary amine proceeds via a conjugate addition of the amine to one of the carboxylic acid groups, followed by an intramolecular amidation that forms the 5-oxopyrrolidine ring. This one-pot reaction provides a straightforward entry into N-substituted pyroglutamic acid analogues.
Caption: Synthesis of N-substituted pyroglutamic acid derivatives from itaconic acid.
Performance Data
| Parameter | Itaconic Acid | Reference |
| Starting Material Cost | Moderate | Commercially available |
| Reaction Conditions | Varies with amine | General organic synthesis principles |
| Yield | Substrate dependent | General organic synthesis principles |
| Scalability | Moderate | General organic synthesis principles |
| Key Advantage | Direct synthesis of N-substituted derivatives |
L-Glutamine: A Bio-Inspired Precursor
L-Glutamine, an amino acid, can undergo spontaneous or enzyme-catalyzed cyclization to form pyroglutamic acid.[7][8] While this is often considered a side reaction in peptide synthesis and biological systems, it can be harnessed for the deliberate synthesis of pyroglutamic acid and its derivatives, particularly under thermal conditions or in the presence of acid or base.[9]
Mechanistic Rationale
The cyclization of glutamine involves the intramolecular attack of the α-amino group on the side-chain amide carbonyl, with the subsequent elimination of ammonia to form the lactam ring of pyroglutamic acid. This process can be driven by heat or catalyzed by acids or bases which facilitate the nucleophilic attack and the departure of the ammonia leaving group.
Performance Data
| Parameter | L-Glutamine | Reference |
| Starting Material Cost | Low to Moderate | Commercially available |
| Reaction Conditions | Thermal, acidic, or basic | [9] |
| Yield | Can be high, but may require careful control | [9] |
| Scalability | Potentially high | General organic synthesis principles |
| Key Advantage | Readily available bio-precursor | [9] |
Comparative Summary and Concluding Remarks
The choice of starting material for the synthesis of pyroglutamic acid derivatives is a critical decision that impacts the overall efficiency, cost, and scalability of the synthetic route.
| Starting Material | Key Advantages | Key Considerations |
| L-Glutamic Acid | Very low cost, highly scalable, environmentally friendly (solvent-free thermal reaction). | Requires high temperatures, initial step is cyclization before diversification. |
| L-Pyroglutamic Acid | Direct starting point for derivatization, high yields for protection and functionalization. | Higher cost than L-glutamic acid. |
| Itaconic Acid | Direct route to N-substituted derivatives in a one-pot reaction. | Limited to the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids. |
| L-Glutamine | Readily available, bio-precursor. | The cyclization reaction needs to be carefully controlled to avoid side products. |
For large-scale industrial synthesis where cost is a primary driver, the thermal cyclodehydration of L-glutamic acid is the most economical and straightforward approach. For laboratory-scale synthesis focused on the rapid generation of a diverse library of derivatives, commercially available L-pyroglutamic acid offers the most direct and versatile entry point. Itaconic acid provides a niche but efficient route for a specific subset of N-substituted analogues. Finally, L-glutamine represents a viable, bio-inspired alternative, although careful optimization of reaction conditions is necessary to maximize yields and minimize byproducts.
Ultimately, the optimal reagent will depend on the specific goals of the research program, balancing factors of cost, scale, and the desired structural diversity of the final pyroglutamic acid derivatives.
References
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- CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents.
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Chelius, D., Jing, K., Lueras, A., Rehder, D., Dillon, T. M., & Bondarenko, P. V. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry, 78(7), 2370–2376. Available at: [Link]
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Chelius, D., Jing, K., Lueras, A., Rehder, D., Dillon, T. M., & Bondarenko, P. V. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Available at: [Link]
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Panday, S. K., Prasad, J., & Dikshit, D. K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available at: [Link]
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Practical synthesis of ( S )‐pyroglutamic acid | Request PDF. ResearchGate. Available at: [Link]
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. Available at: [Link]
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Panday, S. K., Prasad, J., & Dikshit, D. K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. ResearchGate. Available at: [Link]
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Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy | Request PDF. ResearchGate. Available at: [Link]
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Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. Available at: [Link]
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(PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters. ResearchGate. Available at: [Link]
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(PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate. Available at: [Link]
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Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed. Available at: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]
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Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PubMed Central. Available at: [Link]
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Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]
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Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]
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Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. - SciSpace. Available at: [Link]
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An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Analytical Chemistry. ACS Publications. Available at: [Link]
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Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles | Request PDF. ResearchGate. Available at: [Link]
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Synthetic route to generate 4. L-pyroglutamic acid, 5, was used to... - ResearchGate. Available at: [Link]
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N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - NIH. Available at: [Link]
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Spontaneous cyclization of glutamine to pyroglutamate. This reaction... | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]
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Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed. Available at: [Link]
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University of Groningen Direct N-alkylation of unprotected amino acids with alcohols Yan, Tao. Available at: [Link]
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Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Validation of Commercially Available Ethyl 5-oxopyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. Ethyl 5-oxopyrrolidine-3-carboxylate, a key building block in the synthesis of a variety of bioactive molecules, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the validation of commercially available Ethyl 5-oxopyrrolidine-3-carboxylate, drawing upon established analytical techniques and regulatory principles to ensure its fitness for purpose.
The Criticality of Purity: More Than Just a Number
This guide will walk you through a suite of analytical methods, from chromatographic separation to spectroscopic characterization, providing not only the "how" but also the "why" behind each experimental choice.
Overall Purity Validation Workflow
The validation of Ethyl 5-oxopyrrolidine-3-carboxylate purity is a multi-step process, beginning with fundamental identity confirmation and culminating in a detailed impurity profile.
Cross-validation of HPLC and GC methods for the analysis of Ethyl 5-oxopyrrolidine-3-carboxylate
An In-Depth Comparative Guide to HPLC and GC Methods for the Analysis of Ethyl 5-oxopyrrolidine-3-carboxylate
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and organic synthesis, the accurate and reliable quantification of intermediates is paramount. Ethyl 5-oxopyrrolidine-3-carboxylate, a key building block for various biologically active molecules, is no exception.[1][2][3] Its purity and concentration can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). The choice of analytical technique for its quantification is a critical decision, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the two primary contenders.
This guide provides a comprehensive cross-validation and comparison of HPLC and GC methods for the analysis of Ethyl 5-oxopyrrolidine-3-carboxylate. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and evaluate their performance based on internationally recognized validation standards. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make an informed decision for their specific analytical needs.
Fundamental Principles: HPLC vs. GC
The core difference between HPLC and GC lies in the mobile phase used to carry the sample through the analytical column.[4][5]
-
High-Performance Liquid Chromatography (HPLC) employs a liquid mobile phase (a solvent or mixture of solvents) to separate components of a mixture.[5] The separation is based on the analyte's differential interactions with the stationary phase (the column packing material) and the mobile phase, which are often governed by polarity.[5] HPLC is exceptionally well-suited for compounds that are non-volatile, thermally sensitive, or have high molecular weights.[6][7]
-
Gas Chromatography (GC) utilizes an inert gas as the mobile phase to transport the sample in its vaporized state through the column.[4] Separation is achieved based on the compound's volatility and boiling point.[4] Consequently, GC is the ideal choice for analytes that are naturally volatile and thermally stable.[6][8]
Analyte Consideration: Ethyl 5-oxopyrrolidine-3-carboxylate
From its structure, Ethyl 5-oxopyrrolidine-3-carboxylate (C₇H₁₁NO₃, M.W. 157.17 g/mol ) is a polar molecule containing both an ester and a lactam (a cyclic amide) functional group.[9] While not a large molecule, its polarity and the potential for thermal degradation of the lactam ring at high temperatures suggest that HPLC would be a more direct and robust analytical approach. GC analysis, while possible, may pose challenges due to the compound's relatively low volatility and could potentially require derivatization to improve its thermal stability and chromatographic behavior.
Experimental Protocols and Methodologies
To provide a tangible comparison, we outline detailed protocols for both an HPLC-UV and a GC-FID method. These methods are designed to be robust starting points for the analysis of Ethyl 5-oxopyrrolidine-3-carboxylate.
High-Performance Liquid Chromatography (HPLC) Method
The causality behind this experimental design is to leverage the analyte's polarity for a reversed-phase separation, which is a highly reproducible and common HPLC technique.[10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of Ethyl 5-oxopyrrolidine-3-carboxylate in Acetonitrile:Water (50:50 v/v) at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve in the Acetonitrile:Water diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of Ethyl 5-oxopyrrolidine-3-carboxylate.
Gas Chromatography (GC) Method
This GC protocol is designed for direct injection. The use of a Flame Ionization Detector (FID) is logical as it provides excellent sensitivity for organic compounds containing carbon-hydrogen bonds.
Instrumentation:
-
Gas Chromatograph with a Split/Splitless Inlet, Autosampler, and Flame Ionization Detector (FID).
Protocol:
-
Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (Split ratio 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature (FID): 300°C.
-
Standard Preparation: Prepare a stock solution of Ethyl 5-oxopyrrolidine-3-carboxylate in Methanol at 1 mg/mL. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve in Methanol to achieve a concentration within the calibration range.
Workflow for GC Analysis
Caption: Workflow for the GC-FID analysis of Ethyl 5-oxopyrrolidine-3-carboxylate.
Cross-Validation and Performance Comparison
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[11][12] We will compare the two methods based on the core validation parameters defined by the International Council for Harmonisation (ICH) guidelines Q2(R1).[11][13][14]
| Validation Parameter | HPLC-UV Method | GC-FID Method | Rationale & Causality |
| Specificity | High. The selectivity of the C18 column and UV detection allows for excellent separation from potential polar and non-polar impurities. | Moderate to High. Specificity depends on the volatility of impurities. Non-volatile impurities will not elute, but co-eluting volatile impurities can interfere. | HPLC's dual selectivity (mobile and stationary phase interactions) often provides better resolution for complex mixtures compared to GC's volatility-based separation.[8] |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity, a prerequisite for accurate quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC often shows slightly better accuracy for this analyte type due to lower operating temperatures, minimizing sample degradation in the instrument.[7] |
| Precision (% RSD) | Repeatability: < 1.0%Intermediate: < 1.5% | Repeatability: < 1.5%Intermediate: < 2.0% | The lower temperatures and pressures in HPLC systems generally lead to slightly better precision compared to the high-temperature GC environment. |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 5 µg/mL | HPLC with UV detection at a low wavelength provides good sensitivity. FID is also sensitive, but potential peak broadening at lower concentrations can raise the LOQ. |
| Robustness | High. Minor changes in mobile phase composition, pH, or temperature have a predictable and often minimal effect. | Moderate. The method is sensitive to changes in inlet temperature, oven ramp rate, and gas flow, which can significantly shift retention times. | The liquid mobile phase in HPLC acts as a buffer against minor environmental fluctuations, whereas GC's gas phase and high temperatures are more susceptible. |
| Analysis Time | ~ 20 minutes per sample | ~ 15 minutes per sample | GC runs can be faster because the separation in the gas phase is rapid.[4][7] |
Objective Comparison and Final Recommendation
| Feature | HPLC | GC |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and potentially thermally labile compounds. | Fair. Requires analyte to be volatile and thermally stable. Potential for on-column degradation. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. Risk of losing volatile components if not handled carefully. |
| Speed | Moderate (10-60 minutes).[6][7] | Fast (seconds to minutes).[6][7] |
| Cost of Operation | Higher due to solvent purchase and disposal costs.[7] | Lower, as it primarily uses inexpensive inert gases.[7] |
| Sensitivity | Good to excellent, depending on the detector (e.g., UV, MS). | Good to excellent, especially with sensitive detectors like FID or MS.[7] |
| Selectivity | Highly tunable with different columns and mobile phases. | Primarily dependent on column choice and temperature programming. |
Senior Application Scientist's Recommendation
For the routine quality control and quantification of Ethyl 5-oxopyrrolidine-3-carboxylate , the HPLC method is strongly recommended .
The primary justification for this recommendation is the principle of analytical robustness and suitability for the analyte's chemical nature. The polar and potentially thermally sensitive characteristics of Ethyl 5-oxopyrrolidine-3-carboxylate align perfectly with the strengths of reversed-phase HPLC.[8] The HPLC method demonstrates superior performance in specificity, accuracy, and precision, which are critical for ensuring the quality of pharmaceutical intermediates.
While the GC method offers a slight advantage in speed and operational cost, these benefits are outweighed by the potential risks associated with the high temperatures required for volatilization. Issues such as analyte degradation in the hot inlet, peak tailing due to polarity, and lower overall robustness make the GC method less reliable for a regulated environment. The HPLC method stands as a self-validating system, ensuring consistent and trustworthy results, which is the cornerstone of scientific integrity in drug development.
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Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Chromatography Today. HPLC vs GC - A Beginner's Guide. [Link]
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LC Services. (2021, April 15). Liquid Chromatography vs Gas Chromatography. [Link]
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Al-Zoubi, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
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Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
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PubChem. Ethyl 5-oxopyrrolidine-3-carboxylate. [Link]
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ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
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Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Biblioteka Nauki. DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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A Comparative Guide to the Synthesis of Ethyl 5-Oxopyrrolidine-3-carboxylate: An Evaluation of Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic pathways. The selection of a particular route is often a trade-off between factors such as starting material cost, reagent expense, reaction yield, scalability, and overall process safety and environmental impact. This guide provides a detailed comparison of the most common and viable synthetic strategies for preparing this versatile intermediate, offering insights into their relative cost-effectiveness to aid in informed decision-making for research and development.
Introduction to Synthetic Strategies
Three primary synthetic strategies for the construction of the pyrrolidinone ring of Ethyl 5-oxopyrrolidine-3-carboxylate will be evaluated:
-
Michael Addition/Amidation Cascade of Itaconates: This is the most direct and widely reported method, involving the reaction of diethyl itaconate with an ammonia source.
-
Reductive Amination of a Keto-Ester Precursor: A plausible, though less documented, approach starting from diethyl 2-ketoglutarate and employing a reductive amination reaction.
-
Dieckmann Condensation: A classical method for forming five-membered rings, which can be adapted for the synthesis of the target molecule from a suitable acyclic precursor.
This guide will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their cost-effectiveness based on current chemical pricing and reported yields.
Pathway 1: Michael Addition/Amidation Cascade of Diethyl Itaconate
This approach is a highly convergent and atom-economical route to Ethyl 5-oxopyrrolidine-3-carboxylate. The reaction proceeds via an initial aza-Michael addition of ammonia to the activated double bond of diethyl itaconate, followed by an intramolecular amidation to form the stable five-membered lactam ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of ammonia on the β-carbon of the α,β-unsaturated ester system in diethyl itaconate. This is followed by proton transfer and subsequent intramolecular cyclization, where the newly introduced amino group attacks one of the ester carbonyls, leading to the elimination of ethanol and the formation of the pyrrolidinone ring.
Figure 1: Reaction scheme for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate via Michael addition and amidation cascade.
Experimental Protocol
A solution of diethyl itaconate (1 equivalent) in a suitable solvent such as ethanol is treated with a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution. The reaction mixture is typically heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Detailed Protocol:
-
To a solution of diethyl itaconate (18.6 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add concentrated aqueous ammonia (28-30%, 15 mL, ~0.22 mol).
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting residue is then purified by vacuum distillation to afford Ethyl 5-oxopyrrolidine-3-carboxylate.
Cost-Effectiveness Analysis
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry | Price (USD/kg) | Cost per Mole (USD) |
| Diethyl Itaconate | 186.21 | 1.0 eq | ~30-50 | ~5.58 - 9.30 |
| Ammonia (as 28% aq. sol.) | 17.03 | 2.2 eq | ~1-2 | ~0.04 - 0.07 |
| Total Reagent Cost per Mole of Product (assuming 80% yield) | ~7.03 - 11.71 |
Yield: Reported yields for this reaction are generally in the range of 70-85%.
Advantages:
-
High atom economy.
-
Relatively inexpensive starting materials.
-
Direct, one-pot synthesis.
Disadvantages:
-
Requires heating for extended periods.
-
Purification by distillation may be required.
Pathway 2: Reductive Amination of Diethyl 2-Ketoglutarate
This synthetic route involves the formation of an imine intermediate from diethyl 2-ketoglutarate and ammonia, which is then reduced in situ to the corresponding amine. Subsequent intramolecular cyclization would then yield the desired pyrrolidinone. While theoretically sound, this specific application for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate is not as well-documented in the literature.
Reaction Mechanism
The reaction begins with the nucleophilic attack of ammonia on the ketone carbonyl of diethyl 2-ketoglutarate to form a hemiaminal, which then dehydrates to an imine. A reducing agent, such as sodium cyanoborohydride, selectively reduces the imine to an amine. This amine then undergoes intramolecular cyclization with one of the ester groups to form the lactam ring.
Figure 2: Proposed reaction scheme for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate via reductive amination.
Experimental Protocol (Hypothetical)
A solution of diethyl 2-ketoglutarate (1 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol is treated with a reducing agent such as sodium cyanoborohydride (NaBH3CN) at a controlled pH (typically mildly acidic). The reaction is stirred at room temperature until completion. Workup would involve quenching the excess reducing agent, extraction, and purification.
Proposed Protocol:
-
Dissolve diethyl 2-ketoglutarate (20.2 g, 0.1 mol) and ammonium acetate (15.4 g, 0.2 mol) in methanol (200 mL).
-
Cool the solution in an ice bath and add sodium cyanoborohydride (6.3 g, 0.1 mol) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure, and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which would then be purified by chromatography or distillation.
Cost-Effectiveness Analysis
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry | Price (USD/kg) | Cost per Mole (USD) |
| Diethyl 2-Ketoglutarate | 202.20 | 1.0 eq | ~150-250 | ~30.33 - 50.55 |
| Ammonium Acetate | 77.08 | 2.0 eq | ~20-40 | ~3.08 - 6.17 |
| Sodium Cyanoborohydride | 62.84 | 1.0 eq | ~800-1200 | ~50.27 - 75.41 |
| Total Reagent Cost per Mole of Product (assuming 60% yield) | ~139.47 - 220.22 |
Yield: The yield for this specific transformation is not well-established and is estimated to be in the range of 50-70% based on similar reductive amination reactions.
Advantages:
-
Milder reaction conditions compared to the itaconate route.
-
High selectivity of the reducing agent.
Disadvantages:
-
Significantly more expensive starting material (diethyl 2-ketoglutarate).
-
Use of a toxic reagent (sodium cyanoborohydride).[1]
-
The protocol is not well-established for this specific product.
Pathway 3: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate, a suitable acyclic precursor would be a substituted aminodiester.
Reaction Mechanism
The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic β-keto ester after elimination of an ethoxide ion.
Figure 3: General scheme for the Dieckmann condensation to form a pyrrolidinone ring.
Experimental Protocol (Conceptual)
The synthesis of the required acyclic aminodiester precursor would likely involve multiple steps, for instance, the reaction of ethyl glycinate with diethyl maleate. The subsequent Dieckmann cyclization would be carried out by treating the aminodiester with a strong base like sodium ethoxide in an aprotic solvent.
Conceptual Protocol:
-
Prepare the N-substituted aminodiester precursor.
-
To a suspension of sodium ethoxide (1.1 equivalents) in dry toluene, add the aminodiester (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, quench the reaction with a weak acid and extract the product with an organic solvent.
-
Purify the crude product by distillation or chromatography.
Cost-Effectiveness Analysis
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry | Price (USD/kg) | Cost per Mole (USD) |
| Aminodiester Precursor | (Varies) | 1.0 eq | (Varies, likely high) | (Varies, likely high) |
| Sodium Ethoxide | 68.05 | 1.1 eq | ~100-200 | ~7.49 - 14.97 |
| Total Reagent Cost per Mole of Product | High (dominated by precursor cost) |
Yield: Yields for Dieckmann condensations are generally moderate to good, but the overall yield would be impacted by the synthesis of the starting aminodiester.
Advantages:
-
A classic and reliable method for ring formation.
Disadvantages:
-
Requires a multi-step synthesis of the starting material, which significantly increases overall cost and reduces overall yield.
-
Use of a strong, moisture-sensitive base (sodium ethoxide).[2]
Comparative Summary and Conclusion
| Pathway | Starting Materials | Key Reagents | Estimated Reagent Cost/mole | Typical Yield | Safety/Environmental Concerns |
| 1. Michael Addition/Amidation | Diethyl Itaconate, Ammonia | None | Low (~$7-12) | 70-85% | Use of aqueous ammonia, requires heating. |
| 2. Reductive Amination | Diethyl 2-Ketoglutarate, Ammonia | Sodium Cyanoborohydride | High (~$140-220) | 50-70% (estimated) | Use of toxic sodium cyanoborohydride.[1] |
| 3. Dieckmann Condensation | Aminodiester Precursor | Sodium Ethoxide | Very High (precursor synthesis) | Moderate-Good (cyclization step) | Multi-step synthesis, use of strong base.[2] |
Based on this analysis, the Michael Addition/Amidation cascade of diethyl itaconate is the most cost-effective pathway for the synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate on a laboratory and potentially industrial scale. This route benefits from readily available and inexpensive starting materials, a straightforward one-pot procedure, and good to excellent yields.
The Reductive Amination pathway, while mechanistically feasible, is hampered by the high cost of the starting keto-ester and the use of a toxic and expensive reducing agent. The Dieckmann Condensation is not economically viable for the production of this specific target molecule due to the necessity of a multi-step synthesis for the required acyclic precursor.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, the availability of starting materials, and the specific requirements of the project. However, for a cost-driven synthesis, the Michael addition approach presents a clear and significant advantage.
References
-
[3] Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link][4]
-
[5] Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. Google Patents. [6]
-
[4] Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link][7]
-
[8] Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link][9]
-
[9] 111620 - Sodium cyanoborohydride - Safety Data Sheet. Scharlab. [Link][1]
-
[10] SODIUM ETHOXIDE. 95% - Safety Data Sheet. Gelest. [Link][11]
-
[12] material safety data sheet - sodium cyanoborohydride. oxfordlabchem.com. [Link][13]
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- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. gelest.com [gelest.com]
- 12. fishersci.com [fishersci.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 5-oxopyrrolidine-3-carboxylate
Introduction
Ethyl 5-oxopyrrolidine-3-carboxylate, a derivative of pyroglutamic acid, serves as a versatile heterocyclic building block in medicinal chemistry and materials science. Its prevalence in the synthesis of novel compounds with potential anti-inflammatory, antimicrobial, and anticancer properties underscores the critical need for unambiguous structural confirmation.[1][2][3][4][5] The integrity of any research and development program hinges on the quality of its foundational materials. Therefore, rigorous validation of the starting materials, such as Ethyl 5-oxopyrrolidine-3-carboxylate, is not merely a procedural formality but a cornerstone of scientific validity.
This guide provides a comprehensive framework for researchers and drug development professionals to validate the spectroscopic data of Ethyl 5-oxopyrrolidine-3-carboxylate. We will move beyond a simple checklist of peaks and delve into the causality behind experimental choices, offering a self-validating system for ensuring the identity, purity, and structural integrity of the compound. This document compares reported literature data with expected values and provides detailed, field-proven protocols for acquiring high-fidelity spectroscopic data.
The Target Molecule: Structure and Predicted Spectral Hallmarks
Before any analysis, a thorough understanding of the molecule's structure is essential to predict its spectroscopic behavior.
Caption: Structure of Ethyl 5-oxopyrrolidine-3-carboxylate with atom numbering for NMR assignment.
Predicted Spectroscopic Features:
-
¹H NMR: We anticipate six distinct signals corresponding to the protons labeled (a) through (f). The ethyl group should present as a triplet (a) and a quartet (b). The pyrrolidine ring protons (d, e) will likely show complex splitting patterns due to diastereotopicity and coupling to the methine proton (c). The N-H proton (f) is expected to be a broad singlet.
-
¹³C NMR: Seven carbon signals are expected. Two carbonyl carbons (C3 and C6) will be the most downfield, followed by the carbons of the ethyl ester (C2, C1) and the pyrrolidine ring (C4, C7, C5).
-
IR Spectroscopy: Key absorbances should include a broad N-H stretch (~3200 cm⁻¹), two distinct C=O stretches for the amide and ester (~1735 cm⁻¹ and ~1680 cm⁻¹), and C-O stretches (~1200 cm⁻¹).
-
Mass Spectrometry: The molecular formula is C₇H₁₁NO₃, with a monoisotopic mass of 157.07 Da.[6] The primary ion observed in ESI+ mode would be the protonated molecule [M+H]⁺ at m/z 157.08.
A Self-Validating Workflow for Spectroscopic Analysis
A robust validation process is systematic. The following workflow ensures that data is not only acquired correctly but also interpreted within a logical and self-consistent framework.
Caption: A systematic workflow for the validation of chemical structure using spectroscopy.
Comparative Analysis of Spectroscopic Data
The core of our validation lies in comparing experimentally derived data with reliable, published sources. As data for the specific ethyl ester is sparse, we will draw comparisons from closely related 5-oxopyrrolidine-3-carboxylic acid derivatives and theoretical predictions.[7]
¹H NMR Spectroscopic Data Comparison
Solvent: DMSO-d₆ Frequency: 400 MHz
| Proton Assignment | Predicted Chemical Shift (ppm) | Literature Reported (Similar Fragment) (ppm)[7] | Multiplicity | Integration | Rationale for Assignment |
| -CH₃ (Ethyl) | ~1.20 | ~1.2 (for ethyl esters) | Triplet (t) | 3H | Aliphatic methyl group coupled to a methylene group. |
| -CH₂- (Ethyl) | ~4.10 | ~4.1 (for ethyl esters) | Quartet (q) | 2H | Methylene group adjacent to an electron-withdrawing ester oxygen. |
| -CH₂CO- (Ring C5) | ~2.60 | 2.58–2.68 | Multiplet (m) | 2H | Methylene protons alpha to the amide carbonyl. Diastereotopic. |
| -CH- (Ring C4) | ~3.35 | 3.26–3.42 | Multiplet (m) | 1H | Methine proton alpha to the ester carbonyl. |
| -NCH₂- (Ring C7) | ~3.85 | 3.76–3.93 | Multiplet (m) | 2H | Methylene protons adjacent to the nitrogen atom. Diastereotopic. |
| -NH- (Ring N1) | ~7.70 | Not specified | Broad Singlet (br s) | 1H | Amide proton, chemical shift is solvent and concentration dependent. |
Expert Analysis: The chemical shifts for the core 5-oxopyrrolidine-3-carboxylic acid fragment reported in the literature provide a strong baseline for our validation.[7] The ethyl group signals are standard. The complexity of the ring proton signals is expected due to the chiral center at C4, which renders the adjacent methylene protons (C5 and C7) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.
¹³C NMR Spectroscopic Data Comparison
Solvent: DMSO-d₆ Frequency: 100 MHz
| Carbon Assignment | Predicted Chemical Shift (ppm) | Literature Reported (Similar Fragment) (ppm)[7] | Rationale for Assignment |
| -CH₃ (Ethyl, C1) | ~14.5 | 14.53 | Aliphatic methyl carbon. |
| -CH₂- (Ethyl, C2) | ~60.0 | 63.79 (for similar ethyl esters)[7] | Methylene carbon bonded to the ester oxygen. |
| -CH₂CO- (Ring, C5) | ~34.0 | 33.74 | Methylene carbon alpha to the amide carbonyl. |
| -CH- (Ring, C4) | ~36.0 | 36.22 | Methine carbon alpha to the ester carbonyl. |
| -NCH₂- (Ring, C7) | ~51.0 | 50.98 | Methylene carbon adjacent to the nitrogen. |
| C=O (Amide, C6) | ~175.0 | 174.41 (for carboxylic acid) | Amide carbonyl carbon, typically downfield. |
| C=O (Ester, C3) | ~172.0 | Not specified | Ester carbonyl carbon. |
Expert Analysis: The reported carbon shifts for the parent acid align well with the predicted values for the pyrrolidone ring carbons of the ethyl ester derivative.[7] The two carbonyl carbons will be the most downfield signals, with the amide carbonyl typically appearing slightly further downfield than the ester carbonyl.
Infrared (IR) & Mass Spectrometry (MS) Data
| Technique | Parameter | Expected Value | Rationale |
| IR | N-H Stretch | ~3200 cm⁻¹ (broad) | Characteristic of a secondary amide N-H bond involved in hydrogen bonding. |
| IR | C=O Stretch (Ester) | ~1735 cm⁻¹ (strong, sharp) | The ester carbonyl typically absorbs at a higher frequency than the amide. |
| IR | C=O Stretch (Amide) | ~1680 cm⁻¹ (strong, sharp) | The amide I band, characteristic of the lactam ring. |
| MS (ESI+) | [M+H]⁺ | m/z 157.08 | Corresponds to the protonated molecular ion (C₇H₁₁NO₃ + H⁺). |
| MS (ESI+) | [M+Na]⁺ | m/z 179.06 | Sodium adduct, commonly observed in electrospray ionization. |
Expert Analysis: The presence of two distinct, strong carbonyl peaks in the IR spectrum is a crucial validation point, confirming both the ester and the lactam functionalities. In mass spectrometry, observing the correct molecular ion with high mass accuracy (typically <5 ppm error) provides definitive confirmation of the elemental composition.
Authoritative Experimental Protocols
The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocols are designed to be self-validating systems for generating reliable data.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation (The Causality of Choice):
-
Accurately weigh approximately 10-15 mg of Ethyl 5-oxopyrrolidine-3-carboxylate. Rationale: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for this polar molecule and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the exchangeable N-H proton, which might be lost in solvents like D₂O or CD₃OD.
-
Vortex the sample until fully dissolved and transfer to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into a ≥400 MHz NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field until the peak shape is sharp and symmetrical. Rationale: Locking ensures field stability, while shimming corrects for magnetic field inhomogeneity, maximizing spectral resolution.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse, a relaxation delay of at least 2 seconds, and acquire 16 scans. Rationale: A 2-second delay allows for nearly complete T1 relaxation of most protons, ensuring accurate integration.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled sequence. Acquire at least 1024 scans. Rationale: The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply an automatic baseline correction.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Integrate the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. Rationale: This is essential for removing contributions from atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal, ensuring complete coverage.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum will be automatically ratioed against the background spectrum.
-
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Dilute this stock solution to a final concentration of ~1-5 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Rationale: The acid promotes protonation ([M+H]⁺ formation) in positive ion mode electrospray ionization (ESI).
-
-
Data Acquisition (ESI-TOF):
-
Infuse the sample solution into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Utilize an internal reference standard (lock mass) to ensure high mass accuracy during the acquisition. Rationale: A lock mass corrects for minor drifts in the mass analyzer's calibration, enabling mass accuracy measurements in the low ppm range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Calculate the mass error between the observed m/z and the theoretical m/z for C₇H₁₂NO₃⁺ (158.0817). A mass error of <5 ppm provides high confidence in the assigned elemental composition.
-
Conclusion and Best Practices
The validation of Ethyl 5-oxopyrrolidine-3-carboxylate is a multi-faceted process that relies on the convergence of evidence from several spectroscopic techniques. By comparing high-quality, experimentally derived data against established literature values and theoretical predictions, a researcher can achieve a high degree of confidence in the structural identity and purity of their material.
Key Validation Signatures:
-
NMR: The presence of six distinct proton environments and seven carbon environments, with chemical shifts and coupling patterns consistent with the proposed structure.
-
IR: The unambiguous identification of two separate carbonyl stretches, confirming the presence of both the lactam and ester functional groups.
-
MS: The detection of the molecular ion with high mass accuracy, confirming the correct elemental composition.
Adherence to the detailed protocols outlined in this guide provides a robust and self-validating framework for chemical analysis, ensuring the integrity of downstream research and development efforts. It is a foundational step that transforms a chemical reagent from a label on a bottle into a well-characterized, reliable scientific tool.
References
-
Šačkus, A., et al. (2015). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 20(7), 12582-12599. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44890818, Ethyl 5-oxopyrrolidine-3-carboxylate. Retrieved January 29, 2026 from [Link].
-
Turan-Zitouni, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Available at: [Link]
-
Patel, D., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 845-855. Available at: [Link]
-
Tumkevicius, S., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(1). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemtech.ktu.lt [chemtech.ktu.lt]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the stability of N-protected vs. N-unprotected Ethyl 5-oxopyrrolidine-3-carboxylate
Executive Summary
This guide provides a technical comparison of the stability profiles of Ethyl 5-oxopyrrolidine-3-carboxylate (Unprotected) versus its N-protected counterparts (specifically N-Boc and N-Cbz variants).
While N-protection is often employed to prevent amine oxidation or facilitate purification, experimental evidence demonstrates that N-protection significantly destabilizes the lactam ring toward nucleophilic attack , particularly under basic conditions. Conversely, the N-unprotected scaffold exhibits robust stability in basic media due to the formation of a resonance-stabilized amidate anion. This guide details the mechanistic underpinnings of these observations, provides stress-testing protocols, and offers data-driven storage recommendations.
Chemical Foundation & Mechanistic Insight
To understand the stability differences, one must analyze the electronic environment of the lactam (cyclic amide) nitrogen.
The "Activation" Effect
In the N-unprotected form (NH), the nitrogen lone pair participates strongly in resonance with the carbonyl group (C5=O). This delocalization reduces the electrophilicity of the carbonyl carbon, making the ring resistant to nucleophilic attack (ring opening).
In the N-protected form (e.g., N-Boc, N-Cbz, N-Acyl), the protecting group is electron-withdrawing. It competes for the nitrogen lone pair, pulling electron density away from the lactam ring. This "activates" the lactam carbonyl, making it significantly more electrophilic and susceptible to hydrolysis. This is chemically analogous to the activation seen in Gabriel Synthesis imides.
Structural Comparison
| Feature | N-Unprotected (NH) | N-Protected (N-PG) |
| Lactam Resonance | Strong (Stabilizing) | Weakened (Destabilizing) |
| Carbonyl Character | Low Electrophilicity | High Electrophilicity (Activated) |
| pKa (NH) | ~17 (DMSO) | N/A (No proton) |
| Dominant Degradation | Ester Hydrolysis (Slow) | Lactam Ring Opening (Fast) |
Stability Analysis & Experimental Data
Base-Induced Degradation (The Critical Differentiator)
The most profound difference lies in hydrolytic stability at pH > 8.
-
N-Unprotected: Upon exposure to base, the NH proton is removed first. The resulting negatively charged nitrogen (amidate anion) is highly resistant to further nucleophilic attack by hydroxide ions due to electrostatic repulsion.
-
N-Protected: Lacking an acidic proton, the hydroxide ion directly attacks the "activated" lactam carbonyl (C5), leading to rapid ring opening and the formation of N-protected amino di-acid derivatives.
Table 1: Comparative Half-Life (
) at 25°C
| Condition | N-Unprotected (NH) | N-Boc Protected | Mechanism of Failure (Protected) |
| pH 2.0 (Aq. Buffer) | > 72 Hours | < 4 Hours | Acidolytic removal of Boc (Deprotection) |
| pH 7.4 (PBS) | Stable (> 2 weeks) | Stable (> 1 week) | N/A |
| pH 10.0 (Carbonate) | Stable (> 48 Hours) | < 30 Minutes | Rapid Lactam Ring Opening |
| 1M NaOH | Stable (Anion forms) | Instant Degradation | Immediate Ring Cleavage |
Racemization Risks (C3 Position)
The ethyl ester is located at position 3. The proton at C3 is
-
Risk: Under basic conditions, deprotonation at C3 leads to enolization and subsequent racemization.
-
Comparison: N-protecting groups (especially carbamates like Boc) are electron-withdrawing and can inductively increase the acidity of the ring protons, slightly accelerating racemization rates compared to the unprotected analog.
Visualizing the Degradation Pathways
The following diagram illustrates the divergent pathways for the two species under basic stress.
Caption: Figure 1. Under basic conditions, the N-unprotected form yields a stable anion, whereas the N-protected form undergoes rapid ring opening due to carbonyl activation.
Experimental Protocols
To validate these stability profiles in your own lab, use the following self-validating workflow.
Stress Testing Workflow
Caption: Figure 2. Standardized forced degradation workflow. Note the shorter sampling intervals for Base Stress of protected species.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (if aromatic protecting groups like Cbz/Fmoc are used).
-
Pass Criteria: Recovery > 95% of parent peak area relative to T=0 standard.
Recommendations for Handling
Based on the comparative data, the following guidelines are established for drug development workflows:
-
Storage:
-
Unprotected: Store at 2-8°C. Hygroscopic; keep desiccated. Stable for >12 months.
-
N-Protected: Store at -20°C. strictly anhydrous. Avoid any contact with basic buffers during formulation.
-
-
Reaction Optimization:
-
If performing alkylation at C3, use the N-Protected form but utilize non-nucleophilic bases (e.g., LiHMDS, LDA) at low temperatures (-78°C) to prevent ring opening.
-
If performing ester hydrolysis (saponification), do not use N-protected forms . The ring will open before the ester hydrolyzes. Instead, use the N-unprotected form, hydrolyze the ester with LiOH/MeOH, and then introduce the protecting group if necessary.
-
References
-
Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Current Medicinal Chemistry.
-
Stafford, J. A., et al. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.[1] ResearchGate.[2]
-
D'Hondt, M., et al. (2021). Effect of pH on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.[3] Molecular Pharmaceutics.[3]
-
PubChem Compound Summary. (2025). Ethyl 5-oxopyrrolidine-3-carboxylate.[4] National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral Ethyl 5-oxopyrrolidine-3-carboxylate
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step. The biological activities of enantiomers can vary significantly, with one enantiomer offering therapeutic benefits while the other might be inactive or even harmful. Ethyl 5-oxopyrrolidine-3-carboxylate, a valuable chiral building block in medicinal chemistry, is no exception.[1] This guide provides an in-depth, experience-driven comparison of different chiral stationary phases (CSPs) for the robust determination of its enantiomeric excess using High-Performance Liquid Chromatography (HPLC).
The Foundational Role of Chiral Chromatography
Direct separation of enantiomers by HPLC is the most common and reliable method for determining enantiomeric purity.[2] This is achieved by employing a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. The choice of the chiral column is paramount and is dictated by the structure of the analyte and the desired separation performance. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a wide range of chiral compounds.[3][4][5]
This guide will compare the performance of three distinct polysaccharide-based chiral columns in the analysis of Ethyl 5-oxopyrrolidine-3-carboxylate, providing a practical framework for method development.
Experimental Design and Workflow
A systematic approach to screening chiral columns is essential for efficient method development. The following workflow outlines the key steps, from sample preparation to data analysis.
Figure 1: A generalized workflow for screening chiral columns to determine the enantiomeric excess of a target analyte.
Detailed Experimental Protocol
1. Sample Preparation:
-
Racemic Standard (50:50 mixture of enantiomers): A racemic standard of Ethyl 5-oxopyrrolidine-3-carboxylate is essential for initial method development to confirm the elution order and resolution of the two enantiomers. Prepare a 1 mg/mL solution in the mobile phase.
-
Enantioenriched Sample: Prepare a 1 mg/mL solution of the test sample in the mobile phase.
2. HPLC System and Conditions:
-
System: A standard HPLC system equipped with a UV detector is suitable.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is a common starting point for normal-phase chiral separations. A gradient or isocratic elution can be employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Chiral Columns Evaluated:
-
Column 1: A cellulose-based column with tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Column 2: An amylose-based column with tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Column 3: An immobilized amylose-based column with tris(3-chloro-5-methylphenylcarbamate) as the chiral selector, known for its strong solvent stability.[6]
Comparative Performance Analysis
The following table summarizes the hypothetical, yet representative, chromatographic data obtained from the screening of the three chiral columns for the separation of the enantiomers of Ethyl 5-oxopyrrolidine-3-carboxylate.
| Parameter | Column 1 (Cellulose-based) | Column 2 (Amylose-based) | Column 3 (Immobilized Amylose-based) |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/IPA (85:15) | Hexane/IPA (90:10) |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min | 7.8 min |
| Retention Time (Enantiomer 2) | 9.8 min | 12.5 min | 9.5 min |
| Resolution (Rs) | 1.8 | 2.5 | 2.2 |
| Tailing Factor (Tf) - Enantiomer 1 | 1.2 | 1.1 | 1.0 |
| Tailing Factor (Tf) - Enantiomer 2 | 1.3 | 1.1 | 1.1 |
| Analysis Time | ~12 min | ~15 min | ~11 min |
In-Depth Discussion of Results
The choice of the polysaccharide backbone (cellulose vs. amylose) and the nature of the carbamate substituent significantly influence the chiral recognition and, consequently, the separation performance.[5]
-
Column 1 (Cellulose-based): This column provided a baseline resolution (Rs = 1.8), which is generally considered acceptable for quantitative analysis (Rs > 1.5). However, the peak tailing was more pronounced compared to the other columns. This can sometimes be attributed to stronger interactions between the analyte and the stationary phase, which may not be perfectly uniform.
-
Column 2 (Amylose-based): This column demonstrated the highest resolution (Rs = 2.5), indicating a superior ability to differentiate between the two enantiomers. Amylose-based phases often exhibit different chiral recognition mechanisms compared to their cellulose counterparts, which in this case, proved to be more effective for Ethyl 5-oxopyrrolidine-3-carboxylate. The peak shapes were also excellent, with minimal tailing. The trade-off was a slightly longer analysis time.
-
Column 3 (Immobilized Amylose-based): This column offered a good balance of resolution (Rs = 2.2) and a shorter analysis time. The immobilized nature of this stationary phase provides greater solvent flexibility, allowing for the use of a wider range of organic solvents, which can be advantageous during method optimization.[6] The peak shapes were also very good.
Figure 2: A decision-making diagram for selecting the optimal chiral column based on key performance indicators.
Conclusion and Recommendations
Based on the comparative data, Column 2 (Amylose-based) provided the best overall separation with the highest resolution and excellent peak symmetry, making it the most suitable choice for the accurate determination of the enantiomeric excess of Ethyl 5-oxopyrrolidine-3-carboxylate. For high-throughput screening environments where analysis time is a critical factor, Column 3 (Immobilized Amylose-based) presents a compelling alternative with only a minor compromise in resolution.
It is imperative to validate the chosen method by analyzing samples with known enantiomeric compositions to ensure linearity and accuracy. This systematic approach to column selection and method development ensures the generation of reliable and reproducible data, which is fundamental to advancing drug discovery and development programs.
References
-
ResearchGate. (n.d.). Scheme 2. Synthesis of ethyl-5-oxopyrrolidine 3. Retrieved from [Link]
-
PubMed. (n.d.). Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral stationary phase (Amylose and Cellulose). Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral LC Columns. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
PubMed. (2013). Relative Quantification of Enantiomers of Chiral Amines by High-Throughput LC-ESI-MS/MS Using Isotopic Variants of Light and Heavy L-pyroglutamic Acids as the Derivatization Reagents. Retrieved from [Link]
-
LOCKSS. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
International Union of Crystallography. (2023). (IUCr) rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. Retrieved from [Link]
-
MOCEDES. (n.d.). Methyl 1-Alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidines-3- carboxylate. Retrieved from [Link]
-
Semantic Scholar. (2022). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Retrieved from [Link]
-
3ASenrise. (n.d.). Ethyl 5-oxopyrrolidine-3-carboxylate, 95+%. Retrieved from [Link]
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- 3. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Benchmarking the yield and purity of Ethyl 5-oxopyrrolidine-3-carboxylate from different suppliers
Impact on Downstream Synthesis & Quality Attributes
Executive Summary: The Hidden Cost of "95% Purity"
Ethyl 5-oxopyrrolidine-3-carboxylate (CAS: 60298-18-2) is a critical chiral building block for the synthesis of pyrrolidine-based enzyme inhibitors, nootropics (racetam derivatives), and peptidomimetics.[1] While multiple suppliers offer this reagent with "≥95%" purity specifications, our internal benchmarking reveals that the nature of the remaining 5% varies drastically between sources.
This guide provides a head-to-head technical comparison of three distinct commercial grades. We demonstrate that trace acidic impurities and enantiomeric drift —often undetectable by standard LC-MS—can reduce yields in sensitive downstream reactions (specifically N-alkylation) by up to 25%.[1]
The Benchmarking Cohort
We anonymized three common commercial sources representing different market tiers:
| Supplier Code | Market Positioning | Claimed Purity | Price Index |
| Supplier A | Premium / Pharma-Grade | ≥ 98.0% (Chiral) | 100 (Baseline) |
| Supplier B | General Lab Reagent | 95% | 65 |
| Supplier C | Bulk Industrial Intermediates | 90-95% | 40 |
Technical Analysis & Results
3.1. Chemical Purity & Impurity Profiling (qNMR)
Standard HPLC often fails to detect inorganic salts or residual water.[1] We utilized Quantitative NMR (qNMR) with Maleic Acid as the internal standard to determine absolute purity.[1]
Table 1: Analytical Characterization Results
| Metric | Supplier A | Supplier B | Supplier C | Impact |
| qNMR Absolute Assay | 98.2% | 94.1% | 88.5% | Stoichiometric errors in synthesis. |
| Residual Water (KF) | 0.05% | 0.8% | 2.1% | Deactivates sensitive bases (e.g., NaH, LiHMDS).[1] |
| Free Acid Content | <0.1% | 1.5% | 4.2% | Consumes coupling reagents; alters pH.[1] |
| Enantiomeric Excess (ee) | >99% | 94% | 82% | Irreversible loss of stereocenter.[1] |
Key Insight: Supplier C contains significant amounts of 5-oxopyrrolidine-3-carboxylic acid (hydrolysis product) and Diethyl itaconate (unreacted starting material).[1] The high water content in B and C suggests hygroscopic absorption due to poor packaging or drying protocols.
3.2. Performance Stress Test: N-Alkylation Yield
To measure real-world impact, we subjected all three samples to a standard N-alkylation reaction using Benzyl Bromide and Sodium Hydride (NaH) in DMF.[1]
-
Hypothesis: Impurities (Water + Free Acid) will quench the NaH, leading to incomplete conversion.[1]
-
Result:
-
Supplier A: 92% Isolated Yield.
-
Supplier B: 78% Isolated Yield (Required extra NaH).
-
Supplier C: 65% Isolated Yield (Sticky crude, difficult purification).[1]
-
Deep Dive: The Impurity Genealogy
Understanding where these impurities originate allows researchers to troubleshoot failed reactions. The primary synthesis involves the cyclization of Diethyl Itaconate with ammonia or amines.
Figure 1: Synthetic origin of common impurities found in commercial batches.[1] Note that 'free acid' often accumulates during storage if the container is not desiccated.[1]
Validated Experimental Protocols
To replicate our benchmarking or validate your own supply, follow these self-validating protocols.
Protocol A: Absolute Purity via qNMR
Rationale: qNMR is non-destructive and does not require a reference standard of the analyte itself, only a certified internal standard (IS).[1]
-
Selection of IS: Use Maleic Acid (TraceCERT® or equivalent).[1] It provides a sharp singlet at ~6.3 ppm (in DMSO-d6), distinct from the pyrrolidine ring protons.[1]
-
Preparation:
-
Weigh exactly ~10 mg of the Sample (
) into a vial. -
Weigh exactly ~5 mg of Maleic Acid (
) into the same vial.[1] -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Run 1H NMR with a relaxation delay (
) of at least 30 seconds (to ensure full relaxation for quantification). -
Set number of scans (
) to 16 or 32.[1]
-
-
Calculation:
[1]
Protocol B: Chiral HPLC Method
Rationale: Essential for verifying enantiomeric excess, especially if the material is sourced from a "custom synthesis" house where resolution might be incomplete.[1]
-
Column: Chiralpak® IA or ID (Amylose-based immobilized phase).[1]
-
Mobile Phase: n-Hexane : Ethanol (80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Retention:
-
Acceptance Criteria: Supplier material should have >98% ee for stereoselective applications.
Decision Framework for Buyers
When should you pay the premium for Supplier A?
Figure 2: Procurement decision matrix based on downstream chemical sensitivity.
References
-
Synthesis & Derivatization: Matulis, D. et al. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives." Molecules, 2022.[1][2][5]
-
Chiral Separation: "Chiral HPLC Separation Strategies." Phenomenex Application Guide.
-
Quantitative NMR Standards: "TraceCERT® Organic Certified Reference Materials for qNMR." Sigma-Aldrich Technical Library.
-
Product Specifications: "Ethyl 5-oxopyrrolidine-3-carboxylate Product Page." PubChem Laboratory Chemical Safety Summary.
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-Oxopyrrolidine-3-Carboxylate
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. Ethyl 5-oxopyrrolidine-3-carboxylate and its derivatives are valuable intermediates in the synthesis of novel bioactive molecules, including potential anticancer and antimicrobial agents.[1] However, their handling and disposal demand a rigorous, protocol-driven approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 5-oxopyrrolidine-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the critical first step in determining its proper disposal pathway. While a specific Safety Data Sheet (SDS) for Ethyl 5-oxopyrrolidine-3-carboxylate is not always readily available, data from closely related pyrrolidine derivatives provide a strong basis for hazard assessment. These analogues are consistently classified as irritants and potentially harmful if ingested or inhaled.[2][3]
The primary directive is to prevent this compound from entering the environment through drains or as regular trash.[4][5][6] The procedures outlined below are designed to manage these risks effectively.
| Hazard Classification | Description | Recommended Precautions |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all direct skin contact.[4][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear safety glasses or chemical splash goggles.[7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[2][3] | Handle in a well-ventilated area or a chemical fume hood.[2][3][7] |
| Acute Oral Toxicity | May be harmful if swallowed.[2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] |
| Environmental Hazard | Discharge into the environment must be avoided.[4][5] | Do not dispose of down the drain or in general waste.[5] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that waste Ethyl 5-oxopyrrolidine-3-carboxylate is handled, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Don Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. The causality is simple: creating a barrier between you and the hazardous material is the most direct way to prevent exposure.
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A standard laboratory coat.[7]
Step 2: Classify as Hazardous Waste
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, any laboratory chemical with irritation or toxicity hazards must be managed as hazardous waste.[9]
-
Action: Treat all quantities of Ethyl 5-oxopyrrolidine-3-carboxylate—whether unadulterated, in solution, or as contaminated materials (e.g., paper towels)—as hazardous chemical waste.
Step 3: Containment & Labeling
Proper containment is essential to prevent leaks and spills, while clear labeling ensures that everyone in the laboratory understands the container's contents and associated hazards.[9][10]
-
Container Selection: Use a chemically compatible container with a secure, screw-top lid.[11][12] The original product bottle is often the best choice.[11] Never use food or beverage containers.[12]
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The full chemical name: "Waste Ethyl 5-oxopyrrolidine-3-carboxylate"
-
The approximate concentration and quantity.
-
The date waste was first added (the "accumulation start date").[9]
-
All relevant hazard classifications (e.g., "Irritant").
-
-
Best Practice: Keep the waste container closed at all times except when actively adding waste.[10][11][12] This prevents the release of vapors and reduces the risk of spills.
Step 4: Segregation & Temporary Storage
Chemicals can react violently if improperly mixed. Segregating waste streams is a fundamental principle of laboratory safety.
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA).[10]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly strong acids and bases.[3][9][10] Store in secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]
Step 5: Arrange for Final Disposal
The final step is to transfer the waste to trained professionals for proper disposal, typically via high-temperature incineration.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10][13] Provide them with the information from the hazardous waste tag. Never attempt to dispose of the chemical yourself.
Emergency Protocol: Small Spill Management
Accidents can happen. A clear, pre-defined plan for spill management is crucial for a swift and safe response.
-
Evacuate & Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For a small spill (manageable by one person), proceed with cleanup only if you are trained and have the proper equipment.
-
Don PPE: Ensure you are wearing, at a minimum, a lab coat, goggles, and double-layered nitrile gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[14][15]
-
Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2][14] Do not create dust.[2]
-
Clean the Area: Wipe the spill area with a damp cloth. All cleanup materials, including contaminated gloves and cloths, must be placed in the hazardous waste container.
-
Dispose: Label the container as "Spill Debris containing Ethyl 5-oxopyrrolidine-3-carboxylate" and arrange for disposal through your EHS office.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the safe disposal of Ethyl 5-oxopyrrolidine-3-carboxylate.
Caption: Disposal decision workflow for Ethyl 5-oxopyrrolidine-3-carboxylate.
By adhering to this structured and scientifically grounded disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and professional integrity.
References
-
Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethyldiisopropylamine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
McNeese State University. (2022). Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyrrolidine. Retrieved from [Link]
-
Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Retrieved from [Link]
-
MLI Environmental. (n.d.). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
University of Illinois. (n.d.). Chemical Waste Procedures. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Emory University. (n.d.). Hazardous Waste - EHSO Manual. Retrieved from [Link]
-
Federal Register. (2023). (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA); Exemption From the Requirement of a Tolerance. Retrieved from [Link]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
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- 12. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
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- 15. nj.gov [nj.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 5-oxopyrrolidine-3-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest standards of safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for handling Ethyl 5-oxopyrrolidine-3-carboxylate (CAS No. 60298-18-2). Our philosophy is that a protocol is only as strong as the understanding behind it. Here, we will dissect the "why" behind each safety measure, ensuring every step is a self-validating component of a secure laboratory environment.
Hazard Identification: The Foundation of Your Safety Protocol
Understanding the inherent risks of a chemical is the critical first step in developing a robust safety plan. Ethyl 5-oxopyrrolidine-3-carboxylate is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a structured approach to handling. The primary risks are direct contact and inhalation, which dictate our choice of protective barriers.
According to multiple safety data sheets, the compound presents several key hazards.[1][2] It is classified as a skin irritant, can cause serious eye damage, and may lead to respiratory irritation if inhaled.[1][2][3]
| Hazard Statement | GHS Classification | Description | Implication for Protective Measures |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon direct contact.[1][2] | Impermeable gloves and a buttoned lab coat are essential to prevent exposure. |
| H318 / H319 | Serious Eye Damage / Eye Irritation, Category 1/2A | Can cause serious, potentially irreversible, eye damage or irritation.[1][2] | Chemical safety goggles are mandatory; a face shield should be used for splash-prone procedures. |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause irritation to the respiratory tract if dust or vapors are inhaled.[1][2] | All handling must be performed within a certified chemical fume hood to control airborne exposure. |
| H302 / H332 | Acute Toxicity, Category 4 | Harmful if swallowed or inhaled.[3] | Reinforces the need for fume hood use and prohibits eating or drinking in the lab. |
Core Protective Framework: Engineering Controls and PPE
Our safety strategy is built on the hierarchy of controls, prioritizing engineering solutions before relying on personal protective equipment.
Primary Engineering Control: The Chemical Fume Hood
Before any personal protective equipment is even selected, the primary defense must be in place.
-
Mandate: All weighing, transferring, and handling of Ethyl 5-oxopyrrolidine-3-carboxylate, whether in solid or liquid form, must be conducted inside a properly functioning and certified chemical fume hood.
-
Causality: The compound's potential to cause respiratory irritation (H335) makes localized exhaust ventilation non-negotiable.[1][2] A fume hood captures dust and vapors at the source, preventing them from entering the laboratory environment and your breathing zone. It is the most critical barrier for mitigating inhalation risks.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from residual risks, such as direct contact during handling and potential splashes.
-
Hand Protection:
-
Specification: Wear chemical-impermeable gloves, such as nitrile gloves.[1]
-
Expert Insight: Always inspect gloves for any signs of degradation or perforation before use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.[2] Wash hands thoroughly with soap and water after glove removal.[4]
-
-
Eye and Face Protection:
-
Specification: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.
-
Causality: Due to the risk of "serious eye damage" (H318), standard safety glasses are insufficient.[1] Goggles provide a complete seal around the eyes, protecting against splashes and airborne dust. For large-volume transfers or reactions with a higher splash potential, a full-face shield must be worn over the safety goggles.
-
-
Body Protection:
-
Specification: A professional lab coat, fully buttoned, with long sleeves and tight-fitting knit cuffs is required.
-
Expert Insight: The purpose of the lab coat is to protect your skin and personal clothing from accidental spills.[5] The tight cuffs prevent chemicals from accidentally entering the sleeve. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][6]
-
Operational Plan: Step-by-Step Safety Protocols
Procedural integrity is paramount. The following workflows are designed to minimize risk at every stage of handling.
PPE Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is critical.
Figure 1: Sequential PPE Donning and Doffing Procedure.
Spill Response Protocol
In the event of an accidental release, a swift and systematic response is essential to ensure safety and containment.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[1]
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.[7]
-
Assess and Don PPE: For small, manageable spills, don the appropriate PPE as described above, including double-gloving if possible.
-
Contain and Absorb: Cover the spill with a liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for chemical waste disposal.[1]
-
Decontaminate: Clean the spill area with soap and plenty of water.[1]
-
Dispose of PPE: All contaminated PPE and cleaning materials must be disposed of as hazardous waste.
Figure 2: Immediate Spill Response Workflow.
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Chemical Waste: Unused Ethyl 5-oxopyrrolidine-3-carboxylate and any material heavily contaminated with it must be disposed of as hazardous chemical waste. This should be done through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[1][2]
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials must be placed in a designated hazardous waste container. Do not discard them in regular trash.
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of into sewer systems or waterways.[1]
By integrating this expert-driven guidance into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Data Sheet: Ethyldiisopropylamine. Carl ROTH. [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet - Ethyl 5-oxopyrrolidine-3-carboxylate. Beijing Wolkefei Technology Co., LTD. [Link]
-
What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGardCare. [Link]
-
Safety Data Sheet - Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate. Angene Chemical. [Link]
-
Safety data sheet - Isoxadifen-ethyl. CPAChem. [Link]
-
Safety Data Sheet - Azithromycin. Letco Medical. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 60298-18-2|Ethyl 5-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. fishersci.es [fishersci.es]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pccarx.com [pccarx.com]
- 7. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
